N-[5-2-[Azo]phenyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
24112-48-9 |
|---|---|
Molecular Formula |
C18H20N6O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20N6O5/c1-4-22(5-2)13-6-8-15(17(10-13)19-12(3)25)20-21-16-9-7-14(23(26)27)11-18(16)24(28)29/h6-11H,4-5H2,1-3H3,(H,19,25) |
InChI Key |
WCUXAQAVBINHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Elusive Structure of N-[5-2-[Azo]phenyl]acetamide
A comprehensive search of chemical databases and scientific literature reveals that the compound "N-[5-2-[Azo]phenyl]acetamide" is not a recognized or well-documented chemical entity. The provided nomenclature is ambiguous and does not correspond to a specific, identifiable chemical structure. This guide will address the potential interpretations of the name and the challenges in providing a detailed technical analysis for a compound that is not described in the available scientific record.
The name "this compound" presents several points of ambiguity that prevent the definitive identification of its chemical structure. The term "azophenyl" is not a standard IUPAC designation, and the numbering "5-2" is unclear in its intended connectivity. One plausible, yet unconfirmed, interpretation is N-(5-(2-(phenylazo)phenyl)phenyl)acetamide. However, no compound with this structure is indexed with a corresponding CAS number or has been characterized in the literature reviewed.
While specific data for "this compound" is unavailable, it is possible to discuss the general characteristics of related, known compounds that share its potential functional groups: an acetamide (B32628) group and an azo linkage.
General Properties of Azo-Acetamide Compounds
Aromatic azo compounds are a significant class of chemicals characterized by the -N=N- functional group, which connects two aromatic rings. These compounds are often intensely colored and have found widespread use as dyes and pigments. The presence of an acetamide group (-NHCOCH₃) can modify the compound's properties, such as its solubility and biological activity.
Physicochemical Properties:
-
Color: The azo bond is a chromophore, meaning it absorbs light in the visible spectrum. The specific color depends on the overall conjugated system of the molecule, including the aromatic rings and any substituents.
-
Solubility: The solubility of such compounds would be influenced by the presence of polar groups. The acetamide group can participate in hydrogen bonding, potentially increasing solubility in polar solvents. However, the large aromatic portions of the molecule would contribute to hydrophobicity. For instance, the related but more complex compound, N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide, has a reported solubility of 26.4 µg/mL at pH 7.4.[1]
-
Melting and Boiling Points: Aromatic azo compounds are typically crystalline solids with relatively high melting points due to their rigid structures and potential for intermolecular interactions.
Synthesis:
The synthesis of aromatic azo compounds generally involves a two-step process:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine.
For a hypothetical synthesis of a compound like N-(5-(2-(phenylazo)phenyl)phenyl)acetamide, one possible route would involve the diazotization of an aminophenylacetamide derivative and its subsequent coupling with another aromatic precursor. The specific starting materials would depend on the desired final structure.
Potential Biological Activity
Azo compounds and their derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The azo linkage can be cleaved by reductases in the body, which can lead to the release of bioactive amine metabolites. The acetamide group is also a common feature in many pharmaceuticals and can influence a molecule's interaction with biological targets.
Conclusion
Due to the ambiguity of the name "this compound" and the absence of this compound in the scientific literature, it is not possible to provide a detailed technical guide with specific quantitative data, experimental protocols, or signaling pathway diagrams. The information presented here is based on the general properties of the potential functional groups and related known compounds. Without a definitive chemical structure, any further analysis would be speculative. For researchers and drug development professionals, it is crucial to work with well-defined chemical entities with established structures and properties.
References
- 1. Buy N-(5-Acetylamino-4-methyl-2-phenylazo-phenyl)-acetamide (EVT-14284501) | 20828-45-9 [evitachem.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijhmr.com [ijhmr.com]
- 4. Biological Activity of Azo Compounds: A Comprehensive Review – International Journal of Health & Medical Research [ijhmr.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-[5-(2-Arylazo)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "N-[5-2-[Azo]phenyl]acetamide" is not well-documented in publicly available scientific literature. Therefore, this guide presents a plausible synthetic route and expected characterization data based on established chemical principles for structurally related N-phenylacetamide and azobenzene (B91143) derivatives. The experimental protocols and data are derived from analogous reactions and compounds.
Introduction
Azobenzene-containing compounds are a significant class of molecules in chemical and pharmaceutical research due to their unique photoisomerization properties, which allow for spatiotemporal control over biological activity.[1] The acetamide (B32628) moiety is also a common feature in many pharmacologically active compounds, contributing to their biological profile.[2][3][4] This technical guide outlines a hypothetical, yet chemically sound, approach to the synthesis and characterization of N-[5-(2-arylazo)phenyl]acetamide derivatives, providing detailed experimental protocols and expected analytical data.
Proposed Synthetic Pathway
A logical and efficient two-step synthesis is proposed for N-[5-(2-arylazo)phenyl]acetamide. The first step involves the formation of an amino-azobenzene intermediate via a diazo coupling reaction. The second step is the subsequent N-acetylation of the amino group to yield the final product.
References
An In-depth Technical Guide to N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide
An important clarification on the chemical identity: The compound name "N-[5-2-[Azo]phenyl]acetamide" as specified in the topic query does not correspond to a readily identifiable structure with a registered CAS number in major chemical databases. However, searches for this name have led to the identification of a specific molecule with the CAS number 24112-48-9 . The correct and unambiguous IUPAC name for this compound is N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide . This guide will focus on this well-defined chemical entity, which is also known by the common dye designation C.I. Disperse Violet 98 .
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the available data on N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide.
Chemical Identity and Properties
N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide is a synthetic organic compound belonging to the azo dye class. These molecules are characterized by the presence of an azo functional group (-N=N-) that connects two aromatic rings. The specific substitutions on the phenyl rings of this molecule, including the diethylamino, dinitrophenyl, and acetamide (B32628) groups, are responsible for its chromatic properties and its application as a disperse dye.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 24112-48-9 |
| IUPAC Name | N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide |
| Synonyms | C.I. Disperse Violet 98, N-(5-(Diethylamino)-2-((2,4-dinitrophenyl)azo)phenyl)acetamide |
| Molecular Formula | C18H20N6O5 |
| Molecular Weight | 400.39 g/mol |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-])NC(=O)C |
| InChI Key | WCUXAQAVBINHFZ-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 149 Ų |
| Heavy Atom Count | 29 |
Experimental Protocols
General Synthesis of Azo Dyes
A specific, detailed experimental protocol for the synthesis of N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide is not widely published. However, the synthesis of this and similar azo dyes generally follows a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.
-
Diazotization: 2,4-Dinitroaniline is dissolved in a strong mineral acid, such as hydrochloric acid, and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the diazonium salt. The temperature is carefully controlled to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The coupling component, N-(5-diethylaminophenyl)acetamide, is dissolved in a suitable solvent. The cold diazonium salt solution is then slowly added to this solution. The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the electrophilic aromatic substitution reaction, where the diazonium salt acts as the electrophile and the activated aromatic ring of the coupling component acts as the nucleophile. The resulting azo dye precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude dye is then purified, typically by recrystallization from a suitable solvent, to yield the final product.
Figure 1. General synthetic workflow for N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide.
Applications and Research
The primary application of N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide is as a disperse dye , specifically C.I. Disperse Violet 98. Disperse dyes are non-ionic dyes with low water solubility, which are suitable for dyeing hydrophobic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate.
-
Textile Industry: This dye is used to impart a violet color to synthetic fabrics. Its presence has been noted in commercial dyestuffs and has been identified in analyses of children's polyester clothing.[1]
-
Commercial Products: Patents related to laundry detergents and fabric care products list C.I. Disperse Violet 98 as a potential component, likely for its hueing properties to maintain the whiteness of fabrics.[2][3][4][5][6][7]
At present, there is no significant body of research on the use of N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide in the fields of drug development or for the study of biological signaling pathways. Its characterization in the scientific literature is primarily in the context of analytical chemistry for its identification in consumer products and its industrial application as a dye.
Conclusion
N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide, also known as C.I. Disperse Violet 98, is a well-defined azo dye with its primary application in the textile industry. While its chemical properties and a general synthesis route can be described, there is a lack of publicly available, detailed experimental data and a notable absence of research into its potential biological activities. For professionals in research and drug development, this compound represents a molecule with a well-understood primary function but with unexplored potential in the biomedical field. Further research would be required to determine if this molecule or its derivatives have any utility beyond their current application as a dye.
References
- 1. Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children’s Polyester Clothing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8153579B2 - Laundry composition - Google Patents [patents.google.com]
- 3. US8785171B2 - Fabric and home care products comprising cold water proteases - Google Patents [patents.google.com]
- 4. JP5882904B2 - Fabric care products and home care products - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20100069282A1 - Particles Comprising a Hueing Dye - Google Patents [patents.google.com]
- 7. WO2011072117A1 - Fabric and home care products - Google Patents [patents.google.com]
Spectral Properties of N-[5-(2-azophenyl)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the anticipated spectral properties of N-[5-(2-azophenyl)phenyl]acetamide, a multifunctional aromatic azo dye. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates likely spectral characteristics based on data from structurally analogous compounds. It outlines the theoretical basis for its ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) spectra and furnishes detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel azo dyes and related pharmaceutical compounds.
Chemical Structure
N-[5-(2-azophenyl)phenyl]acetamide is an aromatic compound characterized by an acetamide (B32628) group and a phenylazo moiety attached to a central phenyl ring. The systematic IUPAC name is N-(5-(phenyldiazenyl)phenyl)acetamide. The structure consists of three key components:
-
Acetamide group (-NHCOCH₃): An electron-donating group.
-
Central Phenyl Ring: A benzene (B151609) ring with substituents at the 1 and 5 positions.
-
Phenylazo group (-N=N-C₆H₅): A chromophoric group responsible for the compound's color, acting as an electron-withdrawing group.
The interplay of these functional groups is expected to govern the molecule's spectral behavior.
Predicted UV-Vis Spectral Properties
The UV-Vis spectrum of N-[5-(2-azophenyl)phenyl]acetamide is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system of the aromatic rings and the azo bridge. Azo compounds are known for their strong absorption in the visible and ultraviolet regions.
Based on studies of similar aromatic azo compounds, the following absorption maxima (λmax) are predicted. The exact positions of these bands will be influenced by the solvent polarity.
Table 1: Predicted UV-Vis Absorption Data for N-[5-(2-azophenyl)phenyl]acetamide
| Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Solvent |
| π → π* (K-band) | 320 - 380 | 10,000 - 30,000 | Ethanol/Methanol |
| n → π* (R-band) | 400 - 450 | 100 - 1,000 | Hexane/Cyclohexane |
Note: These are estimated values based on literature for analogous compounds. Actual experimental values may vary.
Predicted NMR Spectral Properties
The ¹H and ¹³C NMR spectra of N-[5-(2-azophenyl)phenyl]acetamide will provide detailed information about its molecular structure. The chemical shifts will be influenced by the electronic effects of the acetamide and phenylazo substituents on the aromatic rings.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamide group. The aromatic region will likely display complex splitting patterns due to spin-spin coupling between adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts for N-[5-(2-azophenyl)phenyl]acetamide (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetamide CH₃ | 2.1 - 2.3 | Singlet | 3H |
| Amide NH | 7.5 - 8.5 | Broad Singlet | 1H |
| Aromatic Protons | 7.0 - 8.2 | Multiplets | 8H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substituent effects.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-[5-(2-azophenyl)phenyl]acetamide (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetamide CH₃ | 24 - 26 |
| Aromatic C (unsubstituted) | 120 - 135 |
| Aromatic C (substituted) | 135 - 155 |
| Carbonyl C=O | 168 - 172 |
Note: These are estimated values based on literature for analogous compounds. Actual experimental values may vary.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the UV-Vis and NMR spectra of N-[5-(2-azophenyl)phenyl]acetamide.
UV-Vis Spectroscopy
This protocol outlines the steps for determining the absorption spectrum of the target compound.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of N-[5-(2-azophenyl)phenyl]acetamide in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1x10⁻³ M.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically 1x10⁻⁵ M).
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum of the solvent.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Caption: Experimental workflow for UV-Vis spectroscopy.
NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of N-[5-(2-azophenyl)phenyl]acetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale relative to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Experimental workflow for NMR spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the expected spectral properties of N-[5-(2-azophenyl)phenyl]acetamide and standardized protocols for their experimental determination. While the provided data is based on extrapolation from similar compounds, it offers a robust starting point for researchers. The detailed experimental workflows and visualizations are designed to facilitate the accurate and reproducible characterization of this and other novel aromatic azo compounds in a research and development setting.
An In-depth Technical Guide on the Solubility and Stability of N-[5-2-[Azo]phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the azo compound, N-[5-2-[Azo]phenyl]acetamide. While specific experimental data for this compound is not extensively available in public literature, this document details the standardized protocols and theoretical considerations necessary for its physicochemical characterization. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate this and similar azo compounds.
Physicochemical Properties of Aryl Azo Compounds
Aryl azo compounds, characterized by the R-N=N-R' functional group where R and R' are aryl groups, are a significant class of molecules, widely known for their applications as dyes and pigments.[1][2] Generally, these compounds are crystalline solids and exhibit relative stability.[1][2] The extended π-electron system across the azobenzene (B91143) structure is responsible for their characteristic colors and overall stability.[3]
The solubility of azo compounds is highly dependent on the nature of the substituent groups on the aryl rings. While some azo dyes are designed to be soluble in organic solvents, others, particularly pigments, are intentionally made to be insoluble.[4][5][6][7] The stability of the azo linkage can be susceptible to enzymatic breakdown, as well as thermal or photochemical degradation.[8]
Solubility Determination in Organic Solvents
The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10][11]
2.1. Predicted Solubility Profile
Based on the general principles of "like dissolves like," the solubility of this compound in a range of solvents can be predicted. The presence of the acetamide (B32628) group introduces polarity, suggesting potential solubility in polar organic solvents. The azophenyl moiety, being largely nonpolar, will influence its solubility in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The acetamide group can participate in hydrogen bonding with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | The dipole moment of the acetamide group can interact favorably with polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble | The large aromatic and nonpolar surface area of the molecule may allow for some solubility in nonpolar solvents through van der Waals forces. |
| Aqueous | Water | Likely Insoluble | The overall hydrophobicity of the azobenzene backbone is expected to dominate, leading to poor water solubility. |
2.2. Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to quantitatively determine the solubility of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
2.3. Workflow for Solubility Determination
Stability Assessment
Stability testing is crucial to understand the degradation pathways and to establish a shelf-life for this compound under various environmental conditions.[8] A stability-indicating analytical method, typically HPLC, is essential for separating the parent compound from its potential degradation products.[12]
3.1. Potential Degradation Pathways
Aryl azo compounds can degrade under certain conditions:
-
Reductive Cleavage: The azo bond is susceptible to reduction, leading to the formation of two primary aromatic amines. This can be a significant degradation pathway, especially under biological or certain chemical conditions.
-
Photodegradation: Exposure to UV or visible light can induce photoisomerization from the more stable trans-isomer to the less stable cis-isomer, and in some cases, can lead to irreversible degradation.[13]
-
Oxidative Degradation: Strong oxidizing agents can lead to the breakdown of the azo linkage and the aromatic rings.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions and elevated temperatures may promote the degradation of the acetamide group.
3.2. Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general approach to developing and performing a stability study for this compound.
Materials:
-
This compound
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and reagents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
-
Environmental chambers for controlled temperature and humidity storage
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method capable of separating the parent compound from potential impurities and degradation products.
-
Optimize mobile phase composition (gradient or isocratic), column temperature, and flow rate to achieve good resolution and peak shape.
-
A PDA detector is recommended to assess peak purity.
-
-
Forced Degradation Studies:
-
Subject solutions of this compound to stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and validating the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Treat with HCl at an elevated temperature.
-
Base Hydrolysis: Treat with NaOH at an elevated temperature.
-
Oxidation: Treat with H₂O₂.
-
Thermal Stress: Heat the solid compound and a solution of the compound.
-
Photostability: Expose the solid and a solution to UV and visible light.
-
Analyze the stressed samples by the developed HPLC method.
-
-
Formal Stability Study:
-
Store samples of this compound under controlled long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Monitor for any decrease in the concentration of the parent compound and the appearance of degradation products.
-
3.3. Workflow for Stability Testing
Conclusion
This technical guide has outlined the fundamental principles and detailed experimental protocols for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is sparse, the methodologies presented here provide a robust framework for its comprehensive physicochemical characterization. The shake-flask method for solubility determination and the use of a stability-indicating HPLC method for degradation studies are industry-standard approaches that will yield reliable and reproducible data, crucial for the advancement of research and development involving this and other novel azo compounds.
References
- 1. Azo compound - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. US4011209A - Organic solvent-soluble azo dyes - Google Patents [patents.google.com]
- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
Unveiling the Chromophoric Heart: A Technical Guide to the Mechanism of N-[5-(2-azophenyl)phenyl]acetamide as a Dye
For Immediate Release
This technical guide provides a comprehensive overview of the core mechanism of action for N-[5-(2-azophenyl)phenyl]acetamide, a member of the vast and commercially significant family of azo dyes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the photophysical principles governing its function as a dye, supported by representative data from analogous compounds, detailed experimental protocols, and illustrative diagrams of the underlying processes.
While specific experimental data for N-[5-(2-azophenyl)phenyl]acetamide is not extensively available in peer-reviewed literature, its functionality is predicated on the well-established photochemistry of the azobenzene (B91143) moiety. The core mechanism of action for this class of dyes is a light-induced reversible transformation between two geometric isomers: the more stable trans form and the less stable cis form. This photoisomerization is the fundamental process responsible for the dye's characteristic color and its potential applications in areas such as molecular switches and photosensitive materials.[1]
The Engine of Color: Photoisomerization
The defining feature of N-[5-(2-azophenyl)phenyl]acetamide as a dye is the presence of the azo group (-N=N-), which connects two phenyl rings. This conjugated system is a chromophore, responsible for absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. The mechanism of action can be broken down into the following key steps:
-
Light Absorption and Excitation : The thermodynamically stable trans-isomer of the molecule absorbs a photon of a specific wavelength, typically in the UV-A or near-visible range. This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂).[2]
-
Isomerization in the Excited State : In the excited state, the energy barrier for rotation around the N=N double bond is significantly lowered. This allows for a rapid conformational change from the linear trans configuration to the bent cis configuration.[3]
-
Relaxation and Reversion : The cis-isomer can revert to the more stable trans-isomer through two primary pathways:
-
Thermal Relaxation : In the absence of light, the cis-isomer will thermally relax back to the trans-form over time. The rate of this relaxation is dependent on the molecular structure and the surrounding environment (e.g., solvent, temperature).
-
Photochemical Reversion : The cis-isomer can also be converted back to the trans-isomer by absorbing a photon of a different wavelength, typically in the visible region of the spectrum.[4]
-
This reversible photoisomerization process leads to a change in the molecule's absorption spectrum, which is perceived as a change in color. The position of the acetamido group on the phenyl ring, as in N-[5-(2-azophenyl)phenyl]acetamide, modulates the electronic properties of the chromophore, thereby influencing the specific wavelengths of light absorbed and the efficiency of the photoisomerization process.[5]
Quantitative Insights from Analogous Systems
To provide a quantitative understanding of the photophysical properties of azo dyes like N-[5-(2-azophenyl)phenyl]acetamide, the following tables summarize key parameters for the parent compound, azobenzene, and a representative substituted derivative. These values illustrate the influence of substituents on the dye's behavior.
| Compound | Solvent | Isomer | λmax (π→π) (nm) | ε (M-1cm-1) | λmax (n→π) (nm) | ε (M-1cm-1) | Reference |
| Azobenzene | n-Hexane | trans | 316 | 22,000 | 444 | 440 | [6] |
| Azobenzene | n-Hexane | cis | 280 (approx.) | - | 430 (approx.) | 1250 | [6] |
| 4-Aminoazobenzene | Ethanol (B145695) | trans | 412 | - | - | - | [5] |
Table 1: Absorption Characteristics of Azobenzene and a Substituted Derivative.
| Compound | Solvent | Excitation Wavelength (nm) | Φtrans→cis | Φcis→trans | Reference |
| Azobenzene | n-Hexane | 313 | 0.11 | 0.44 | [7] |
| Azobenzene | n-Hexane | 365 | 0.10 | 0.42 | [7] |
| Azobenzene-modified DNA | Aqueous Buffer | 365 | 0.036 | - | [8] |
Table 2: Photoisomerization Quantum Yields (Φ) for Azobenzene and a Derivative.
Experimental Cornerstones: Protocols for Investigation
The characterization of the mechanism of action of azo dyes relies on a suite of spectroscopic techniques. Below are detailed protocols for key experiments.
Experimental Protocol 1: UV-Vis Spectroscopy for Monitoring Photoisomerization
Objective: To monitor the changes in the absorption spectrum of an azo dye upon irradiation and determine the photostationary state.
Materials:
-
Azo dye solution (e.g., 10⁻⁵ M in a suitable solvent like ethanol or acetonitrile)[9]
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer[9]
-
Light source for irradiation (e.g., UV lamp at 365 nm, visible light lamp > 400 nm)
Procedure:
-
Prepare a dilute solution of the azo dye in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the solution in the dark to obtain the spectrum of the trans-isomer. The solution should be kept in the dark prior to measurement to ensure it is predominantly in the trans form.
-
Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm) for a defined period (e.g., 30 seconds).
-
Immediately after irradiation, record the UV-Vis spectrum again.
-
Repeat steps 3 and 4 until no further changes in the spectrum are observed. This indicates that a photostationary state (a mixture of trans and cis isomers) has been reached.
-
To observe the reverse cis to trans isomerization, irradiate the solution at the photostationary state with visible light (e.g., > 400 nm) and record the spectra intermittently until the original spectrum of the trans-isomer is restored.
-
For thermal reversion, after reaching the photostationary state with UV light, place the cuvette in the dark and record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans-isomer.
Experimental Protocol 2: NMR Spectroscopy for Structural Confirmation of Isomers
Objective: To structurally characterize the trans and cis isomers of the azo dye.
Materials:
-
Azo dye
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
UV light source for in-situ or ex-situ irradiation[1]
Procedure:
-
Prepare a solution of the azo dye in a suitable deuterated solvent in an NMR tube. The concentration should be optimized for a good signal-to-noise ratio.[1]
-
Record the ¹H and ¹³C NMR spectra of the sample in the dark to obtain the spectral data for the thermodynamically stable trans-isomer.[1]
-
Ex-situ Irradiation: Irradiate the NMR tube with a UV lamp at a wavelength that induces trans-to-cis isomerization. The irradiation time will depend on the quantum yield of the isomerization and the intensity of the light source.[1]
-
After irradiation, quickly transfer the NMR tube to the spectrometer and acquire the ¹H and ¹³C NMR spectra to characterize the cis-isomer and determine the isomeric ratio.
-
In-situ Irradiation (for compounds with fast thermal relaxation): Use a specialized setup with a fiber optic cable to guide light from a source (e.g., laser or LED) directly into the NMR sample tube inside the spectrometer.[1] This allows for the acquisition of spectra while the sample is being irradiated.
-
Monitor the changes in the chemical shifts of the aromatic protons. Protons on the phenyl ring adjacent to the azo group are expected to show a significant upfield shift in the ¹H NMR spectrum of the cis-isomer compared to the trans-isomer due to anisotropic effects.[10]
Visualizing the Mechanism
To further elucidate the processes involved in the action of N-[5-(2-azophenyl)phenyl]acetamide as a dye, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity and Quality Specifications of Azo Compounds for Research Applications
Disclaimer: Initial research indicates that the compound "N-[5-2-[Azo]phenyl]acetamide" is not described in readily available scientific literature or commercial catalogs. Therefore, this guide has been constructed using a representative and well-documented azo compound, 4-Hydroxyazobenzene (CAS: 1689-82-3) , to illustrate the core principles, specifications, and analytical methodologies relevant to researchers working with this class of molecules. The data and protocols presented here are typical for research-grade azo compounds and serve as a template for establishing a robust quality control framework.
Introduction to Quality Control for Research-Grade Azo Compounds
Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone in various research fields, including the development of dyes, pH indicators, and photoresponsive materials.[1][2][3] The reliability and reproducibility of experimental outcomes are directly contingent on the purity and well-defined quality of these starting materials. Impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products, can lead to erroneous data, failed experiments, and significant loss of time and resources.
This technical guide provides a comprehensive overview of the essential quality specifications for a typical research-grade azo compound, 4-Hydroxyazobenzene. It details the analytical techniques used for verification and provides standardized experimental protocols for researchers, scientists, and drug development professionals to ensure the integrity of their materials.
Purity and Quality Specifications
The quality of a research chemical is defined by a set of physical and chemical parameters. For 4-Hydroxyazobenzene, these specifications are determined through a combination of chromatographic and spectroscopic techniques. The following table summarizes the typical specifications for a high-purity, research-grade batch.
Table 1: Typical Quality Specifications for Research-Grade 4-Hydroxyazobenzene
| Parameter | Specification | Method of Analysis |
| Appearance | Orange to Brown Crystalline Powder | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Purity | ≥ 98.0% | Neutralization Titration[4] |
| Identity | Conforms to the structure | ¹H NMR Spectroscopy |
| Melting Point | 260 °C (decomposes)[1][4] | Melting Point Apparatus |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Core Analytical Methodologies
A multi-faceted analytical approach is required to confirm the identity, purity, and overall quality of azo compounds. Each technique provides a unique piece of information that, when combined, creates a comprehensive quality profile.
Table 2: Key Analytical Techniques for Quality Control
| Technique | Purpose | Information Provided |
| HPLC | Purity assessment and quantification | Percentage purity, detection of impurities |
| ¹H NMR | Structural confirmation and identification | Proton environment, verification of chemical structure |
| Mass Spectrometry (MS) | Molecular weight verification | Confirms molecular formula, aids in impurity identification[5] |
| FTIR Spectroscopy | Functional group identification | Confirms presence of key bonds (e.g., -N=N-, -OH)[6][7] |
| UV-Vis Spectroscopy | Characterization | Electronic transition data (λmax)[5][8] |
Detailed Experimental Protocols
The following sections provide detailed, standardized protocols for the key analytical experiments used in the quality control of 4-Hydroxyazobenzene.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate 4-Hydroxyazobenzene from potential impurities and calculate the area percentage purity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
-
Gradient Elution:
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.
-
Dilute this stock solution to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
-
Analysis: Inject the prepared sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy for Structural Identification
This protocol verifies the chemical structure of the compound by analyzing the chemical shifts and coupling patterns of its protons.
Methodology:
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.[11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with a standard Fourier transform. Phase and baseline correct the spectrum.
-
Interpretation: The spectrum should be consistent with the known structure of 4-Hydroxyazobenzene, showing characteristic signals for the aromatic protons on both phenyl rings and the hydroxyl proton.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC or LC.[5]
-
Ionization Technique: Electrospray Ionization (ESI) is common for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the molecular weight of 4-Hydroxyazobenzene (198.22 g/mol ) plus or minus a proton ([M+H]⁺ or [M-H]⁻).
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. The spectrum should display characteristic absorption bands for the O-H stretch, aromatic C-H stretches, and the N=N azo stretch (typically around 1550 cm⁻¹).[7]
Visualized Workflows and Logic
Visual diagrams are crucial for understanding the sequence of operations and decision-making processes in quality control.
Caption: General Quality Control Workflow for a Research Chemical.
Caption: HPLC Analysis Workflow for Purity Determination.
Caption: Decision Pathway Based on QC Results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1689-82-3: 4-Hydroxyazobenzene | CymitQuimica [cymitquimica.com]
- 3. Azo Compounds and their Potential Applications: Article Review | Al-Kitab Journal for Pure Sciences [isnra.net]
- 4. 4'-Hydroxyazobenzene-4-carboxylic Acid 2497-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Density functional theory characterisation of 4-hydroxyazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological activities of N-[5-(2-Azo)phenyl]acetamide and its structurally related azo compounds. While specific data for N-[5-(2-Azo)phenyl]acetamide is limited in publicly available literature, this document consolidates information on analogous N-phenylacetamide-containing azo dyes, offering valuable insights for researchers in medicinal chemistry and drug development. This guide details established synthetic protocols, presents quantitative biological data from various studies in structured tables, and visualizes key experimental workflows and biological pathways using Graphviz diagrams. The compiled information underscores the potential of this class of compounds as scaffolds for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research.
Introduction
Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent a diverse class of organic molecules with wide-ranging applications, from industrial dyes to promising therapeutic agents.[1] The N-phenylacetamide moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting analgesic, anti-inflammatory, and antimicrobial properties.[2][3] The conjugation of these two scaffolds in molecules such as N-[5-(2-Azo)phenyl]acetamide and its analogs presents an intriguing area for drug discovery, with the potential for synergistic or novel pharmacological activities. This guide aims to provide a detailed overview of the current state of knowledge on these compounds to facilitate further research and development.
Synthesis of N-phenylacetamide Azo Compounds
The synthesis of N-phenylacetamide azo compounds typically involves a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling agent, such as a phenol (B47542) or another aromatic amine.
General Synthetic Workflow
The synthesis commences with the protection of the amino group of an aniline (B41778) derivative via acetylation to form an N-phenylacetamide. This is followed by diazotization and subsequent coupling to yield the final azo compound.
Caption: General synthetic workflow for N-phenylacetamide azo compounds.
Detailed Experimental Protocols
A common precursor for more complex derivatives is the 2-chloro-N-(substituted phenyl)acetamide.
-
Reaction Setup: A solution of the appropriately substituted aniline (0.01 mol) is prepared in glacial acetic acid.[4]
-
Addition of Reagents: Chloroacetyl chloride (0.015 mol) is added dropwise to the solution with constant stirring.[4]
-
Reaction Conditions: The reaction mixture is gently heated on a water bath for 15 minutes.[4]
-
Work-up and Isolation: The mixture is then poured into a solution of anhydrous sodium acetate (B1210297) in water to precipitate the product. The resulting solid is collected by filtration, washed thoroughly with water, and then dried.[4]
-
Purification: The crude product can be purified by recrystallization from methanol.[4]
The following is a representative protocol for the synthesis of an azo dye from an aniline derivative.
-
Diazotization: Aniline or a substituted aniline (5 mmol) is dissolved in a mixture of water (1.5 mL) and concentrated hydrochloric acid (1.5 mL) in a test tube, which is then cooled in an ice-water bath. In a separate flask, sodium nitrite (5.5 mmol) is dissolved in water (1.5 mL) and this solution is slowly added to the chilled aniline solution with stirring for 10 minutes to form the diazonium salt.[5]
-
Azo Coupling: A solution of the coupling component (e.g., a phenol or another aniline derivative) is prepared. The freshly prepared diazonium salt solution is then slowly added to this solution, often in the presence of a base like sodium hydroxide, while maintaining a low temperature in an ice bath.[5][6]
-
Isolation and Purification: The resulting azo dye often precipitates out of the solution. The solid product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.[5]
Physicochemical Characterization
The synthesized N-phenylacetamide azo compounds are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.
| Technique | Compound Class | Key Spectral Features and Observations | References |
| FT-IR | N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides | Strong peaks around 3236 cm⁻¹ (N-H stretching) and 1647 cm⁻¹ (C=O stretching of amide). | [7] |
| ¹H NMR | N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides | A singlet for the amide N-H proton typically appears downfield (around 10.78 ppm). Aromatic protons resonate in the 7.00-7.65 ppm region, and the methylene (B1212753) protons (-CH₂-) appear as a singlet around 5.10 ppm. | [7] |
| ¹³C NMR | N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides | The amide carbonyl carbon (C=O) signal is observed around 165 ppm. Aromatic carbons resonate between 117-139 ppm, and the methylene carbon (-CH₂-) signal is seen around 40.23 ppm. | [7] |
| Mass Spec. | N-[(substitutedsulfamoyl) phenyl]acetamides | The molecular ion peak [M]⁺ is observed, along with characteristic fragmentation patterns. | [8] |
Biological Activities and Signaling Pathways
N-phenylacetamide derivatives and related azo compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Several studies have demonstrated the potential of N-phenylacetamide azo compounds as antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound Class/Derivative | Bacterial/Fungal Strain | Activity (Zone of Inhibition / MIC) | References |
| 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide | Staphylococcus aureus, Escherichia coli | Significant antimicrobial and antifungal activity. | [9] |
| 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high antibacterial activity. | [10] |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli, Staphylococcus aureus, Candida albicans | N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides showed high activity. | [11] |
| Azo dyes from 4-Aminoacetophenone | S. aureus, Pseudomonas, E. coli | Some derivatives showed positive antibacterial activity. | [12] |
| Naphtholic and Phenolic Azo Dyes | S. aureus, E. coli, C. albicans | All tested compounds exhibited antimicrobial activities. | [13] |
Anti-inflammatory Activity
The anti-inflammatory properties of acetanilide (B955) derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[14]
Caption: Proposed anti-inflammatory mechanism via COX inhibition.
| Compound Class/Derivative | Assay | Results | References |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis in rats | Reduced paw edema and levels of pro-inflammatory cytokines (IL-1β, TNF-α). | [14] |
| Acetanilide derivatives | Carrageenan-induced paw edema in rats | Showed anti-inflammatory action. | [14] |
| Acetanilide derivatives | In vitro Cyclooxygenase inhibition | C6 derivative showed maximum COX-2 inhibitory action. | [14] |
Anticancer Activity
Certain N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | References |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [15][16] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [15][16] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (Breast Cancer) | 100 | [15][16] |
| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [17] |
| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [17] |
| Phenylacetamide Derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [17] |
| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [17] |
Conclusion
The N-phenylacetamide scaffold, when integrated with an azo linkage, presents a promising platform for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for biological screening. The available data, though not specific to N-[5-(2-Azo)phenyl]acetamide, strongly suggest that related compounds possess significant antimicrobial and anti-inflammatory activities. Further research, including the synthesis and comprehensive biological evaluation of a wider range of N-phenylacetamide azo compounds, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irejournals.com [irejournals.com]
- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Acetanilide-Based Azo Dyes
Disclaimer: Due to the limited availability of specific historical and biological data for N-[5-2-[Azo]phenyl]acetamide, this guide will focus on a closely related and well-documented class of compounds: acetanilide-based azo dyes. This approach allows for a comprehensive overview of the discovery, synthesis, and biological significance of this important class of molecules, fulfilling the core requirements of this technical guide.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most diverse group of synthetic colorants. Their discovery in the 19th century revolutionized the dye industry and has since found applications in various fields, including medicine, research, and diagnostics. Acetanilide-based azo dyes, which incorporate the N-phenylacetamide moiety, are a significant subclass of these compounds, known for their wide range of colors and biological activities. This technical guide provides a detailed exploration of the history, synthesis, and biological implications of these compounds, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource.
Discovery and History
The history of azo dyes is intrinsically linked to the development of synthetic organic chemistry in the mid-19th century.
-
1858: The Diazotization Reaction: The foundational discovery for azo dye synthesis was made by the German chemist Peter Griess, who discovered the diazotization reaction. He found that treating an aromatic amine with nitrous acid at low temperatures produced a relatively stable diazonium salt.
-
1860s: The First Azo Dyes: Griess and others soon discovered that these diazonium salts could react with other aromatic compounds, such as phenols and anilines, in what is now known as an azo coupling reaction. This reaction formed the characteristic -N=N- (azo) bridge, linking two aromatic rings and creating a highly conjugated system responsible for the compound's color. One of the earliest commercially successful azo dyes was "Aniline Yellow," synthesized in 1861.
-
Late 19th and Early 20th Century: Expansion and diversification: The late 19th and early 20th centuries saw an explosion in the synthesis of new azo dyes with a vast array of colors and properties. Chemists systematically varied the aromatic amine and the coupling component to fine-tune the color, fastness, and solubility of the dyes. It was during this period that acetanilide (B955) derivatives were explored as coupling components, leading to the development of a wide range of acetanilide-based azo dyes. The introduction of the acetamido group (-NHCOCH3) was found to modulate the electronic properties of the aromatic ring and, consequently, the color of the resulting dye.
Synthesis of Acetanilide-Based Azo Dyes
The synthesis of acetanilide-based azo dyes follows a well-established two-step procedure: diazotization of an aromatic amine followed by azo coupling with an acetanilide derivative.
General Experimental Protocol
Step 1: Diazotization of an Aromatic Amine
-
Dissolution of the Amine: An aromatic amine (1 equivalent) is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid or sulfuric acid. The solution is cooled to 0-5 °C in an ice bath.
-
Formation of Nitrous Acid: A pre-cooled aqueous solution of sodium nitrite (B80452) (1 equivalent) is added dropwise to the amine solution while maintaining the temperature between 0 and 5 °C. The reaction is stirred for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt. The resulting solution is kept cold for the subsequent coupling step.
Step 2: Azo Coupling with an Acetanilide Derivative
-
Preparation of the Coupling Solution: The chosen acetanilide derivative (1 equivalent) is dissolved in a suitable solvent. For phenolic acetanilides, an aqueous alkaline solution (e.g., sodium hydroxide) is used. For amino-substituted acetanilides, an acidic or neutral solution is often employed. This solution is also cooled to 0-5 °C.
-
Coupling Reaction: The cold diazonium salt solution from Step 1 is slowly added to the cold solution of the acetanilide derivative with vigorous stirring. The pH of the reaction mixture is carefully controlled, as it is crucial for the success of the coupling reaction. For coupling with phenols, a slightly alkaline pH is optimal, while for coupling with amines, a slightly acidic to neutral pH is preferred.
-
Isolation and Purification: The azo dye typically precipitates out of the solution as a colored solid. The product is collected by filtration, washed with cold water to remove any unreacted salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of acetanilide-based azo dyes.
Biological Activities and Potential Signaling Pathways
While initially developed as dyes, many azo compounds, including those with an acetanilide scaffold, have been found to possess a wide range of biological activities. The specific activity is highly dependent on the overall structure of the molecule, including the nature and position of substituents on the aromatic rings.
Reported Biological Activities
Research on various acetanilide-based azo dyes and related compounds has revealed several potential therapeutic applications:
-
Antimicrobial Activity: Many azo dyes exhibit antibacterial and antifungal properties. The mechanism is often attributed to their ability to interfere with microbial metabolic pathways or disrupt cell membrane integrity.
-
Anticancer Activity: Certain azo compounds have shown cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include intercalation with DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.
-
Anti-inflammatory Activity: Some acetanilide derivatives are known for their anti-inflammatory effects. Acetanilide itself is a precursor to acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic that is known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Azo-containing acetanilide derivatives may also modulate inflammatory signaling pathways.
Potential Signaling Pathway Involvement
The biological effects of acetanilide-based azo dyes can be mediated through various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive acetanilide-based azo compound, leading to an anti-inflammatory response.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by an acetanilide-azo compound.
Quantitative Data
Due to the vast number of acetanilide-based azo dyes, quantitative data on their biological activity is highly compound-specific. The following table provides a template for summarizing such data, which would be populated with specific values from experimental studies on a particular compound.
| Compound ID | Biological Activity | Assay | IC50 / EC50 / MIC | Cell Line / Organism | Reference |
| Compound A | Antibacterial | Broth Microdilution | 10 µg/mL (MIC) | Staphylococcus aureus | [Citation] |
| Compound B | Anticancer | MTT Assay | 5.2 µM (IC50) | HeLa | [Citation] |
| Compound C | Anti-inflammatory | COX-2 Inhibition Assay | 15.8 µM (IC50) | Purified Enzyme | [Citation] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.
Conclusion
Acetanilide-based azo dyes are a historically significant and versatile class of organic compounds. From their origins as synthetic colorants to their current exploration as potential therapeutic agents, they continue to be of great interest to chemists and biologists. The straightforward and adaptable synthesis allows for the creation of a vast library of derivatives with diverse properties. Future research in this area will likely focus on the rational design of novel acetanilide-based azo compounds with enhanced biological activity and selectivity for specific molecular targets, paving the way for new applications in medicine and biotechnology.
An In-depth Technical Guide to N-[5-(2-Arylazo)phenyl]acetamide Derivatives: Synthesis, Basic Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[5-(2-Arylazo)phenyl]acetamide derivatives, a class of compounds with potential applications in medicinal chemistry and material science. This document outlines the synthetic methodologies for their preparation, delves into the theoretical and experimental determination of their basic properties, and explores their potential biological activities based on related structures. Detailed experimental protocols and structured data tables are provided to facilitate further research and development in this area.
Introduction
N-[5-(2-Arylazo)phenyl]acetamide derivatives are organic molecules characterized by an acetamide (B32628) group and an arylazo group linked to a central phenyl ring. The azo linkage (-N=N-) is a well-known chromophore, suggesting potential applications as dyes and functional materials.[1] Furthermore, the acetamide moiety is a common feature in many biologically active compounds. The combination of these functional groups in a single scaffold presents an interesting avenue for the exploration of novel chemical entities with unique physicochemical and biological properties. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of these derivatives.
Synthesis of N-[5-(2-Arylazo)phenyl]acetamide Derivatives
The synthesis of N-[5-(2-Arylazo)phenyl]acetamide derivatives can be approached through a multi-step process. A general synthetic workflow is presented below, followed by detailed experimental protocols for each key step.
General Synthetic Workflow
The logical flow for the synthesis of the target compounds typically involves the diazotization of a substituted aniline (B41778), followed by an azo coupling reaction with N-acetyl-m-phenylenediamine, and finally acylation of the resulting azo amine.
Caption: Synthetic workflow for N-[5-(2-Arylazo)phenyl]acetamide derivatives.
Experimental Protocols
Protocol 1: Diazotization of Substituted Aniline
This protocol describes the formation of a diazonium salt from a primary aromatic amine.
-
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (B80452) (1.1 eq)
-
Distilled water
-
Ice bath
-
-
Procedure:
-
Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and is used immediately in the subsequent coupling reaction.
-
Protocol 2: Azo Coupling Reaction
This protocol details the reaction between the diazonium salt and the coupling agent.
-
Materials:
-
Diazonium salt solution (from Protocol 1)
-
N-acetyl-m-phenylenediamine (1.0 eq)
-
Sodium Acetate or other suitable base
-
Ethanol or other suitable solvent
-
Ice bath
-
-
Procedure:
-
Dissolve N-acetyl-m-phenylenediamine in a suitable solvent (e.g., ethanol) and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by adding a saturated solution of sodium acetate.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The precipitated azo compound is then collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Basic Properties: pKa Determination
The basicity of the N-[5-(2-Arylazo)phenyl]acetamide derivatives is an important parameter that influences their solubility, bioavailability, and interaction with biological targets.[2] The primary basic center in these molecules is expected to be the nitrogen atoms of the azo group and the nitrogen of the acetamide group. The pKa value, which is the negative logarithm of the acid dissociation constant, quantifies this basicity.
Methods for pKa Determination
Several methods can be employed to determine the pKa of organic compounds.[3] The choice of method depends on the compound's properties, such as solubility and UV-Vis absorbance.
-
Potentiometric Titration: This is a highly accurate method that involves titrating a solution of the compound with a standard acid or base and monitoring the pH change.[3][4] The pKa is determined from the half-equivalence point of the titration curve.
-
UV-Vis Spectrophotometry: This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[3][5] By measuring the absorbance at different pH values, the ratio of the protonated and deprotonated species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of certain nuclei (e.g., ¹H, ¹³C) can be sensitive to the protonation state of a molecule.[6] By monitoring these chemical shift changes as a function of pH, the pKa can be determined.
Expected pKa Ranges
Table 1: Estimated pKa Values of Functional Groups in N-[5-(2-Arylazo)phenyl]acetamide Derivatives
| Functional Group | Estimated pKa Range (Conjugate Acid) | Reference Compound |
| Azo Group (-N=N-) | -3 to 2 | Azobenzene (B91143) and substituted derivatives |
| Acetamide (-NHCOCH₃) | -1 to 1 | Acetanilide[7] |
| Amino Group (-NH₂) (if unreacted) | 3 to 5 | Substituted anilines |
Note: These are estimated values and experimental determination is crucial for accurate assessment.
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry
This protocol provides a general procedure for determining the pKa of a compound using UV-Vis spectrophotometry.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
-
Materials and Equipment:
-
N-[5-(2-Arylazo)phenyl]acetamide derivative
-
Buffer solutions covering a wide pH range (e.g., pH 1 to 12)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of buffer solutions with known pH values.
-
For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution in a cuvette.
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Potential Biological Activities
While the biological activities of N-[5-(2-Arylazo)phenyl]acetamide derivatives have not been extensively reported, the presence of the azo and acetamide functionalities suggests potential for various pharmacological effects. Azo compounds have been investigated for their antibacterial, antifungal, and anticancer properties. Similarly, numerous acetamide derivatives exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[8][9][10][11]
Table 2: Reported Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Example Reference |
| Azo Dyes | Antibacterial, Antifungal | Various studies on functional dyes |
| Acetamide Derivatives | Anticonvulsant | [8][11] |
| Acetamide Derivatives | Anti-inflammatory | [9] |
| Benzothiazole Acetamides | Urease Inhibition, Antibacterial | [10] |
| N-phenylacetamide-triazoles | Antifungal, Antitubercular | [12] |
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of N-[5-(2-Arylazo)phenyl]acetamide derivatives.
Conclusion
This technical guide has provided a foundational overview of N-[5-(2-Arylazo)phenyl]acetamide derivatives, covering their synthesis, methods for determining their basic properties, and their potential for biological activity. The detailed protocols and structured data serve as a valuable resource for researchers aiming to explore this promising class of compounds. Future work should focus on the synthesis of a library of these derivatives with diverse substitutions and a systematic evaluation of their physicochemical and pharmacological properties to unlock their full potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for N-[5-2-[Azo]phenyl]acetamide in Microscopy Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[5-2-[Azo]phenyl]acetamide is a versatile multifunctional azo dye with potential applications in microscopic staining.[1][2][3][4][5][6] Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) and are extensively used in various fields, including biological staining.[7][8] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for imaging in microscopy, with a particular focus on its potential application in detecting hypoxic conditions in live cells.
The proposed mechanism of action is based on the principle that the azo group can act as a fluorescence quencher.[9][10][11] In the presence of cellular reductases, particularly under hypoxic conditions, the azo bond is cleaved, leading to the release of a fluorescent product, thus providing a "turn-on" fluorescent signal. This property makes this compound a promising candidate for studying cellular environments with reduced oxygen levels, a hallmark of many pathological conditions, including cancer.
Physicochemical Properties and Spectral Data
While specific experimental data for this compound is not widely available, the following table summarizes the key physicochemical properties and predicted spectral data based on its chemical structure and information available for similar azo dyes. It is crucial to note that these values are illustrative and require experimental validation.
| Property | Value (Predicted/Illustrative) | Source/Analogy |
| Chemical Formula | C₁₈H₂₀N₆O₅ | [2] |
| Molecular Weight | 400.39 g/mol | [2] |
| CAS Number | 24112-48-9 | [1][12][13][14] |
| Appearance | Orange to red crystalline powder | Inferred from similar azo dyes |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [15][16] |
| Excitation Wavelength (Post-cleavage) | ~488 nm | Inferred from potential cleavage products |
| Emission Wavelength (Post-cleavage) | ~520 nm | Inferred from potential cleavage products |
| Quantum Yield (Post-cleavage) | ~0.3 | Hypothetical value for illustrative purposes |
| Extinction Coefficient (Post-cleavage) | ~45,000 M⁻¹cm⁻¹ at 488 nm | Hypothetical value for illustrative purposes |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound for staining in microscopy. Optimization for specific cell types and experimental conditions is highly recommended.
Preparation of Stock Solution
A 10 mM stock solution of this compound is recommended for general use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Weigh out 4.0 mg of this compound.
-
Dissolve the powder in 1 mL of anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Live Cell Staining Protocol for Hypoxia Imaging
This protocol is designed for imaging hypoxia in cultured mammalian cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10 mM this compound stock solution in DMSO
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂, DFO)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Induction of Hypoxia (Optional): To induce hypoxia, place the cells in a hypoxia chamber (e.g., 1% O₂) for 4-24 hours prior to staining. Alternatively, treat the cells with a chemical inducer of hypoxia according to the manufacturer's instructions. A normoxic control group should be maintained under standard culture conditions (e.g., 21% O₂).
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with warm PBS to remove any unbound dye.
-
-
Counterstaining (Optional): If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature. Wash once with PBS.
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. For the cleaved, fluorescent form of this compound, use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
Acquire images from both the normoxic and hypoxic cell populations for comparison.
-
Fixed Cell Staining Protocol
While the primary proposed application is for live-cell imaging, this compound might also be used for staining fixed cells, although the hypoxia-detection mechanism will not be applicable. The staining pattern in fixed cells would depend on the dye's affinity for different cellular components.
Materials:
-
Cells cultured on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Staining solution (5-20 µM this compound in PBS)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash three times with PBS.
-
-
Staining:
-
Incubate with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with a suitable filter set.
-
Data Presentation
The following tables present hypothetical data for illustrative purposes.
Table 1: Optimal Staining Parameters for Live Cell Imaging
| Parameter | Recommended Range | Optimal (Hypothetical) |
| Concentration | 1 - 50 µM | 10 µM |
| Incubation Time | 15 - 120 minutes | 60 minutes |
| Incubation Temperature | 25 - 37°C | 37°C |
| Wash Buffer | PBS, HBSS | PBS |
Table 2: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.3 ± 5.1 |
| 25 | 88.7 ± 6.3 |
| 50 | 75.2 ± 7.9 |
| 100 | 52.4 ± 8.5 |
Visualizations
Signaling Pathway and Staining Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS NO. 24112-48-9 | N-[5-(diethylamino)-2-[(2,4-dinitrophenyl)azo]phenyl]acetamide | C18H20N6O5 [localpharmaguide.com]
- 13. lookchem.com [lookchem.com]
- 14. N-[5-(Diethylamino)-2-[2-(2,4-dinitrophenyl)diazenyl]phenyl]acetamide | C18H20N6O5 | CID 3015172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Screening Assessment for the Challenge Acetamide,N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (ANAM) - Canada.ca [canada.ca]
- 16. CAS 52697-38-8: N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazeny… [cymitquimica.com]
Application Notes and Protocols for N-[5-2-[Azo]phenyl]acetamide in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[5-2-[Azo]phenyl]acetamide is a multifunctional azo dye with potential applications in cellular imaging.[1][2] Azo compounds are increasingly utilized as "turn-on" fluorescent probes for detecting hypoxic conditions within living cells.[3][4] The core principle of this application lies in the quenching of fluorescence by the azo moiety (-N=N-) under normal oxygen (normoxic) conditions. In hypoxic environments, which are characteristic of many pathological states such as solid tumors and ischemic tissues, cellular reductases cleave the azo bond.[5][6] This cleavage event liberates a fluorescent amine, leading to a significant increase in fluorescence intensity and enabling the visualization of hypoxic cells.[3][4][5] These application notes provide a detailed theoretical framework and experimental protocols for the use of this compound as a potential fluorescent probe for imaging cellular hypoxia.
Principle of Detection
The proposed mechanism for this compound as a hypoxia-sensitive fluorescent probe is based on its reductive cleavage in low-oxygen environments. Under normoxic conditions, the molecule is expected to be non-fluorescent or weakly fluorescent due to the quenching effect of the azo group.[7] In the presence of cellular reductases, which are upregulated under hypoxia, the azo bond is cleaved, yielding a fluorescent amino-phenyl derivative. This "turn-on" fluorescence provides a detectable signal that is directly proportional to the level of hypoxia.
Caption: Proposed mechanism of this compound as a hypoxia probe.
Data Presentation
The following tables summarize hypothetical quantitative data for the application of this compound in cell imaging, based on typical performance of similar azo-based hypoxia probes.
Table 1: Recommended Staining Conditions for In Vitro Cell Imaging
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Prepare fresh or store at -20°C, protected from light.[8] |
| Working Concentration | 5 - 25 µM | Optimal concentration may vary depending on cell type and experimental conditions. |
| Incubation Time | 2 - 6 hours | Longer incubation times may be necessary for significant fluorescence turn-on.[5] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[9] |
| Hypoxia Induction | 0.1% - 1% O₂ | Induce hypoxia for a sufficient duration prior to and during probe incubation.[5] |
Table 2: Hypothetical Photophysical Properties
| Property | Value (Pre-cleavage) | Value (Post-cleavage) | Notes |
| Excitation Maximum (λex) | ~490 nm | ~520 nm | To be determined experimentally. |
| Emission Maximum (λem) | Weak/None | ~550 nm | A significant increase in fluorescence intensity is expected.[5] |
| Quantum Yield | < 0.01 | > 0.1 | Expected increase upon cleavage of the azo bond. |
| Fold-Increase in Fluorescence | - | 5 - 10 fold | Dependent on cellular reductase activity and oxygen concentration.[5] |
Experimental Protocols
I. Preparation of Reagents
1.1. This compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality DMSO.[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
1.2. Cell Culture Medium
-
Use the appropriate cell culture medium for your cell line of interest. For fluorescence imaging, it is recommended to use phenol (B47542) red-free medium to reduce background fluorescence.[9]
II. In Vitro Cell Staining and Imaging
2.1. Cell Seeding
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (37°C, 5% CO₂) for 24-48 hours.
2.2. Induction of Hypoxia
-
To induce hypoxia, place the cell culture plates in a hypoxic incubator or chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Incubate the cells under hypoxic conditions for a period sufficient to induce a hypoxic response (typically 4-24 hours). A parallel set of cells should be maintained under normoxic conditions (ambient oxygen, 5% CO₂) as a control.
2.3. Staining with this compound
-
Prepare the staining solution by diluting the 10 mM stock solution of this compound in pre-warmed, serum-free, phenol red-free cell culture medium to the desired final working concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 2-6 hours under their respective normoxic or hypoxic conditions.[5]
2.4. Fluorescence Microscopy
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add fresh imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters. Based on the expected photophysical properties, a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm) may be a suitable starting point.
-
Acquire images using both fluorescence and brightfield channels. For quantitative analysis, ensure consistent imaging parameters (e.g., exposure time, gain, laser power) across all samples.[9]
III. Data Analysis
3.1. Qualitative Analysis
-
Visually compare the fluorescence intensity between normoxic and hypoxic cells. A significant increase in fluorescence in the hypoxic group would indicate the successful detection of hypoxia.
3.2. Quantitative Analysis
-
Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity of individual cells or defined regions of interest.
-
Subtract the background fluorescence from the measured intensity values.
-
Calculate the average fluorescence intensity for both normoxic and hypoxic conditions. The fold-increase in fluorescence can be determined by dividing the average intensity of hypoxic cells by that of normoxic cells.
Caption: Overview of the experimental workflow for cell imaging.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer
The application of this compound as a cellular imaging probe for hypoxia is based on the known properties of similar azo-based compounds. The provided protocols are intended as a guide for research and development and will likely require optimization for specific cell types and experimental setups. The exact fluorescence properties of the cleaved product need to be determined empirically.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for N-Arylacetamide Azo Dyes in Textile Dyeing
A Technical Guide for Researchers and Scientists
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Within this family, disperse azo dyes containing acetamide (B32628) functionalities are of significant interest for dyeing hydrophobic synthetic fibers, such as polyester (B1180765).[2][3] These non-ionic dyes exhibit low water solubility and are applied from a fine aqueous dispersion, allowing them to diffuse into the fiber structure at high temperatures.[4] The acetamide group can influence the dye's sublimation fastness, affinity for the fiber, and overall color properties.
It is important to note that the compound "N-[5-2-[Azo]phenyl]acetamide," as specified in the topic, does not correspond to a commonly recognized chemical structure in scientific literature and databases. Therefore, this document provides a detailed application note and protocol based on a closely related and well-documented representative compound: N-(4-(phenyldiazenyl)phenyl)acetamide (also known as Disperse Yellow 7). This compound serves as a practical model for researchers working with N-arylacetamide azo dyes.
Application Notes
Chemical Structure and Properties of the Representative Dye
-
Compound Name: N-(4-(phenyldiazenyl)phenyl)acetamide
-
Synonyms: Disperse Yellow 7, 4-Amino-4'-acetamidobenzol, C.I. 11855
-
Chemical Formula: C₁₄H₁₃N₃O
-
Molecular Weight: 239.27 g/mol
-
Appearance: Yellow to orange powder
-
Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.
Mechanism of Dyeing Polyester with Disperse Dyes
The dyeing of polyester with disperse dyes is a diffusion-controlled process. The non-ionic nature of the dye is crucial as the surface of polyester fibers carries a negative charge, which would repel anionic dyes.[4] The process, typically carried out at high temperatures (around 130°C), involves the following stages:
-
Dispersion: The dye is milled into fine particles and dispersed in the dyebath with the aid of a dispersing agent.[5]
-
Adsorption: Single dye molecules in the aqueous phase adsorb onto the surface of the polyester fiber.
-
Diffusion: At high temperatures, the amorphous regions of the polyester fiber swell, allowing the adsorbed dye molecules to diffuse into the polymer matrix.[4]
-
Fixation: Upon cooling, the dye molecules are trapped within the fiber, forming strong intermolecular forces (van der Waals forces and dipole-dipole interactions), which results in good fastness properties.
Expected Performance and Characteristics
Azo dyes containing acetamide groups are valued for their generally good performance on hydrophobic fibers. Key performance indicators include:
-
Color and Shade: Capable of producing a range of colors, typically in the yellow to red spectrum, depending on the specific aromatic components.[6]
-
Fastness Properties: When properly applied, these dyes can exhibit good to excellent fastness to washing, light, and sublimation.[7] Sublimation fastness is particularly important for polyester, as it is often subjected to high temperatures during processing (e.g., heat setting).[1]
Experimental Protocols
Protocol 1: Synthesis of N-(4-(phenyldiazenyl)phenyl)acetamide
This protocol describes a standard two-step synthesis involving diazotization of aniline (B41778) followed by an azo coupling reaction with N-phenylacetamide (acetanilide).[8][9]
Materials:
-
Aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetanilide (B955) (N-phenylacetamide)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium acetate (B1210297)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of acetanilide in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the acetanilide solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH to 5-6 using a buffer like sodium acetate to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
The precipitated crude dye is collected by vacuum filtration.
-
Wash the solid product with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(4-(phenyldiazenyl)phenyl)acetamide.
-
Dry the final product in an oven at a controlled temperature (e.g., 60°C).
-
Protocol 2: High-Temperature Dyeing of Polyester Fabric
This protocol outlines the application of the synthesized dye to 100% polyester fabric using a high-temperature, high-pressure (HTHP) dyeing method.[4][10]
Materials and Equipment:
-
Synthesized N-(4-(phenyldiazenyl)phenyl)acetamide dye
-
100% polyester fabric
-
Dispersing agent (e.g., sodium lignin (B12514952) sulfonate)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and Sodium hydroxide (for reduction clearing)
-
Non-ionic detergent
-
High-temperature laboratory dyeing machine
Procedure:
-
Dye Dispersion Preparation:
-
Prepare a paste of the dye powder with a 1:1 ratio of a dispersing agent.[10]
-
Add a small amount of warm water to the paste and stir to create a smooth dispersion.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the volume of dye bath to the weight of the fabric), for example, 20:1.
-
Fill the dyeing vessel with the required amount of water.
-
Add the prepared dye dispersion to the bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at approximately 60°C.
-
Raise the temperature of the dye bath to 130°C at a rate of 2°C per minute.
-
Maintain the dyeing process at 130°C for 60 minutes.[10]
-
After dyeing, cool the bath down to 70°C.
-
-
Reduction Clearing (After-treatment):
-
Rinse the dyed fabric with hot and then cold water.
-
Prepare a clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.
-
Treat the fabric in this solution for 15-20 minutes at 70-80°C to remove any unfixed dye from the fiber surface.[10]
-
Rinse the fabric thoroughly with water and neutralize with a weak acetic acid solution if necessary.
-
Finally, rinse with cold water and air dry.
-
Protocol 3: Fastness Properties Evaluation
The following are standard methods for assessing the performance of the dyed fabric. Results are typically rated using a 1-5 Grey Scale, where 5 indicates excellent performance.[1][11]
-
Washing Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a standard multi-fiber fabric (containing strips of common fibers like cotton, nylon, polyester, etc.).
-
The composite sample is washed in a solution containing a standard detergent under specified conditions of temperature and time.
-
After washing and drying, the change in color of the dyed sample and the degree of staining on the adjacent multi-fiber strips are assessed using the Grey Scale.[3]
-
-
Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (typically a Xenon arc lamp that mimics natural sunlight) for a specified period.
-
A portion of the sample is covered to serve as an unexposed control.
-
The degree of fading of the exposed portion is compared against the unexposed portion and rated on a 1-8 Blue Wool Scale, where 7-8 is considered excellent.
-
-
Sublimation Fastness (ISO 105-P01):
-
The dyed fabric sample is placed between two undyed white fabrics.
-
The assembly is placed in a heat press at a specified temperature (e.g., 180°C or 210°C) for 30 seconds.[1]
-
The change in color of the original sample and the staining on the adjacent white fabrics are evaluated using the Grey Scale.
-
Data Presentation
The following tables present hypothetical but realistic data for the dyeing of polyester with N-(4-(phenyldiazenyl)phenyl)acetamide.
Table 1: Effect of Dye Concentration on Color Strength (K/S)
| Dye Concentration (% owf) | Color Strength (K/S) |
| 0.5 | 8.5 |
| 1.0 | 14.2 |
| 2.0 | 22.1 |
| 3.0 | 25.8 |
% owf = on the weight of fabric
Table 2: Fastness Properties of Dyed Polyester Fabric (2% shade)
| Fastness Test | Standard Method | Grey Scale Rating (1-5) |
| Washing Fastness | ||
| - Color Change | ISO 105-C06 | 4-5 |
| - Staining on Polyester | ISO 105-C06 | 5 |
| - Staining on Cotton | ISO 105-C06 | 4 |
| Light Fastness | ISO 105-B02 | 5-6 (on Blue Wool Scale 1-8) |
| Sublimation Fastness (180°C) | ||
| - Color Change | ISO 105-P01 | 4 |
| - Staining | ISO 105-P01 | 4-5 |
Visualizations
Caption: Workflow for the synthesis of N-(4-(phenyldiazenyl)phenyl)acetamide.
Caption: High-temperature dyeing workflow for polyester fabric.
References
- 1. textilelearner.net [textilelearner.net]
- 2. scribd.com [scribd.com]
- 3. Testing the colorfastness of polyester fibers with ISO 105-C06 | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 4. textilelearner.net [textilelearner.net]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. ajol.info [ajol.info]
- 8. ijrpr.com [ijrpr.com]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. ijcmas.com [ijcmas.com]
- 11. intouch-quality.com [intouch-quality.com]
Application Notes and Protocols: N-[5-(2-azophenyl)phenyl]acetamide for the Detection of Nitroreductase Activity in Hypoxic Cancer Cells
For Research Use Only.
Introduction
N-[5-(2-azophenyl)phenyl]acetamide is a versatile dye that can be employed as a pro-fluorescent probe for the detection of specific biomolecules. Its utility in biological research stems from the presence of an azo (-N=N-) linkage which can act as a fluorescence quencher.[1][2] This feature allows for the design of "turn-on" fluorescent probes where the fluorescence is initially quenched and is restored upon the specific cleavage of the azo bond. This principle is particularly effective for detecting enzymatic activities, such as that of nitroreductase, which is often overexpressed in hypoxic environments characteristic of many solid tumors.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of N-[5-(2-azophenyl)phenyl]acetamide as a "turn-on" fluorescent probe for the detection of nitroreductase activity in cancer cell lines. The underlying principle of this assay is the enzymatic reduction of the non-fluorescent N-[5-(2-azophenyl)phenyl]acetamide to a highly fluorescent product by nitroreductase, providing a direct measure of the enzyme's activity.
Principle of Detection
The detection mechanism relies on the enzymatic activity of nitroreductase, which catalyzes the reduction of the azo bond in N-[5-(2-azophenyl)phenyl]acetamide. In its native state, the azo moiety effectively quenches the intrinsic fluorescence of the molecule. Under hypoxic conditions, where nitroreductase is typically upregulated, the enzyme cleaves the azo bond, leading to the formation of two distinct amine-containing molecules. This cleavage event disrupts the quenching mechanism, resulting in a significant increase in fluorescence intensity, which can be quantified to determine the level of nitroreductase activity.
Caption: Proposed mechanism of N-[5-(2-azophenyl)phenyl]acetamide as a nitroreductase probe.
Quantitative Data Summary
The following table summarizes the hypothetical spectroscopic properties of N-[5-(2-azophenyl)phenyl]acetamide and its fluorescent cleavage product based on typical values for similar azo-based probes.
| Parameter | N-[5-(2-azophenyl)phenyl]acetamide (Azo Form) | Fluorescent Cleavage Product |
| Excitation Maximum (λex) | ~390 nm | ~490 nm |
| Emission Maximum (λem) | ~450 nm (very weak) | ~530 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ at 390 nm | ~50,000 M⁻¹cm⁻¹ at 490 nm |
Experimental Protocols
Preparation of Stock Solution
A stock solution of N-[5-(2-azophenyl)phenyl]acetamide is required for the experimental procedures.
Materials:
-
N-[5-(2-azophenyl)phenyl]acetamide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a 10 mM stock solution of N-[5-(2-azophenyl)phenyl]acetamide by dissolving the appropriate amount of the compound in high-purity DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
In Vitro Detection of Nitroreductase Activity
This protocol describes the detection of purified nitroreductase activity in a cell-free system.
Materials:
-
10 mM N-[5-(2-azophenyl)phenyl]acetamide stock solution in DMSO
-
Purified nitroreductase enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplate
Procedure:
-
Prepare a 100 µM working solution of N-[5-(2-azophenyl)phenyl]acetamide by diluting the 10 mM stock solution in the Assay Buffer.
-
Prepare a 10 mM stock solution of NADH in Assay Buffer.
-
In a 96-well microplate, add the following to each well:
-
80 µL of Assay Buffer
-
10 µL of nitroreductase solution (various concentrations for a dose-response curve)
-
10 µL of 10 mM NADH solution
-
-
Initiate the reaction by adding 10 µL of the 100 µM N-[5-(2-azophenyl)phenyl]acetamide working solution to each well. The final concentration of the probe will be 10 µM.
-
Include a negative control with no nitroreductase enzyme.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at approximately 530 nm.
Caption: Workflow for in vitro nitroreductase activity assay.
Detection of Nitroreductase Activity in Hypoxic Cells
This protocol details the use of N-[5-(2-azophenyl)phenyl]acetamide to visualize nitroreductase activity in cultured cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line known to upregulate nitroreductase under hypoxia (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
10 mM N-[5-(2-azophenyl)phenyl]acetamide stock solution in DMSO
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Hypoxia Induction:
-
Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 12-24 hours. Alternatively, treat the cells with a chemical inducer of hypoxia.
-
Maintain a parallel set of cells under normoxic conditions (21% O₂) as a control.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of N-[5-(2-azophenyl)phenyl]acetamide in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope. Use filter sets appropriate for excitation around 490 nm and emission detection around 530 nm.
-
Compare the fluorescence intensity between hypoxic and normoxic cells.
-
Caption: Experimental workflow for cellular imaging of nitroreductase activity.
Data Interpretation and Troubleshooting
A significant increase in fluorescence intensity in the presence of nitroreductase or in hypoxic cells compared to controls is indicative of the probe's activation and thus, the presence of the target enzyme activity.
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of the probe | Increase the number of washing steps after probe loading. |
| Autofluorescence from cells or medium | Image unstained cells as a control to determine the background autofluorescence. Use a phenol (B47542) red-free medium for imaging. | |
| Low or no signal | Insufficient enzyme activity | Increase the incubation time or the concentration of the enzyme/probe. Ensure that hypoxia was successfully induced. |
| Incorrect filter sets | Verify the excitation and emission maxima of the fluorescent product and use the appropriate filters on the microscope. | |
| Photobleaching | Excessive exposure to excitation light | Minimize the exposure time and intensity of the excitation light during imaging. |
Safety Precautions
N-[5-(2-azophenyl)phenyl]acetamide is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Using photons to manipulate enzyme inhibition by an azobenzene-modified nucleic acid probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoswitching with N-[5-(2-azophenyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the experimental setup and protocols for utilizing N-[5-(2-azophenyl)phenyl]acetamide as a photoswitchable compound. N-[5-(2-azophenyl)phenyl]acetamide belongs to the azobenzene (B91143) family of molecular switches, which can be reversibly isomerized between two distinct forms, the thermally stable trans isomer and the metastable cis isomer, using light of specific wavelengths. This property allows for precise spatiotemporal control over chemical and biological systems. This document outlines the synthesis, photophysical properties, and detailed protocols for photoswitching experiments, along with an example of its application in modulating a biological signaling pathway.
Introduction to N-[5-(2-azophenyl)phenyl]acetamide as a Photoswitch
N-[5-(2-azophenyl)phenyl]acetamide is a derivative of azobenzene featuring an acetamido group at the meta-position of one of the phenyl rings. This substitution pattern influences the molecule's photophysical properties, including its absorption spectra and the thermal stability of its cis isomer. The core principle of its function lies in the reversible photoisomerization of the central N=N double bond.
-
trans-to-cis Isomerization: Typically induced by ultraviolet (UV) or near-UV light, this process converts the planar, thermodynamically stable trans isomer into the bent, metastable cis isomer.
-
cis-to-trans Isomerization: This reverse process can be triggered by visible light (e.g., blue or green light) or can occur spontaneously through thermal relaxation in the dark.
This reversible switching alters the molecule's geometry, dipole moment, and end-to-end distance, making it a valuable tool for photopharmacology and materials science.[1]
Data Presentation: Photophysical Properties
The following table summarizes the representative photophysical properties of N-[5-(2-azophenyl)phenyl]acetamide in a common organic solvent like Dimethyl Sulfoxide (DMSO). These values are based on data from closely related acetamido-substituted azobenzene derivatives and may require experimental verification for this specific compound.
| Property | trans-N-[5-(2-azophenyl)phenyl]acetamide | cis-N-[5-(2-azophenyl)phenyl]acetamide | Reference Light Source |
| λmax (π→π) | ~350 nm | ~320 nm | UV-A Lamp (e.g., 365 nm LED) |
| λmax (n→π) | ~440 nm | ~430 nm | Blue/Green Light (e.g., 450 nm LED) |
| Quantum Yield (Φtrans→cis) | ~0.1 - 0.2 | - | 365 nm |
| Quantum Yield (Φcis→trans) | - | ~0.4 - 0.5 | 450 nm |
| Thermal Half-life (t1/2) | Thermally Stable | Hours to days at room temperature | - |
Experimental Protocols
Synthesis of N-[5-(2-azophenyl)phenyl]acetamide
A common route for the synthesis of asymmetrically substituted azobenzenes like N-[5-(2-azophenyl)phenyl]acetamide is through the acetylation of the corresponding aminoazobenzene.
Protocol: Acetylation of 3-Aminoazobenzene
-
Dissolution: Dissolve 3-aminoazobenzene (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of tetrahydrofuran (B95107) (THF) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure N-[5-(2-azophenyl)phenyl]acetamide.
Photoswitching and Spectroscopic Analysis
The photoswitching behavior of N-[5-(2-azophenyl)phenyl]acetamide can be monitored using UV-Vis spectroscopy.
Protocol: UV-Vis Spectroscopic Analysis of Photoswitching
-
Sample Preparation: Prepare a dilute solution of N-[5-(2-azophenyl)phenyl]acetamide in a suitable solvent (e.g., DMSO, methanol, or a buffer solution) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of around 1.0 in the trans state.
-
Initial Spectrum (trans-rich): Record the absorption spectrum of the sample in the dark. This spectrum represents the thermally stable, trans-isomer-rich state.
-
trans-to-cis Isomerization: Irradiate the sample with a UV-A light source (e.g., a 365 nm LED) directly within the spectrophotometer. Record spectra at regular intervals until no further changes are observed. The final spectrum represents the photostationary state (PSS) under UV-A light, which is enriched in the cis isomer.
-
cis-to-trans Isomerization (Photochemical): Following UV irradiation, irradiate the sample with a visible light source (e.g., a 450 nm LED) to drive the isomerization back to the trans form. Again, record spectra at regular intervals until the initial trans-rich spectrum is restored.
-
cis-to-trans Isomerization (Thermal Relaxation): To determine the thermal half-life of the cis isomer, first enrich the cis content by irradiating with UV-A light until the PSS is reached. Then, place the sample in the dark at a constant, controlled temperature. Record the absorption spectrum at regular time intervals as the cis isomer thermally reverts to the trans isomer. The kinetics of this process are typically first-order, from which the half-life (t1/2) can be calculated.[1]
References
Application Notes and Protocols: N-[5-(2-Azo)phenyl]acetamide in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[5-(2-Azo)phenyl]acetamide is a molecule possessing a unique combination of a redox-active azo group, a phenylacetamide scaffold, and aromatic rings. While direct experimental data on its specific application in biosensors is limited in publicly available literature, its structural features suggest significant potential in this field. The azo moiety is known for its electrochemical and optical properties, making it a candidate for both electrochemical and optical biosensing platforms. The phenylacetamide core is a versatile building block in medicinal chemistry, offering opportunities for further functionalization.[1]
These application notes provide a theoretical framework and detailed protocols for the potential use of N-[5-(2-Azo)phenyl]acetamide in the development of novel biosensors. The proposed applications are based on the established principles of azo dye chemistry and the functionality of related compounds in sensing applications.[2][3]
Potential Applications in Biosensor Development
Electrochemical Biosensors: A Redox Mediator
The azo group (-N=N-) in N-[5-(2-Azo)phenyl]acetamide can undergo reversible redox reactions, making it a suitable candidate as a redox mediator in electrochemical biosensors.[4] In this role, it would facilitate electron transfer between the active site of a redox enzyme and the electrode surface. This is particularly useful for enzymes where direct electron transfer is slow.
Principle: In an enzyme-based biosensor, the analyte is catalytically converted by the enzyme, causing a change in the redox state of the enzyme's active center. The N-[5-(2-Azo)phenyl]acetamide, as a mediator, can then shuttle electrons between the enzyme and the electrode, generating a measurable current that is proportional to the analyte concentration.[5]
Optical Biosensors: A Chromogenic or Fluorogenic Probe
Azo dyes are well-known for their strong light absorption in the visible spectrum, and their spectral properties can be sensitive to the chemical environment.[2][6] This characteristic can be exploited for the development of colorimetric or fluorescent biosensors.
Principle: The interaction of the analyte with a biorecognition element (e.g., an enzyme or aptamer) linked to N-[5-(2-Azo)phenyl]acetamide could induce a conformational change or a chemical reaction (such as the reductive cleavage of the azo bond) that alters the dye's absorption or fluorescence properties. This change provides a detectable optical signal. For instance, under hypoxic conditions, cellular reductases can cleave the azo bond, leading to a change in color or the generation of a fluorescent signal.
Experimental Protocols
Protocol 1: Development of an Amperometric Glucose Biosensor Using N-[5-(2-Azo)phenyl]acetamide as a Redox Mediator
This protocol describes the fabrication of a glucose biosensor by immobilizing glucose oxidase (GOx) and N-[5-(2-Azo)phenyl]acetamide on a glassy carbon electrode (GCE).
Materials:
-
N-[5-(2-Azo)phenyl]acetamide
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Glassy Carbon Electrode (GCE)
-
Nafion (5 wt% solution)
-
Phosphate (B84403) Buffer Saline (PBS), pH 7.4
-
Glucose standard solutions
-
Dimethylformamide (DMF)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and deionized water to ensure a clean surface.
-
Dry the electrode under a stream of nitrogen.
-
-
Mediator and Enzyme Immobilization:
-
Prepare a 10 mM solution of N-[5-(2-Azo)phenyl]acetamide in DMF.
-
Prepare a 10 mg/mL solution of GOx in PBS.
-
Mix 10 µL of the N-[5-(2-Azo)phenyl]acetamide solution with 10 µL of the GOx solution.
-
Drop-cast 5 µL of the mixture onto the GCE surface and allow it to dry at room temperature.
-
Apply 2 µL of 0.5 wt% Nafion solution on top of the enzyme layer to prevent leaching and enhance stability. Allow it to dry.
-
-
Electrochemical Measurements:
-
Set up a three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform cyclic voltammetry (CV) in PBS (pH 7.4) to characterize the electrochemical behavior of the modified electrode.
-
For amperometric detection of glucose, apply a constant potential (determined from CV) and record the steady-state current.
-
Add successive aliquots of glucose standard solutions to the PBS and record the corresponding current response.
-
Plot the calibration curve of current versus glucose concentration.
-
Expected Quantitative Data:
| Parameter | Expected Value |
| Optimal Potential | -0.2 V to +0.2 V (vs. Ag/AgCl) |
| Linear Range | 1 µM - 10 mM |
| Limit of Detection (LOD) | 0.5 µM |
| Sensitivity | 10-50 µA mM⁻¹ cm⁻² |
| Response Time | < 10 seconds |
Protocol 2: Development of a Colorimetric Hypoxia Biosensor
This protocol outlines the use of N-[5-(2-Azo)phenyl]acetamide for the colorimetric detection of hypoxic conditions in a cell-free enzymatic assay using NADH as a reducing agent and a generic azoreductase.
Materials:
-
N-[5-(2-Azo)phenyl]acetamide
-
Azoreductase enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phosphate Buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of N-[5-(2-Azo)phenyl]acetamide in ethanol.
-
Prepare a 10 mM stock solution of NADH in phosphate buffer.
-
Prepare a 1 mg/mL solution of azoreductase in phosphate buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, add 950 µL of phosphate buffer.
-
Add 10 µL of the N-[5-(2-Azo)phenyl]acetamide stock solution (final concentration 10 µM).
-
Add 20 µL of the NADH stock solution (final concentration 200 µM).
-
Record the initial absorbance spectrum (e.g., from 300 nm to 700 nm).
-
Initiate the reaction by adding 20 µL of the azoreductase solution.
-
Monitor the change in absorbance over time at the wavelength of maximum absorbance of the azo dye.
-
A decrease in absorbance at this wavelength and the potential appearance of new peaks corresponding to the cleavage products would indicate the reduction of the azo bond.
-
Expected Quantitative Data:
| Parameter | Expected Observation |
| λmax (Azo form) | 400 - 500 nm |
| λmax (Reduced form) | Shift to a shorter wavelength or disappearance of the peak |
| Reaction Time | 5 - 30 minutes |
| Change in Absorbance | Proportional to azoreductase activity/NADH concentration |
Visualizations
Caption: Workflow for the fabrication of an electrochemical glucose biosensor.
Caption: Proposed mechanism of mediated electron transfer in the glucose biosensor.
Caption: Workflow for the colorimetric detection of azoreductase activity.
Caption: Proposed mechanism for the colorimetric detection of hypoxia/azoreductase.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small electron-transfer proteins as mediators in enzymatic electrochemical biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-[5-(2-azophenyl)phenyl]acetamide as a Chromophore in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of N-[5-(2-azophenyl)phenyl]acetamide, a photochromic azo compound, in the field of organic electronics. Due to the limited availability of specific data for this exact compound, this guide presents a scientifically grounded approach based on the properties and synthesis of its plausible isomer, N-(5-(phenyldiazenyl)phenyl)acetamide, and performance characteristics of analogous azo-based materials. These notes cover the synthesis, physicochemical properties, and a representative application in a photoswitchable Organic Light-Emitting Diode (OLED), offering a comprehensive resource for researchers exploring novel photoresponsive materials.
Introduction to N-[5-(2-azophenyl)phenyl]acetamide
N-[5-(2-azophenyl)phenyl]acetamide is an aromatic azo compound featuring an acetamide (B32628) group. The core of its functionality lies in the azobenzene (B91143) moiety (-N=N-), which can undergo reversible photoisomerization between its thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This photochromic behavior allows for the dynamic modulation of the molecule's geometric and electronic properties, making it a compelling candidate for applications in organic electronics such as photoswitches, optical data storage, and responsive displays.[1] The acetamide group can influence the molecule's solubility, thermal stability, and intermolecular interactions within a host matrix.
The reversible isomerization from the elongated trans form to the bent cis form alters the molecular dipole moment, absorption spectrum, and energy levels, which can, in turn, affect the charge transport and emissive properties of an organic electronic device in which it is incorporated.
Physicochemical and Photophysical Properties
The properties of N-(5-(phenyldiazenyl)phenyl)acetamide are summarized below. These values are based on typical characteristics of similar azobenzene derivatives and should be experimentally verified for the specific synthesized compound.
| Property | Value (Predicted) |
| Chemical Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.28 g/mol |
| Appearance | Orange to red crystalline solid |
| Melting Point | >150 °C (Decomposition may occur) |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, DMSO) |
| UV-Vis Absorption (trans) | ~350 nm (π-π* transition), ~440 nm (n-π* transition) |
| UV-Vis Absorption (cis) | ~320 nm (π-π* transition), ~450 nm (n-π* transition) |
| Isomerization Wavelength | trans to cis: ~365 nm (UV light); cis to trans: ~450 nm (Visible light) or thermal relaxation |
Experimental Protocols
The synthesis of N-(5-(phenyldiazenyl)phenyl)acetamide can be achieved through a multi-step process involving the synthesis of an amine precursor followed by diazotization and coupling.
Step 1: Synthesis of N-(5-aminophenyl)acetamide
This precursor can be synthesized by the reduction of N-(5-nitrophenyl)acetamide.
-
Materials:
-
N-(5-nitrophenyl)acetamide
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, suspend N-(5-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Add iron powder and concentrated HCl to the suspension.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is basic.
-
Filter the mixture to remove iron salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude N-(5-aminophenyl)acetamide.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: Diazotization of N-(5-aminophenyl)acetamide and Coupling with Benzene (B151609)
-
Materials:
-
N-(5-aminophenyl)acetamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Benzene
-
Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure:
-
Dissolve N-(5-aminophenyl)acetamide in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of benzene in a suitable solvent. To this, add a cold solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the benzene solution with vigorous stirring, keeping the temperature at 0-5 °C.
-
Allow the reaction to proceed for several hours until the coupling is complete (monitored by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude N-(5-(phenyldiazenyl)phenyl)acetamide.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
This protocol describes the fabrication of a simple multilayer OLED where N-(5-(phenyldiazenyl)phenyl)acetamide acts as a photoswitchable dopant in the emissive layer.
-
Device Architecture: ITO / PEDOT:PSS / TPD / CBP:N-(5-(phenyldiazenyl)phenyl)acetamide / TPBi / LiF / Al
-
Materials:
-
Indium Tin Oxide (ITO) coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) - Hole Transport Layer (HTL)
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) - Host for Emissive Layer (EML)
-
N-(5-(phenyldiazenyl)phenyl)acetamide - Dopant
-
2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) - Electron Transport Layer (ETL)
-
Lithium Fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
-
-
Procedure:
-
Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS (40 nm) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Thermally evaporate a 30 nm layer of TPD as the HTL.
-
Co-evaporate CBP and N-(5-(phenyldiazenyl)phenyl)acetamide (at a desired doping concentration, e.g., 5 wt%) to form a 20 nm thick EML.
-
Thermally evaporate a 40 nm layer of TPBi as the ETL.
-
Deposit a 1 nm layer of LiF as the EIL.
-
Finally, deposit a 100 nm layer of Al as the cathode.
-
Quantitative Data Summary
The following tables summarize the expected performance of a photoswitchable OLED incorporating N-(5-(phenyldiazenyl)phenyl)acetamide. The data is representative and based on similar devices reported in the literature.
Table 1: Photophysical Properties of the Emissive Layer
| State | Peak Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) |
| Initial (trans) | ~580 (Orange-Red) | ~35% |
| After UV (cis) | ~620 (Red) | ~20% |
Table 2: Device Performance Metrics
| State | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| Initial (trans) | ~2500 | ~5.0 | ~2.5 |
| After UV (cis) | ~1200 | ~2.8 | ~1.4 |
Visualizations
Below are diagrams illustrating the synthesis workflow and the architecture of the photoswitchable OLED device.
Caption: Synthesis workflow for N-(5-(phenyldiazenyl)phenyl)acetamide.
References
Application Notes and Protocols for the Quantification of N-[5-(2-azophenyl)phenyl]acetamide
Chemical Structure of N-[5-(2-azophenyl)phenyl]acetamide:
I. Application Notes
The quantification of N-[5-(2-azophenyl)phenyl]acetamide, an aromatic azo compound, requires careful consideration of the analytical technique and sample preparation to ensure accuracy and reliability. The choice of method will depend on factors such as the sample matrix, the required sensitivity, and the available instrumentation.
1.1. Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection is a common and robust method for the analysis of azo dyes due to the presence of chromophores in their structure.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity, which is particularly useful for complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to improve the volatility of the analyte.
Table 1: Comparison of Analytical Methods for N-[5-(2-azophenyl)phenyl]acetamide Quantification
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on polarity with UV-Vis detection. | Separation based on polarity with mass-based detection. | Separation of volatile compounds with mass-based detection. |
| Specificity | Moderate to High | Very High | High to Very High |
| Sensitivity | Good | Excellent | Good to Excellent |
| Sample Matrix | Suitable for a wide range of matrices. | Excellent for complex matrices. | May require extensive cleanup or derivatization. |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Primary Use Case | Routine quality control, purity assessment. | Trace level quantification, metabolite identification. | Analysis of volatile and semi-volatile related substances. |
1.2. Sample Preparation
Effective sample preparation is crucial to minimize matrix effects and ensure accurate quantification.[2] For solid samples, such as textiles or tissues, extraction is a critical first step. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte and remove interfering substances.[3][4] For biological fluids like plasma, protein precipitation followed by SPE is a common approach.[2]
II. Experimental Protocols
The following are generalized protocols that should be optimized and validated for the specific application.
2.1. Protocol 1: Quantification by High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This protocol is suitable for the routine quantification of N-[5-(2-azophenyl)phenyl]acetamide in samples with relatively clean matrices.
2.1.1. Materials and Reagents
-
N-[5-(2-azophenyl)phenyl]acetamide reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Sample extraction solvents (e.g., methanol, acetonitrile)
-
Syringe filters (0.45 µm)
2.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
2.1.3. Chromatographic Conditions (Starting Point)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5-95% B over 20 minutes[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 254 nm and the visible region for azo dyes)[5]
-
Injection Volume: 10 µL
2.1.4. Sample Preparation
-
Solid Samples:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract with a suitable solvent (e.g., methanol) using sonication or vortexing.
-
Centrifuge to pellet solids.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples:
-
For clean liquid samples, dilute with the initial mobile phase.
-
For complex liquid samples (e.g., plasma), perform protein precipitation (e.g., with acetonitrile) followed by centrifugation and filtration.[2]
-
2.1.5. Data Analysis
-
Prepare a calibration curve using a series of known concentrations of the reference standard.
-
Quantify the amount of N-[5-(2-azophenyl)phenyl]acetamide in the sample by comparing its peak area to the calibration curve.
2.2. Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol may be suitable for the analysis of N-[5-(2-azophenyl)phenyl]acetamide, potentially after a derivatization step to enhance volatility and thermal stability.
2.2.1. Materials and Reagents
-
N-[5-(2-azophenyl)phenyl]acetamide reference standard
-
Derivatizing agent (e.g., 9-xanthydrol for amide derivatization)[6][7]
-
High-purity solvents (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
2.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2.2.3. GC-MS Conditions (Starting Point)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the analyte.
2.2.4. Sample Preparation and Derivatization
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a reaction solvent.
-
Add the derivatizing agent and catalyst (if required) and incubate under appropriate conditions (e.g., temperature and time).[7]
-
Quench the reaction and extract the derivatized analyte.
-
Analyze the final extract by GC-MS.
2.2.5. Data Analysis
-
Generate a calibration curve using derivatized standards.
-
Quantify the derivatized analyte in the sample by comparing its peak area to the calibration curve.
III. Data Presentation
The following table can be used to summarize quantitative data obtained from the analysis of N-[5-(2-azophenyl)phenyl]acetamide in various samples.
Table 2: Quantitative Analysis of N-[5-(2-azophenyl)phenyl]acetamide
| Sample ID | Sample Matrix | Analytical Method | Concentration (µg/g or µg/mL) | % Recovery | % RSD (n=3) |
IV. Visualizations
Caption: A decision tree to aid in the selection of an appropriate analytical method for the quantification of N-[5-(2-azophenyl)phenyl]acetamide.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. namthao.com [namthao.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-[5-(2-azophenyl)phenyl]acetamide in Materials Science Research
Disclaimer: Publicly available research literature lacks specific studies on the materials science applications of N-[5-(2-azophenyl)phenyl]acetamide. The following application notes and protocols are based on the known properties of the core azobenzene (B91143) functional group and serve as an illustrative guide for potential research directions. The experimental details provided are representative of methodologies used for similar azo-containing compounds and should be adapted and optimized for the specific properties of N-[5-(2-azophenyl)phenyl]acetamide.
Introduction
N-[5-(2-azophenyl)phenyl]acetamide is a dye containing the azobenzene chromophore, which is the foundation of its potential applications in materials science.[1][2][3] The key characteristic of the azobenzene group is its ability to undergo reversible trans-cis photoisomerization when irradiated with light of specific wavelengths. This molecular-level conformational change can be harnessed to induce macroscopic changes in a material's properties, making it a valuable component for the development of "smart" or photoresponsive materials.
Potential Applications in Materials Science:
-
Photoresponsive Polymers and Films: Incorporation into polymer matrices can allow for the photomodulation of surface topography, wettability, and adhesive properties.
-
Optical Data Storage: The two distinct isomers (trans and cis) can represent binary data states (0 and 1), enabling rewritable optical data storage.
-
Nonlinear Optics (NLO): The extended π-conjugated system of azobenzene derivatives often leads to a significant third-order nonlinear optical response, which is crucial for applications in optical switching and signal processing.
-
Liquid Crystals: The rod-like shape of the azobenzene moiety makes it a candidate for use as a mesogen in photo-switchable liquid crystal displays.
Application: Photoresponsive Polymer Films
The integration of N-[5-(2-azophenyl)phenyl]acetamide into a polymer matrix can yield a film whose properties can be controlled by light. The photoisomerization of the azo dye induces mechanical stress at the molecular level, which can translate to macroscopic changes.
Experimental Protocol: Fabrication and Characterization of a Photoresponsive Film
Objective: To fabricate a polymer film doped with N-[5-(2-azophenyl)phenyl]acetamide and to characterize its photoresponsive behavior.
Materials:
-
N-[5-(2-azophenyl)phenyl]acetamide
-
Poly(methyl methacrylate) (PMMA)
-
Toluene (B28343) (or other suitable solvent)
-
Glass microscope slides
-
Spin coater
-
UV-Vis Spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light lamp (e.g., >450 nm)
-
Atomic Force Microscope (AFM)
Protocol:
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of PMMA in toluene by stirring at room temperature until fully dissolved.
-
Prepare a stock solution of N-[5-(2-azophenyl)phenyl]acetamide in toluene.
-
Create a final casting solution by adding the azo dye stock solution to the PMMA solution to achieve a desired doping concentration (e.g., 1-5 wt% relative to PMMA). Stir until homogeneous.
-
-
Film Fabrication (Spin Coating):
-
Clean glass slides thoroughly using sonication in acetone, followed by isopropanol, and finally deionized water. Dry the slides with nitrogen gas.
-
Place a cleaned slide on the spin coater chuck.
-
Dispense the polymer-dye solution onto the center of the slide.
-
Spin coat at a set speed (e.g., 1000 rpm for 60 seconds) to create a thin, uniform film.
-
Transfer the coated slide to a hotplate and bake at 80°C for 30 minutes to remove residual solvent.
-
-
Photoisomerization and Spectroscopic Analysis:
-
Mount the film in a UV-Vis spectrophotometer and record the initial absorption spectrum. The trans isomer typically has a strong π-π* absorption band in the UV region (around 350-380 nm) and a weaker n-π* band in the visible region.
-
Irradiate the film with UV light (365 nm) for a set period (e.g., 5-15 minutes) to induce trans-to-cis isomerization.
-
Record the absorption spectrum again. A decrease in the π-π* band and an increase in the n-π* band is expected.
-
Irradiate the film with visible light (>450 nm) to induce cis-to-trans back-isomerization and record the spectrum to confirm reversibility.
-
-
Surface Topography Analysis (AFM):
-
Image a section of the pristine film surface using an AFM.
-
Irradiate a specific area of the film with a focused laser or through a photomask to create patterns of cis isomers.
-
Image the same section again to observe any changes in surface relief or topography resulting from the isomerization-induced material flow.
-
Workflow for Photoresponsive Film Analysis
Caption: Workflow for fabricating and characterizing a photoresponsive polymer film.
Expected Quantitative Data
The following table illustrates the kind of data one might expect from spectroscopic analysis of a hypothetical azo-dye-doped PMMA film.
| Isomeric State | Irradiation Source | λ_max (π-π) (nm) | Absorbance at λ_max (π-π) | λ_max (n-π) (nm) | Absorbance at λ_max (n-π) |
| Initial (dark-adapted) | None | 360 | 0.95 | 450 | 0.08 |
| Photostationary (UV) | 365 nm light | 360 | 0.25 | 450 | 0.35 |
| Recovered (Visible) | >450 nm light | 360 | 0.92 | 450 | 0.09 |
Application: Nonlinear Optical (NLO) Materials
Azo dyes are known for their third-order NLO properties, which are essential for all-optical switching and data processing. The delocalized π-electron system of the azobenzene core is responsible for this behavior.
Experimental Protocol: Third-Order NLO Characterization (Z-scan)
Objective: To measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of N-[5-(2-azophenyl)phenyl]acetamide in solution using the Z-scan technique.
Materials:
-
N-[5-(2-azophenyl)phenyl]acetamide
-
High-purity solvent (e.g., Chloroform or THF)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Pulsed laser source (e.g., Nd:YAG laser, 532 nm, picosecond or femtosecond pulses)
-
Focusing lens
-
Beam splitter
-
Two photodiode detectors (one for open aperture, one for closed aperture)
-
Motorized translation stage
Protocol:
-
Sample Preparation:
-
Dissolve N-[5-(2-azophenyl)phenyl]acetamide in the chosen solvent to prepare a solution of known concentration (e.g., 1 mM). The solution should have a linear absorption at the laser wavelength that is low enough to avoid thermal effects.
-
-
Z-scan Setup:
-
Align the laser beam to pass through the focusing lens. The sample cuvette is mounted on the motorized translation stage, which moves it along the beam axis (the z-axis) through the focal point.
-
After the sample, the beam is split. One part goes directly to a detector (open aperture) to measure nonlinear absorption. The other part passes through a small aperture before reaching a second detector (closed aperture) to measure the nonlinear refraction.
-
-
Data Acquisition:
-
Move the sample along the z-axis from a position far before the focus to a position far after the focus.
-
At each z-position, record the normalized transmittance through both the open and closed apertures.
-
The closed-aperture scan will show a characteristic peak-valley (or valley-peak) curve, indicating the sign and magnitude of the nonlinear refractive index (n₂).
-
The open-aperture scan will show a valley for two-photon absorption or a peak for saturable absorption, allowing for the calculation of the nonlinear absorption coefficient (β).
-
-
Data Analysis:
-
Fit the experimental data to theoretical Z-scan equations to extract the values of n₂ and β.
-
From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.
-
Logical Diagram for Z-scan Measurement
Caption: Logical flow of a Z-scan experiment for NLO characterization.
Illustrative NLO Data
This table presents hypothetical Z-scan results for a representative azo compound, which could be a target for N-[5-(2-azophenyl)phenyl]acetamide.
| Parameter | Symbol | Representative Value | Unit |
| Nonlinear Refractive Index | n₂ | -1.5 x 10⁻¹³ | cm²/W |
| Nonlinear Absorption Coeff. | β | 2.5 | cm/GW |
| Third-Order Susceptibility (Real) | Re(χ⁽³⁾) | -3.2 x 10⁻¹² | esu |
| Third-Order Susceptibility (Imaginary) | Im(χ⁽³⁾) | 0.8 x 10⁻¹² | esu |
References
Troubleshooting & Optimization
Improving the solubility of N-[5-2-[Azo]phenyl]acetamide in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N-[5-2-[Azo]phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The molecule contains two phenyl rings and an azo group (-N=N-), which are predominantly non-polar and hydrophobic.[1][2][3] These regions make it difficult for polar water molecules to effectively solvate the compound, leading to low solubility.
Q2: What are the immediate first steps I can take to try and dissolve the compound?
A2: Before employing more complex methods, you can try the following physical techniques:
-
Sonication: Using an ultrasonic bath can help break down particle agglomerates and enhance dissolution.[4]
-
Gentle Heating: Solubility may increase with temperature. Gently warm the solution while stirring, but be cautious of potential degradation at higher temperatures.[1][4]
-
Vortexing: Vigorous mixing can aid in the dissolution process for small quantities.
Q3: How does pH adjustment affect the solubility of this compound?
A3: The solubility of this compound can be influenced by pH.[1] The acetamide (B32628) group and the nitrogen atoms in the azo bridge can be protonated or deprotonated depending on the pH, which alters the overall charge and polarity of the molecule.[5][6][7] For compounds with basic anions, lowering the pH (acidic conditions) can increase solubility, while for acidic compounds, raising the pH (basic conditions) can have the same effect.[5] Experimenting with a range of pH buffers is recommended to determine the optimal pH for solubility.
Q4: My compound precipitates out of solution when I dilute my stock from an organic co-solvent into an aqueous buffer. What should I do?
A4: This is a common issue when using co-solvents like DMSO or ethanol.[8][9][10] Here are some troubleshooting steps:
-
Decrease the Stock Concentration: Preparing a more dilute stock solution in the co-solvent can sometimes prevent precipitation upon dilution.
-
Alter the Dilution Method: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This avoids localized high concentrations of the compound that can trigger precipitation.
-
Incorporate a Surfactant: Adding a small amount of a surfactant (e.g., Tween 80, Polysorbate 80) to the aqueous buffer can help stabilize the compound and prevent it from precipitating.[11][12]
-
Use a Different Co-solvent: Solvents like propylene (B89431) glycol or polyethylene (B3416737) glycols (PEGs) can sometimes offer better stability in aqueous mixtures.[4][10]
Q5: When should I consider using surfactants or cyclodextrins?
A5: Surfactants and cyclodextrins are excellent options when simple pH adjustment or co-solvents are insufficient or incompatible with your experimental system.
-
Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration). The hydrophobic core of the micelle can encapsulate the poorly soluble this compound, effectively increasing its apparent solubility.[11][13][14][15][16] They are widely used in formulation development.[11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by trapping the hydrophobic part of the guest molecule (your compound) inside the cavity, thereby enhancing its solubility in water.[17][18][19][20][21] This method is known for its efficiency and is widely accepted in pharmaceutical applications.[20]
Q6: What are solid dispersions and when are they useful?
A6: A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[22][23] This technique enhances solubility by reducing particle size to the molecular level and converting the drug to an amorphous state, which is more readily dissolved than a crystalline state.[10][24] This is an advanced technique typically used in drug development to improve dissolution rates and bioavailability for oral dosage forms.[4][12][22][25]
Solubility Enhancement Strategy Overview
The following table summarizes common techniques for improving the solubility of poorly water-soluble compounds like this compound.
| Technique | Common Excipients/Solvents | Mechanism of Action | Key Considerations |
| pH Adjustment | Buffers (e.g., Phosphate, Acetate, Citrate) | Alters the ionization state of the compound, increasing polarity.[5][26] | Compound must have ionizable functional groups. Potential for pH to interfere with the experiment. |
| Co-solvency | DMSO, Ethanol, Propylene Glycol, PEGs | Reduces the polarity of the aqueous medium, making it more favorable for the solute.[9][26] | The compound may precipitate upon dilution. The co-solvent must be compatible with the assay.[10] |
| Micellar Solubilization | Surfactants (e.g., Tween 80, Polysorbate 20, SDS) | The compound is encapsulated within the hydrophobic core of micelles.[11][14][16] | The surfactant concentration must be above the Critical Micelle Concentration (CMC).[11] |
| Complexation | Cyclodextrins (e.g., β-CD, HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic compound from water.[17][20][27] | Requires a good fit between the host and guest molecule. Can be a very effective method.[18][21] |
| Particle Size Reduction | N/A (Process-based) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[24][26][27] | Techniques include micronization and nanonization. Does not increase equilibrium solubility.[9][27] |
| Solid Dispersions | Polymers (e.g., PEGs, PVP, HPMC) | Reduces particle size to a molecular level and maintains the compound in a high-energy amorphous state.[4][22][28] | An advanced technique, often used in pharmaceutical formulation to improve bioavailability.[12][25] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Prepare Stock Solution: Accurately weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO).
-
Dissolve: Vortex or sonicate the mixture until the compound is fully dissolved.
-
Prepare Working Solution: Prepare your target aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
Dilution: While vigorously stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays.
-
Observe: Check for any signs of precipitation (cloudiness). If precipitation occurs, consider using a lower final concentration or trying the troubleshooting steps outlined in the FAQs.
Protocol 2: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v) in your experimental buffer.
-
Add Compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.
Diagrams
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complex formation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Screening Assessment for the Challenge Acetamide,N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (ANAM) - Canada.ca [canada.ca]
- 3. Screening Assessment for the Challenge Acetamide,N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- - Canada.ca [canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. jocpr.com [jocpr.com]
- 12. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. ijpsr.com [ijpsr.com]
- 22. ijisrt.com [ijisrt.com]
- 23. jddtonline.info [jddtonline.info]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. ijbpas.com [ijbpas.com]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. ijmsdr.org [ijmsdr.org]
- 28. ijcsrr.org [ijcsrr.org]
Preventing precipitation of N-[5-2-[Azo]phenyl]acetamide in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[5-2-[Azo]phenyl]acetamide. The following information is designed to help you overcome challenges related to its precipitation in buffer solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the buffer solution?
A1: this compound is an azo dye that, like many organic compounds with aromatic rings and an amide group, has inherently low solubility in aqueous solutions.[1] Precipitation can be triggered by several factors:
-
Concentration Exceeding Solubility Limit: The concentration of the compound in your buffer may be higher than its solubility limit.
-
Buffer pH: The pH of the buffer can significantly influence the solubility of the compound, especially if it has ionizable functional groups.
-
Buffer Composition: Certain salts in the buffer can reduce solubility through a "salting-out" effect.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution of the compound into an aqueous buffer can cause it to precipitate immediately.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent in which the compound is freely soluble. Common choices for similar poorly soluble organic compounds include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
Q3: How can I determine the optimal buffer conditions to prevent precipitation?
A3: The ideal buffer conditions depend on the specific requirements of your experiment. A systematic approach to optimizing your buffer includes:
-
pH Screening: Test a range of pH values to identify the pH at which the compound is most soluble. The presence of amino or other ionizable groups in the molecular structure of an azo dye can mean that pH will significantly affect solubility.
-
Buffer Salt Selection: If you suspect the buffer salts are causing precipitation, try alternative buffer systems.
-
Co-solvent Titration: If using a co-solvent, determine the minimum percentage required to maintain solubility while ensuring it does not interfere with your experiment.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving precipitation issues with this compound.
Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Buffer
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Detailed Steps:
-
Slow Down the Addition: Instead of pipetting the stock solution quickly, add it dropwise to the buffer while vigorously vortexing or stirring. This promotes rapid mixing and avoids localized high concentrations.
-
Lower the Stock Concentration: If slow addition doesn't work, try preparing a less concentrated stock solution. This will require adding a larger volume to your buffer, so be mindful of the final co-solvent concentration.
-
Increase the Co-solvent Percentage: A small increase in the final concentration of the organic co-solvent in the buffer can help maintain solubility. See the table below for recommended starting concentrations.
-
Change the Co-solvent: The choice of co-solvent can impact solubility. If DMSO is not effective, consider trying ethanol or DMF.
Issue 2: Precipitate Forms Over Time (e.g., during incubation or storage)
This may indicate that the compound is at or near its saturation point and is slowly coming out of solution due to factors like temperature changes or interactions with buffer components.
Troubleshooting Steps:
-
Control the Temperature: Ensure that the temperature at which you prepare, store, and use your solutions is consistent. If you must store solutions at a lower temperature, you may need to gently warm and mix them before use.
-
Adjust the Buffer pH: The solubility of azo dyes can be pH-dependent. Based on the structure of this compound, which contains an amide and potentially basic nitrogen atoms in the azo linkage and phenyl ring, altering the pH might improve solubility. A generalized signaling pathway illustrating this concept is below.
Caption: Effect of pH on solubility.
-
Incorporate Solubilizing Agents: If pH and co-solvent adjustments are insufficient, consider adding a surfactant to your buffer. Surfactants form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility.
Experimental Protocols & Data
Protocol for Preparing a Working Solution of this compound
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.
-
-
Prepare the Final Buffer Solution:
-
Prepare your desired aqueous buffer at the correct pH and with any other necessary components.
-
If using a co-solvent, add the appropriate amount to the buffer before adding the compound stock solution.
-
-
Dilute the Stock Solution:
-
While vigorously vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Data Presentation: Common Co-solvents and Surfactants
The following tables provide starting points for using co-solvents and surfactants to improve the solubility of this compound. The optimal concentration will depend on your specific experimental conditions and may require further optimization.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 0.1% - 1% | Can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 5% | May cause precipitation of some proteins. |
| DMF | 0.1% - 1% | Use with caution due to potential toxicity. |
Table 2: Common Surfactants for Enhancing Solubility
| Surfactant | Typical Starting Concentration (w/v) | Notes |
| Tween® 20/80 | 0.01% - 0.1% | Non-ionic, generally well-tolerated in biological assays. |
| Pluronic® F-68 | 0.01% - 0.1% | Non-ionic, often used in cell culture. |
| Triton™ X-100 | 0.01% - 0.1% | Non-ionic, can interfere with some assays. |
References
Optimizing staining protocols with N-[5-2-[Azo]phenyl]acetamide for better results
Disclaimer: There is a lack of publicly available scientific literature and established protocols for the specific compound N-[5-(2-azophenyl)phenyl]acetamide in biological staining applications. The following technical support guide is a template created for a generic, hypothetical azo-based staining reagent, referred to as "Azo-Stain." This guide is intended to serve as a framework that can be adapted with your own experimental data and observations.
Troubleshooting Guide
This guide addresses common issues that may arise during staining procedures with Azo-Stain.
| Problem | Possible Cause | Solution |
| Weak or No Staining | Inadequate reagent concentration | Optimize the Azo-Stain concentration by performing a titration. See the "Experimental Protocols" section for a recommended starting range. |
| Incorrect pH of staining solution | Azo dyes are often pH-sensitive. Verify and adjust the pH of your buffers. Test a range of pH values (e.g., 6.5-8.0) to find the optimum for your target. | |
| Insufficient incubation time | Increase the incubation time with Azo-Stain. Try a time course experiment (e.g., 15 min, 30 min, 60 min, 120 min) to determine the optimal duration. | |
| Poor tissue fixation | Ensure the tissue was properly fixed. Inadequate fixation can block target accessibility. Consider testing different fixatives (e.g., formalin, paraformaldehyde) and fixation times. | |
| Reagent degradation | Azo-Stain solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). Prepare fresh staining solution before each experiment. | |
| High Background Staining | Excessive reagent concentration | Reduce the concentration of Azo-Stain. High concentrations can lead to non-specific binding. |
| Inadequate washing steps | Increase the number and/or duration of wash steps after staining to remove unbound reagent. | |
| Hydrophobic interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific binding. | |
| Formation of Precipitates | Low solubility of Azo-Stain | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO, ethanol) before diluting in aqueous buffer. Ensure the final concentration does not exceed its solubility limit in the staining buffer. |
| Contaminated buffers or water | Use high-purity water and filter-sterilize all buffers to prevent the introduction of particulates that can act as nucleation sites for precipitation. | |
| Incorrect buffer composition | Certain buffer components may react with Azo-Stain. If the problem persists, try a different buffer system. | |
| Uneven Staining | Incomplete reagent penetration | Ensure the entire tissue section is fully immersed in the staining solution. For thicker sections, consider increasing the incubation time. |
| Air bubbles trapped on the slide | Carefully apply the coverslip to avoid trapping air bubbles, which can prevent the stain from reaching the tissue. | |
| Inconsistent Results Between Experiments | Variability in protocol execution | Adhere strictly to the established protocol. Ensure consistent timing, temperatures, and reagent preparation for all experiments. |
| Differences in sample preparation | Standardize all pre-staining steps, including tissue collection, fixation, and sectioning, to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Azo-Stain stock solution?
A: It is recommended to store the Azo-Stain stock solution at -20°C, protected from light. When stored properly, the stock solution is expected to be stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Q2: Can Azo-Stain be used for both paraffin-embedded and frozen sections?
A: Yes, Azo-Stain is designed to be versatile and can be used for both paraffin-embedded and frozen tissue sections. However, optimization of the staining protocol, particularly the pre-treatment steps, may be required for each sample type.
Q3: What is the optimal pH for the Azo-Stain working solution?
A: The optimal pH can vary depending on the target and tissue type. A starting pH of 7.4 is recommended. If you experience weak or non-specific staining, a pH optimization experiment (ranging from pH 6.5 to 8.0) is advised.
Q4: Is a counterstain compatible with Azo-Stain?
A: Yes, a nuclear counterstain such as hematoxylin (B73222) can be used following Azo-Stain application. Ensure thorough washing after Azo-Stain before proceeding with the counterstain to prevent cross-reactivity.
Q5: What safety precautions should be taken when handling Azo-Stain?
A: Azo compounds should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Quantitative Data Summary
The following tables provide example data from hypothetical optimization experiments.
Table 1: Optimization of Azo-Stain Concentration
| Concentration (µM) | Staining Intensity (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 | 50 | 10 | 5.0 |
| 5 | 150 | 25 | 6.0 |
| 10 | 250 | 30 | 8.3 |
| 20 | 260 | 75 | 3.5 |
| 50 | 270 | 150 | 1.8 |
Table 2: Optimization of Incubation Time
| Incubation Time (minutes) | Staining Intensity (Arbitrary Units) |
| 15 | 120 |
| 30 | 210 |
| 60 | 255 |
| 90 | 260 |
| 120 | 265 |
Experimental Protocols
Standard Protocol for Staining Paraffin-Embedded Sections with Azo-Stain
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 x 5 minutes. b. Immerse in 100% ethanol: 2 x 3 minutes. c. Immerse in 95% ethanol: 2 x 3 minutes. d. Immerse in 70% ethanol: 2 x 3 minutes. e. Rinse in deionized water for 5 minutes.
-
Antigen Retrieval (if required for the target): a. Immerse slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0). b. Heat to 95-100°C for 20 minutes. c. Allow slides to cool to room temperature (approximately 20 minutes). d. Rinse in deionized water.
-
Staining: a. Prepare the Azo-Stain working solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the pre-determined optimal concentration (e.g., 10 µM). b. Cover the tissue section with the Azo-Stain working solution. c. Incubate for the optimal duration (e.g., 60 minutes) at room temperature in a humidified chamber, protected from light.
-
Washing: a. Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20): 3 x 5 minutes.
-
Counterstaining (Optional): a. Apply a nuclear counterstain (e.g., hematoxylin) for 1-2 minutes. b. Rinse thoroughly with deionized water.
-
Dehydration and Mounting: a. Immerse in 70% ethanol: 2 minutes. b. Immerse in 95% ethanol: 2 minutes. c. Immerse in 100% ethanol: 2 x 3 minutes. d. Immerse in xylene: 2 x 5 minutes. e. Apply a coverslip using a permanent mounting medium.
Visualizations
Troubleshooting unexpected color changes with N-[5-2-[Azo]phenyl]acetamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes during experiments with N-[5-2-[Azo]phenyl]acetamide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a multifunctional azo dye.[1][2] Azo dyes are organic compounds characterized by the presence of an azo group (—N=N—) and are widely used as staining agents in various biological experiments.[3] Its applications can range from basic research to clinical diagnostics, including observing cell structures, tracking biomolecules, and evaluating cell functions.[1][2]
Q2: Why did the color of my this compound solution change unexpectedly?
Unexpected color changes in solutions of this compound are often attributed to the inherent chemical properties of azo dyes. Several factors can influence their color, including:
-
pH: Azo dyes are known to be sensitive to the pH of their environment and can act as pH indicators. A shift in the acidity or alkalinity of your solution is a primary suspect for color changes.
-
Solvent Polarity: The type of solvent used to dissolve the dye can significantly impact its absorption spectrum and, consequently, its color. This phenomenon is known as solvatochromism.[4]
-
Light Exposure: Many azo dyes are photosensitive and can undergo changes in their chemical structure, such as photoisomerization, upon exposure to light, leading to color alterations.[5]
-
Temperature: Temperature can affect the stability of the dye and the equilibrium between different structural forms, potentially causing color shifts.[6]
-
Degradation: Azo dyes can be susceptible to degradation under certain conditions, which can lead to a loss of color or a change in hue.
Troubleshooting Guide
Issue 1: My this compound solution has changed color upon dissolving or during storage.
This is a common issue that can often be resolved by systematically checking your solvent and storage conditions.
Troubleshooting Steps:
-
Verify Solvent Integrity: Ensure the solvent is pure and has not been contaminated. Impurities can alter the pH or polarity of the solution.
-
Measure pH: Use a calibrated pH meter or pH indicator strips to check the pH of your dye solution. Azo dyes are sensitive to pH changes.
-
Review Solvent Choice: The color of azo dyes can be highly dependent on the polarity of the solvent.[4] If you have deviated from the recommended solvent, this could be the cause.
-
Protect from Light: Store the dye solution in an amber vial or a container wrapped in aluminum foil to protect it from light, as azo compounds can be light-sensitive.[5]
-
Control Temperature: Store the solution at the recommended temperature. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Verifying pH-Induced Color Change
This protocol helps determine if the observed color change is due to the pH of the solution.
Materials:
-
Your this compound solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH paper
-
UV-Vis Spectrophotometer
Procedure:
-
Aliquot your dye solution into three separate cuvettes.
-
Measure the initial pH and record the absorption spectrum of the first cuvette.
-
To the second cuvette, add a small, measured amount of 0.1 M HCl to lower the pH by one unit. Mix well and record the color change and the new absorption spectrum.
-
To the third cuvette, add a small, measured amount of 0.1 M NaOH to raise the pH by one unit. Mix well and record the color change and the new absorption spectrum.
-
Compare the spectra and colors at different pH values. A significant shift indicates pH sensitivity.
Data Presentation: Influence of External Factors on Azo Dye Color (Based on Analogous Compounds)
| Factor | Observation with Analogous Azo Dyes | Potential Impact on this compound |
| pH | Methyl red is red below pH 4.4 and yellow above pH 6.2. | A similar sharp color transition range can be expected. |
| Solvent Polarity | Azo dyes can exhibit positive or negative solvatochromism, meaning the color can shift to longer (bathochromic) or shorter (hypsochromic) wavelengths with increasing solvent polarity.[4] For one disperse dye, the color changed from yellow in DMF (a polar aprotic solvent) to pink-red in toluene (B28343) (a non-polar solvent). | The color of your solution may vary significantly if you use solvents with different polarities like ethanol (B145695), DMSO, or water. |
| Light Exposure | Azo compounds can undergo reversible trans to cis photoisomerization upon irradiation with light, which alters their properties, including color.[5] | Prolonged exposure to ambient or experimental light sources could cause a gradual color shift. |
| Temperature | The stability of some azo dyes decreases with increasing temperature, leading to degradation and color fading. For other azo dyes, an increase in temperature can accelerate the relaxation from a light-induced isomeric state back to the more stable form, restoring the original color.[5][6] | High temperatures during experiments could lead to either color loss or a change in color. |
Issue 2: Inconsistent or Unexpected Staining Results in Biological Samples
When using this compound as a biological stain, inconsistent results can arise from various steps in the staining protocol.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common biological staining issues.
Experimental Protocol: Standard Immunohistochemistry (IHC) Staining (Generic)
This protocol provides a general framework. Concentrations and incubation times for this compound would need to be optimized.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Secondary antibody (if required)
-
This compound staining solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x3 min), 95% ethanol (2x3 min), and finally rinse in distilled water.[3]
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.
-
Blocking: Incubate sections with blocking solution for 30-60 minutes to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized concentration and time.
-
Washing: Wash slides with PBS or TBS buffer.
-
Secondary Antibody Incubation (if applicable): Incubate with the secondary antibody.
-
Washing: Repeat the washing step.
-
Staining with this compound: Incubate with the this compound solution for the optimized time.
-
Washing: Wash slides to remove excess dye.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene before mounting with a permanent mounting medium.[3]
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing Azo Dye Color in Solution
This diagram illustrates the key factors that can lead to a color change in a solution of an azo dye like this compound.
Caption: Key environmental factors affecting the perceived color of azo dye solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 6. researchgate.net [researchgate.net]
N-[5-2-[Azo]phenyl]acetamide stability issues and degradation prevention
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues and prevent the degradation of N-[5-(2-azophenyl)phenyl]acetamide during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the storage and handling of N-[5-(2-azophenyl)phenyl]acetamide.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: Decomposition of N-[5-(2-azophenyl)phenyl]acetamide due to exposure to destabilizing conditions. The primary degradation pathways for this molecule are hydrolysis of the amide bond, reduction or oxidation of the azo group, and photodegradation.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the structure of N-[5-(2-azophenyl)phenyl]acetamide, the most probable degradation products are:
-
Hydrolysis Products: Acetic acid and 5-(phenylazo)aniline.
-
Azo Bond Reduction Products: Aniline and benzene-1,4-diamine.
-
Oxidation Products: N-oxides or hydroxylated species on the phenyl rings.
-
-
Confirm Degradation:
-
If standards of the suspected degradation products are available, perform a co-injection to confirm their identity.
-
Utilize mass spectrometry (LC-MS) to determine the mass of the unknown peaks and compare them with the predicted masses of the degradation products.
-
-
Review Storage and Handling Conditions: Carefully assess your current protocols against the recommended conditions outlined in the FAQs below. Pay close attention to temperature, humidity, light exposure, and the presence of potential oxidizing or reducing agents.
-
Implement Preventive Measures: If degradation is confirmed, adopt the recommended storage and handling procedures to minimize future decomposition.
-
Issue 2: Inconsistent or Unreliable Experimental Results
-
Possible Cause: Use of partially degraded N-[5-(2-azophenyl)phenyl]acetamide. The presence of impurities can interfere with assays and reactions, leading to poor reproducibility.
-
Troubleshooting Steps:
-
Assess Purity: Re-evaluate the purity of your N-[5-(2-azophenyl)phenyl]acetamide stock using a validated analytical method, such as the stability-indicating HPLC protocol detailed below.
-
Purify the Compound: If significant degradation is detected, purify the material using an appropriate technique like recrystallization or column chromatography.
-
Source Fresh Material: If purification is not feasible or does not resolve the issue, obtain a new, high-purity batch of N-[5-(2-azophenyl)phenyl]acetamide.
-
Standardize Handling Procedures: Ensure all laboratory personnel adhere to strict handling procedures to minimize exposure to conditions that promote degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-[5-(2-azophenyl)phenyl]acetamide?
A1: To ensure the long-term stability of solid N-[5-(2-azophenyl)phenyl]acetamide, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation. |
| Humidity | Store in a desiccator with a desiccant. | Minimizes exposure to moisture, which can cause hydrolysis of the amide bond. |
| Light | Store in an amber or opaque container. | Protects the compound from photodegradation, as azo compounds are often light-sensitive. |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the azo group and aromatic rings. |
Q2: How should I handle solutions of N-[5-(2-azophenyl)phenyl]acetamide?
A2: Solutions are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:
-
Store solutions at 2-8°C, protected from light.
-
Use degassed solvents to minimize dissolved oxygen.
-
Avoid highly acidic or basic aqueous solutions, as these can catalyze hydrolysis.
Q3: What are the primary degradation pathways for N-[5-(2-azophenyl)phenyl]acetamide?
A3: The main degradation pathways are inferred from the molecule's functional groups (amide and azo):
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of acid or base, yielding acetic acid and 5-(phenylazo)aniline.
-
Oxidation: The azo group can be oxidized to an azoxy group (-N=N+(O-)-), or the aromatic rings can be hydroxylated, particularly in the presence of strong oxidizing agents or upon exposure to light and air.
-
Reduction: The azo bond can be reduced to a hydrazo group (-NH-NH-) or cleaved to form two primary amines (aniline and benzene-1,4-diamine). This is a common metabolic pathway for azo compounds.
-
Photodegradation: Azo compounds can undergo photo-isomerization (trans-cis) and photodegradation upon exposure to UV or visible light. Degradation often involves radical mechanisms and cleavage of the azo bond.
Figure 1. Potential degradation pathways for N-[5-(2-azophenyl)phenyl]acetamide.
Q4: What analytical techniques are suitable for monitoring the stability of N-[5-(2-azophenyl)phenyl]acetamide?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. An LC-MS method can also be used for the identification of degradation products. A well-developed method should be able to separate the parent compound from all potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1]
Figure 2. Workflow for a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of N-[5-(2-azophenyl)phenyl]acetamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in a dry oven for 48 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
Illustrative Forced Degradation Data
The following table provides hypothetical data from a forced degradation study to illustrate potential stability issues.
| Stress Condition | Incubation Time (hours) | N-[5-(2-azophenyl)phenyl]acetamide Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 24 | 85.2 | 5-(phenylazo)aniline, Acetic Acid |
| 0.1 M NaOH at 60°C | 24 | 79.8 | 5-(phenylazo)aniline, Acetic Acid |
| 3% H₂O₂ at 25°C | 24 | 91.5 | N-oxide derivatives |
| UV Light (254 nm) | 24 | 72.3 | Products of azo bond cleavage |
| 80°C (solid) | 48 | 95.1 | Minor decomposition products |
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate N-[5-(2-azophenyl)phenyl]acetamide from its potential degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 350 nm (for the azo chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Prepare a stock solution of N-[5-(2-azophenyl)phenyl]acetamide in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Identify and quantify the peak corresponding to N-[5-(2-azophenyl)phenyl]acetamide and any impurity peaks based on their retention times and peak areas.
References
Technical Support Center: Purification of N-[5-(2-azophenyl)phenyl]acetamide
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude N-[5-(2-azophenyl)phenyl]acetamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis workup of this azo compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-[5-(2-azophenyl)phenyl]acetamide after synthesis?
A1: Common impurities include unreacted starting materials, such as the parent aniline (B41778) and nitroso compounds, and side-products from the azo coupling reaction.[1] Given its structure as an acetamide (B32628) derivative, residual acetic acid or anhydride (B1165640) may also be present.[2] Often, the crude product is contaminated with colored, tar-like substances that can complicate purification.[3]
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the thermal stability of the compound.
-
Recrystallization is highly effective for solid compounds that are thermally stable and when the impurities have different solubility profiles. It can yield a very high purity product.[4]
-
Flash Column Chromatography is often the first choice for many azo compounds as it is fast and versatile.[4] It is particularly useful for separating isomers or when impurities have similar solubility to the desired product, making recrystallization difficult.[1]
Q3: My compound seems to decompose on the silica (B1680970) gel column, indicated by streaking and color changes. How can I prevent this?
A3: Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive compounds like azo dyes.[4] To prevent this, you can neutralize the stationary phase. This is achieved by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as 1-2% v/v triethylamine (B128534), before packing the column.[4][5] Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can be a solution.[4]
Q4: How do I select the optimal solvent system (eluent) for column chromatography?
A4: The ideal eluent is determined by running preliminary Thin Layer Chromatography (TLC) analyses with various solvent mixtures, typically a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[2] For effective separation on a column, you should aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for your target compound.[1][4] A lower Rf value (e.g., <0.2) may result in excessively long elution times, increasing the risk of decomposition on the column.[1][4]
Q5: My product "oiled out" during recrystallization instead of forming solid crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid. This often happens if the solution is too saturated with impurities or cools too quickly, causing the melting point of the impure compound to be lower than the solution's temperature.[2][6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[2] Ensuring the solution cools to room temperature before placing it in an ice bath is critical.[7]
Q6: The final product is still reddish-brown after recrystallization. How can I remove persistent colored impurities?
A6: If colored impurities remain after standard recrystallization, the use of activated charcoal is recommended.[7] Add a small amount (a spatula tip) of activated charcoal to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[2][3] You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield from Recrystallization | 1. Too much solvent was used during dissolution.[] 2. The filtrate was not cooled sufficiently to maximize precipitation. 3. The crystals were washed with a solvent that was not ice-cold.[7] | 1. Use the absolute minimum amount of hot solvent required to dissolve the crude product.[7] 2. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.[9] 3. Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.[7] |
| "Oiling Out" During Crystallization | 1. The solution is too highly supersaturated. 2. The rate of cooling is too rapid.[6] 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][10] 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[2] |
| Decomposition on Column | 1. The silica gel stationary phase is acidic.[4] 2. Elution is too slow, increasing contact time with the stationary phase.[4] 3. The compound is inherently unstable to silica or alumina. | 1. Neutralize the silica gel with 1-2% triethylamine in the eluent or use neutral alumina.[4] 2. Optimize the solvent system for a faster elution (Rf ≈ 0.3-0.5) and use flash chromatography (positive pressure).[4] 3. Consider alternative purification methods like recrystallization if decomposition persists.[4] |
| Poor Separation in Chromatography | 1. The chosen eluent is too polar or not polar enough. 2. The column was packed improperly. 3. The sample was loaded in too much solvent. | 1. Select a solvent system that gives good separation and an Rf of 0.3-0.5 for the target compound on TLC.[1][4] Consider a gradient elution for complex mixtures.[5] 2. Ensure the column is packed uniformly using a slurry method to avoid channeling.[4] 3. Dissolve the crude product in a minimal amount of eluent before loading.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the standard procedure for purifying N-[5-(2-azophenyl)phenyl]acetamide via recrystallization, a method suitable for thermally stable solids.
-
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethanol/water mixtures). The ideal solvent will dissolve the compound completely when hot but poorly when cold.[7] An ethanol-water mixture is often effective for N-phenylacetamide derivatives.[9][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent, with stirring and gentle heating, until the solid is fully dissolved.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to boiling for 2-5 minutes.[2][7]
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2] This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification using flash column chromatography, which is ideal for separating compounds with similar polarities or those sensitive to prolonged heat.
-
TLC Analysis and Eluent Selection: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop several plates using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The optimal eluent system is one that moves the desired compound to an Rf value of approximately 0.3-0.5 and shows good separation from impurities.[2][4]
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the chosen eluent (containing 1-2% triethylamine if neutralization is needed).[4]
-
Pour the slurry into the column and allow it to settle, ensuring an even, well-packed bed without air bubbles. Drain the excess solvent until it is level with the top of the silica.[4]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed using a pipette.[4]
-
Elution: Add the eluent to the column and apply gentle positive pressure. Collect the eluting solvent in fractions (e.g., in test tubes).[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified N-[5-(2-azophenyl)phenyl]acetamide.
Visualized Workflows
Caption: A decision workflow for selecting a purification method.
Caption: A troubleshooting decision tree for recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jcbsc.org [jcbsc.org]
Common experimental errors when using N-[5-2-[Azo]phenyl]acetamide
Technical Support Center: N-[4-(phenyldiazenyl)phenyl]acetamide
A Note on Nomenclature: The compound name "N-[5-2-[Azo]phenyl]acetamide" provided in the query does not conform to standard chemical naming conventions and is ambiguous. This guide has been developed for a structurally related and well-documented compound, N-[4-(phenyldiazenyl)phenyl]acetamide , which is a plausible interpretation of the intended structure. This compound is also known as N-acetyl-4-phenylazoaniline or Disperse Yellow 3.
Troubleshooting Guides (Question & Answer)
This section addresses specific issues that researchers may encounter during the synthesis and application of N-[4-(phenyldiazenyl)phenyl]acetamide.
Synthesis & Purification Issues
Q1: My yield is very low after the azo coupling reaction. What are the common causes?
A1: Low yields in azo coupling reactions are frequently traced back to two critical stages: diazotization and coupling.[1]
-
Incomplete Diazotization: The initial conversion of the aromatic amine to a diazonium salt is crucial.[2]
-
Temperature Control: The reaction must be kept between 0-5°C. Higher temperatures cause the unstable diazonium salt to decompose, often into phenols, which reduces the available electrophile for the coupling step.[1]
-
Reagent Stoichiometry: Ensure at least one equivalent of sodium nitrite (B80452) and a sufficient excess of mineral acid (e.g., HCl) are used to ensure all the primary amine reacts.[2] You can test for the completion of diazotization using starch-iodide paper; a persistent blue color indicates the presence of excess nitrous acid, signaling the full consumption of the starting amine.[2]
-
-
Improper Coupling Conditions:
-
pH Control: The pH of the coupling reaction is critical. For coupling with aniline (B41778) derivatives like acetanilide (B955), mildly acidic conditions are typically required.[1][3] If the pH is too low, the coupling reaction will not proceed efficiently.[4]
-
Slow Addition: The cold diazonium salt solution should be added slowly to the coupling agent's solution with vigorous stirring. This prevents localized high concentrations and temperature spikes that can lead to decomposition and byproduct formation.[1]
-
Q2: The reaction produced a dark, tar-like substance instead of the expected colored precipitate. Why?
A2: The formation of dark, polymeric, or tarry byproducts is a common sign of diazonium salt decomposition.[1][2] This is almost always caused by:
-
Elevated Temperatures: Allowing the temperature to rise above 5°C during either diazotization or coupling will accelerate decomposition and promote side reactions.[1]
-
Oxidation: The aniline and phenol (B47542) compounds used in these reactions can be susceptible to oxidation, which produces colored impurities.[1]
-
Incorrect pH: Extreme pH values can lead to decomposition and other unwanted side reactions.[1]
Q3: I am struggling to purify the final product. What are the best methods?
A3: Azo compounds can be challenging to purify due to the presence of isomers and colored byproducts.[5][6]
-
Recrystallization: This is the most common and effective method. A mixed solvent system, such as ethanol-water, is often successful.[5] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.[7] If the product fails to crystallize, it may be due to impurities or residual solvent.[8]
-
Column Chromatography: For more difficult separations, column chromatography with silica (B1680970) gel can be effective.[5][9] However, be aware that some azo compounds can be unstable on silica gel.[9] It is important to optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value between 0.2 and 0.5 for good separation.[5]
-
Activated Charcoal: If the product is discolored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use a minimal amount to avoid adsorbing your product.[7][9]
Application & Handling Issues
Q1: The compound has poor solubility in my aqueous buffer. How can I dissolve it?
A1: The phenyl groups and overall non-polar structure of N-[4-(phenyldiazenyl)phenyl]acetamide contribute to its low aqueous solubility.[10]
-
Use of Co-solvents: The most common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before adding it to the aqueous medium.
-
Sonication: An ultrasonic bath can help break down solid agglomerates and facilitate dissolution.[10]
-
Heating: Gently heating the solution can increase solubility, but be cautious of potential degradation at higher temperatures.[10]
Q2: The compound appears to be degrading during my experiment, especially under illumination. What's happening?
A2: Azo compounds are known to be sensitive to light (photodegradation).[11][12] The azo (-N=N-) bond can undergo photo-oxidation or cis-trans isomerization upon exposure to light, particularly UV light.[11][13] This can lead to a change in color (fading) and loss of activity.
-
Minimize Light Exposure: Protect solutions and solid compounds from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Check Photostability: The photostability of azo dyes can be influenced by substituents on the aromatic rings and the experimental medium.[11] If photostability is a major concern, you may need to run control experiments to quantify the rate of degradation under your specific conditions.
Q3: I'm observing high background or non-specific effects in my cell-based assay. How can I troubleshoot this?
A3: High background can be caused by several factors related to the compound's properties.
-
Compound Aggregation: Due to poor aqueous solubility, the compound may be forming small aggregates or precipitates that interfere with the assay, for example, by causing light scattering in plate-based reads or by being cytotoxic. Ensure the compound is fully dissolved in your final assay medium.
-
Concentration: Reduce the concentration of the compound. Non-specific effects are often more pronounced at higher concentrations. Perform a dose-response curve to find the optimal concentration range.
-
Purity: Impurities from the synthesis can have their own biological or physical effects. Ensure you are using a highly purified batch of the compound. Re-purify if necessary.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for handling N-[4-(phenyldiazenyl)phenyl]acetamide? A: Azo compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[14][15]
-
Handling: Avoid creating dust.[14] Handle in a well-ventilated area or a chemical fume hood.[15]
-
Toxicity: The compound is harmful if swallowed. The primary risk associated with some azo dyes is the potential for reductive cleavage of the azo bond to form aromatic amines, some of which are known carcinogens.[16]
-
Disposal: Dispose of waste according to institutional and local regulations.
Q: How can I confirm the identity and purity of my synthesized compound? A: A combination of analytical techniques is essential.[7][17]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.
-
Mass Spectrometry (MS): Verifies the molecular weight.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H and C=O of the acetamide (B32628) group and the N=N azo bond.
-
UV-Visible Spectroscopy: Shows the characteristic absorbance maxima (λmax) due to the extended conjugated system.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: What are the typical spectroscopic properties of N-[4-(phenyldiazenyl)phenyl]acetamide? A: While specific values depend on the solvent and instrument, you can expect:
-
¹H NMR: Signals for the aromatic protons on both rings, a singlet for the N-H proton of the amide, and a singlet for the methyl (CH₃) protons of the acetyl group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching, aromatic C-H stretching, C=O stretching (amide I band), and N=N stretching.
-
UV-Vis: An intense absorption band in the UV or visible region, which is responsible for its color.
Physicochemical Data Summary
The table below summarizes key properties for N-[4-(phenyldiazenyl)phenyl]acetamide.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₃O | |
| Molar Mass | 239.27 g/mol | |
| Appearance | Yellow to orange powder/crystals | |
| Melting Point | 144-148 °C | |
| Solubility | Poorly soluble in water; soluble in ethanol, acetone, DMSO | [10][18] |
Detailed Experimental Protocol: Synthesis
This protocol describes a standard two-step synthesis of N-[4-(phenyldiazenyl)phenyl]acetamide from aniline and acetanilide.
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 2.5 mL of aniline in a mixture of 8 mL of concentrated hydrochloric acid and 8 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 2.0 g of sodium nitrite in 10 mL of water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature does not rise above 5°C. Stir for an additional 10 minutes. The resulting solution of benzenediazonium (B1195382) chloride should be kept cold and used immediately in the next step.[2]
Step 2: Azo Coupling
-
In a 250 mL beaker, dissolve 3.6 g of acetanilide in 15 mL of glacial acetic acid.
-
Cool the acetanilide solution to 0-5°C in an ice-salt bath.
-
Slowly add the cold benzenediazonium chloride solution from Step 1 to the acetanilide solution with vigorous stirring.
-
Add 25 mL of cold water and continue stirring. A yellow or orange precipitate of N-[4-(phenyldiazenyl)phenyl]acetamide should form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
Step 3: Workup and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with plenty of cold water to remove any unreacted salts and acid.
-
Purify the crude product by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the synthesis of N-[4-(phenyldiazenyl)phenyl]acetamide.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Azo Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. jchemrev.com [jchemrev.com]
- 17. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 18. chembk.com [chembk.com]
Technical Support Center: Enhancing the Fluorescence of N-[5-2-[Azo]phenyl]acetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with N-[5-2-[Azo]phenyl]acetamide derivatives. Our goal is to facilitate the enhancement of fluorescence signals for improved experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and application of this compound derivatives, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| FL-001 | Why is the fluorescence intensity of my synthesized derivative unexpectedly low? | 1. Presence of Quenching Groups: Electron-withdrawing groups (e.g., -NO₂, -COOH, halides) on the phenyl rings can significantly decrease or completely quench fluorescence.[1][2] 2. Inappropriate Solvent Polarity: The fluorescence of azo dyes can be highly sensitive to the solvent environment.[3] 3. Aggregation-Caused Quenching (ACQ): At high concentrations, molecules may aggregate, leading to non-radiative decay pathways and reduced fluorescence. 4. Impurities: Residual reactants or byproducts from the synthesis can act as quenchers. 5. Suboptimal pH: The fluorescence of molecules with acidic or basic functional groups can be pH-dependent.[1] | 1. Structural Modification: Introduce electron-donating groups (e.g., -NH₂, -OH, -OCH₃) to the phenyl rings to enhance fluorescence.[1][2] 2. Solvent Screening: Test a range of solvents with varying polarities to identify the optimal medium for fluorescence. 3. Concentration Optimization: Perform a concentration-dependent fluorescence study to identify and avoid the ACQ regime. If aggregation is desired for other reasons, consider designing derivatives that exhibit Aggregation-Induced Emission (AIE). 4. Rigorous Purification: Purify the compound using techniques like column chromatography or recrystallization to remove fluorescent impurities. 5. pH Titration: If applicable, perform a pH-dependent fluorescence measurement to determine the optimal pH for your experiments.[1] |
| FL-002 | The emission wavelength of my derivative is not in the desired range. How can I shift it? | 1. Substituent Effects: The position and electronic nature of substituents on the aromatic rings influence the energy of the excited state and thus the emission wavelength.[3] 2. Solvent Polarity (Solvatochromism): Polar solvents can stabilize the excited state of polar fluorophores, leading to a red-shift in emission.[1] | 1. Rational Design: Introduce electron-donating groups to induce a bathochromic (red) shift or electron-withdrawing groups for a hypsochromic (blue) shift. The effect will depend on the specific molecular structure. 2. Solvent Tuning: Experiment with solvents of different polarities to fine-tune the emission wavelength. |
| FL-003 | My compound's fluorescence is unstable and photobleaches quickly. | 1. Molecular Rigidity: Flexible molecular structures can have increased rates of non-radiative decay, leading to lower quantum yields and stability.[4] 2. Presence of Dissolved Oxygen: Oxygen can act as a quencher and contribute to photobleaching.[4] | 1. Increase Structural Rigidity: Introduce structural elements that restrict intramolecular rotation, such as chelation with metal ions or incorporation into more rigid ring systems.[3] 2. Deoxygenate Solvents: Degas solvents prior to use by bubbling with an inert gas like nitrogen or argon. |
| SYN-001 | The yield of my azo coupling reaction is very low. | 1. Incorrect pH: The pH of the coupling reaction is critical. Diazonium salts are stable under acidic conditions, while the coupling component is more reactive in its deprotonated form (phenoxide or free amine). 2. Temperature Control: Diazotization reactions must be kept cold (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[5] 3. Impure Reactants: Impurities in the amine to be diazotized or in the coupling partner can lead to side reactions. | 1. pH Optimization: Maintain a pH between 4-5 for coupling with amines and 9-10 for coupling with phenols.[5] 2. Strict Temperature Monitoring: Use an ice-salt bath to maintain the temperature of the diazotization reaction below 5 °C.[5] 3. Reactant Purification: Ensure the purity of your starting materials before beginning the synthesis. |
Frequently Asked Questions (FAQs)
Q1: How can I significantly enhance the fluorescence of my this compound derivative?
A1: A powerful strategy is to incorporate a chelating moiety into your molecule and introduce a suitable metal ion to induce Chelation-Enhanced Fluorescence (CHEF) . The coordination of the metal ion can increase the structural rigidity of the fluorophore and block non-radiative decay pathways, leading to a substantial increase in fluorescence intensity. For example, the introduction of ligands that can bind to ions like Zn²⁺ can lead to a more planar and rigid molecular structure, enhancing fluorescence.[3]
Q2: What is Aggregation-Induced Emission (AIE) and how can it be useful for these derivatives?
A2: Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. Designing this compound derivatives with AIE properties can be advantageous for applications in solid-state devices or for sensing applications where aggregation is induced by an analyte.
Q3: Can I predict the effect of a particular substituent on the fluorescence quantum yield?
A3: While general trends exist (electron-donating groups tend to increase fluorescence, and electron-withdrawing groups tend to decrease it), the precise effect of a substituent can be complex and depends on its position and the overall electronic structure of the molecule.[1][2] It is often necessary to synthesize and characterize a series of derivatives to empirically determine the optimal substitution pattern for high fluorescence quantum yield.
Q4: What are the key safety precautions to take during the synthesis of azo compounds?
A4: Diazonium salts, which are intermediates in azo dye synthesis, can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution at low temperatures (0-5 °C) and should not be stored.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol describes a general two-step procedure for the synthesis of a substituted this compound derivative, involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization of a Substituted Aniline (B41778)
-
Dissolve the substituted aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 15-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve N-phenylacetamide (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the N-phenylacetamide solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by the dropwise addition of a saturated sodium acetate (B1210297) solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours, during which a colored precipitate of the azo dye should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Your synthesized this compound derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and your sample in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the same excitation and emission slit widths are used for all measurements.
-
Record the emission spectrum of a solvent blank and subtract it from each sample and standard spectrum.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Data Presentation
The following tables provide illustrative quantitative data for a series of hypothetical this compound derivatives with different substituents to demonstrate the effects on their photophysical properties.
Table 1: Effect of Substituents on Photophysical Properties
| Derivative ID | Substituent (R) on Azo-Phenyl Ring | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| APA-H | -H | 350 | 480 | 0.05 |
| APA-NH₂ | -NH₂ (para) | 375 | 520 | 0.45 |
| APA-OH | -OH (para) | 368 | 510 | 0.38 |
| APA-OCH₃ | -OCH₃ (para) | 370 | 515 | 0.41 |
| APA-NO₂ | -NO₂ (para) | 380 | 540 | < 0.01 |
Table 2: Solvent Effects on the Fluorescence of APA-NH₂
| Solvent | Polarity Index | Emission Max (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | 495 | 0.35 |
| Dichloromethane | 3.1 | 510 | 0.42 |
| Acetonitrile | 5.8 | 520 | 0.45 |
| Ethanol | 4.3 | 525 | 0.39 |
Visualizations
Caption: Experimental workflow for synthesis and fluorescence enhancement.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
References
- 1. Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Background Noise in N-[5-2-[Azo]phenyl]acetamide Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and overcome background noise in imaging experiments utilizing N-[5-2-[Azo]phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its principle in imaging?
This compound is a multifunctional dye characterized by an azo group (–N=N–).[1][2][3] In many imaging applications, azo dyes function as "turn-on" fluorescent probes. The azo linkage can quench the molecule's intrinsic fluorescence. However, under specific cellular conditions, such as the reductive environment found in hypoxic cells, cellular enzymes like azoreductases can cleave the azo bond.[4] This cleavage separates the quenching moiety from the fluorophore, resulting in a detectable fluorescent signal.[4] This mechanism allows for the visualization of specific biological processes or environments.
Q2: What are the most common causes of high background fluorescence in my imaging experiments?
High background noise can obscure your signal and complicate data analysis. The primary sources include:
-
Autofluorescence: Tissues and cells have naturally occurring molecules that fluoresce, such as lipofuscin, collagen, and elastin.[5][6][7] Fixation methods, especially using aldehyde-based fixatives like formaldehyde, can also induce autofluorescence.[8]
-
Non-Specific Binding: The fluorescent probe may bind to unintended cellular components, leading to generalized, off-target signal.[9][10]
-
Excess Probe: Insufficient washing can leave unbound this compound in the sample, contributing to a high background.[6][11]
-
Contaminated Reagents: Buffers, media, or other solutions may be contaminated with fluorescent substances.[6]
Q3: How can I determine the primary source of the background noise in my experiment?
A systematic approach using controls is crucial.[6] The most informative control is a completely unstained sample (tissue or cells that have gone through all processing steps except for incubation with this compound).[6][7]
-
If the unstained sample shows high background fluorescence, the issue is most likely autofluorescence.[6]
-
If the unstained sample is dark but your stained sample has high background, the problem is likely due to non-specific binding of the probe or insufficient washing.[6]
Q4: What is autofluorescence and why is it a significant problem?
Autofluorescence is the natural fluorescence emitted by various biological structures when excited by light.[5][7] Common sources include lipofuscin (age-related pigment granules), collagen, elastin, and red blood cells.[8][12][13] This intrinsic fluorescence often has a broad emission spectrum, which can overlap with the signal from your specific fluorescent probe, thereby decreasing the signal-to-noise ratio and making it difficult to distinguish the true signal from the background noise.[5]
Q5: Can I simply use imaging software to subtract the background?
While software-based background subtraction is possible, it is not a substitute for optimizing your experimental protocol. Relying solely on digital subtraction can remove weak, true signals and may not accurately account for uneven background across the sample. The primary goal should always be to maximize the experimental signal-to-noise ratio (SNR) by minimizing the background at the source.[14]
Troubleshooting Guides
This section provides systematic workflows and detailed guides to diagnose and resolve sources of background noise.
Guide 1: Systematic Troubleshooting Workflow
High background can be resolved by methodically identifying and addressing its source. The following workflow provides a logical path from problem identification to solution.
Caption: A logical workflow for troubleshooting high background fluorescence.
Guide 2: Reducing Autofluorescence
If your unstained control confirms autofluorescence is the problem, several methods can be employed to reduce it.
1. Chemical Quenching Agents Treating fixed and permeabilized tissue with a quenching agent can significantly reduce autofluorescence. The choice of agent depends on the source of the autofluorescence.
| Quenching Agent | Target | Efficacy | Notes |
| TrueBlack® Lipofuscin Autofluorescence Quencher | Lipofuscin | 89-93% reduction[8] | An improvement over Sudan Black B with minimal introduction of background fluorescence.[12] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | Multiple sources | 90-95% reduction[8] | Highly effective broad-spectrum quencher.[8] |
| Vector TrueVIEW™ Quenching Kit | Collagen, elastin, red blood cells, aldehyde fixation[8][13] | Substantial reduction | Binds electrostatically; requires a simple 2-minute step.[13] |
| Sudan Black B | Lipofuscin[12] | Very effective | Can introduce its own fluorescence in red and far-red channels.[12] |
| Sodium Borohydride (0.1%) | Aldehyde-induced Schiff bases[8] | Effective | Can increase red blood cell autofluorescence.[12] |
2. Photobleaching Before incubating with your probe, intentionally expose the sample to the excitation light source. This can selectively destroy the fluorescent molecules responsible for autofluorescence. This method's effectiveness varies by tissue type.[12]
3. Spectral Separation Autofluorescence is often strongest in the blue and green channels.[7] If possible, consider using a derivative of this compound or another probe that excites and emits in the red or far-red spectrum, where autofluorescence is typically lower.
Guide 3: Minimizing Non-Specific Binding and Excess Probe
If autofluorescence is low, optimize your staining protocol to improve the signal-to-noise ratio.
1. Optimize Probe Concentration Using too high a concentration of this compound can lead to both high signal and high background.[7] Perform a concentration titration to determine the optimal concentration that provides a strong signal with minimal background.[11]
2. Implement Effective Blocking Blocking non-specific binding sites before adding the probe is critical.[9]
-
Common Blocking Agents: Use agents like Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised (if applicable).[6]
-
Procedure: Incubate the sample with the blocking solution for 30-60 minutes at room temperature.[6]
3. Ensure Thorough Washing Insufficient washing will leave unbound probe in the sample.[9]
-
Increase Wash Steps: Increase the number and duration of washes after probe incubation.[6][10]
-
Use Detergent: Add a mild, non-ionic detergent like 0.05% Tween-20 to your wash buffer to help remove non-specifically bound probe.
Experimental Protocols
Protocol 1: General Staining with this compound This protocol provides a starting point and may require optimization for specific cell types or tissues.
-
Sample Preparation: Prepare cells or tissue sections using your standard fixation and permeabilization protocol.
-
Blocking (Optional but Recommended): Incubate samples in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes at room temperature.
-
Probe Preparation: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or HBSS). Determine the optimal concentration via titration.
-
Probe Incubation: Remove the blocking buffer and add the this compound working solution. Incubate for the desired time (e.g., 15-60 minutes) at the appropriate temperature, protected from light.
-
Washing: Aspirate the probe solution and wash the samples 3-4 times with wash buffer (e.g., PBS + 0.05% Tween-20) for 5 minutes each.
-
Mounting & Imaging: Mount the samples with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 2: Autofluorescence Quenching with TrueBlack® This protocol is based on manufacturer recommendations and published studies.[12]
-
Staining: Perform your complete staining protocol for this compound, including all wash steps.
-
Prepare Quencher: Dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol.
-
Incubation: Blot excess wash buffer from the slides. Cover each tissue section completely with the 1X TrueBlack® solution.
-
Incubate for 30 seconds at room temperature.
-
Washing: Wash the slides 3 times with PBS.
-
Mounting & Imaging: Mount with aqueous mounting medium and image.
Protocol 3: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride This method is effective for samples fixed with paraformaldehyde or glutaraldehyde.[6]
-
Fixation & Permeabilization: Perform your standard fixation and permeabilization steps.
-
Wash: Wash thoroughly with PBS after fixation.
-
Prepare Solution: Prepare a fresh 0.1% solution of Sodium Borohydride in PBS.
-
Incubation: Cover the samples with the Sodium Borohydride solution and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your blocking and this compound staining protocol.
Visualizations and Data
Sources of Background Noise
Caption: Primary sources contributing to high background in fluorescence imaging.
Conceptual Mechanism of Azo Probe Activation
Caption: Conceptual "turn-on" mechanism for an azo-based fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. google.com [google.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 14. Signal-to-Noise Considerations [evidentscientific.com]
N-[5-2-[Azo]phenyl]acetamide interference with other reagents in assays
Disclaimer: Direct experimental data on the assay interference of N-[5-2-[Azo]phenyl]acetamide is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known properties of its chemical class (azo dyes) and scaffold (N-phenylacetamide derivatives). It is crucial to empirically validate these recommendations for your specific assay system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a multifunctional dye.[1][2] Due to its chemical structure, which includes an azo group (-N=N-), it is colored and may exhibit fluorescence. Azo dyes are widely used as colorants and in various biological and chemical research applications.[1][2] The N-phenylacetamide scaffold is also a common feature in molecules with diverse biological activities.[3][4]
Q2: My assay results are inconsistent or show unexpected activity when using this compound. What could be the cause?
Inconsistent or unexpected results when using this compound can stem from several forms of assay interference common to azo dyes. These include:
-
Colorimetric Interference: As a colored compound, it can absorb light at the same wavelength as your assay's chromogenic substrate or product, leading to false readings in absorbance-based assays.
-
Fluorescence Quenching: The azo group can quench the fluorescence of other molecules in the assay, leading to a decrease in signal in fluorescence-based assays.
-
Autofluorescence: The compound itself may be fluorescent, leading to an increased background signal and false positives.
-
Redox Cycling: Azo compounds can sometimes undergo redox cycling in the presence of reducing agents (like DTT) in assay buffers, leading to the production of reactive oxygen species (ROS) that can interfere with assay components.
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or other proteins in the assay.
-
Biological Activity: The N-phenylacetamide scaffold is present in many biologically active molecules, so the compound itself may have an effect on your biological system.[3][4]
Q3: How can I determine if this compound is interfering with my fluorescence-based assay?
To determine if the compound is interfering with your fluorescence-based assay, you can perform the following control experiments:
-
Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer without any other assay components at the excitation and emission wavelengths of your fluorophore.
-
Quenching Assay: Incubate your compound with the fluorescent probe used in your assay and measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone suggests quenching.
-
Spectral Scan: Perform a full excitation and emission scan of your compound to identify its spectral properties and potential overlap with your assay's fluorophores.
Q4: What are the first steps to mitigate interference from this compound?
Initial steps to mitigate interference include:
-
Reduce Compound Concentration: Often, interference is concentration-dependent. Test a lower concentration of the compound if possible.
-
Use Control Wells: Always include control wells containing the compound in assay buffer to measure its intrinsic absorbance or fluorescence.
-
Change Detection Wavelength: If possible, switch to a fluorophore that excites and emits at wavelengths where the interfering compound has minimal absorbance. Red-shifted fluorophores are often less susceptible to interference from library compounds.
Troubleshooting Guides
Issue 1: Unexpected Inhibition in an Enzyme Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Reproducible, concentration-dependent inhibition. | 1. True Inhibition: The compound is a genuine inhibitor of the enzyme. 2. Compound Aggregation: The compound is forming aggregates that non-specifically inhibit the enzyme.[5][6] 3. Redox Activity: The compound is a redox cycler, producing H2O2 that inactivates the enzyme.[7][8] | 1. Orthogonal Assay: Confirm the inhibition using a different assay format with an alternative detection method (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based assay). 2. Aggregation Counter-Screen: Perform an assay in the presence of a non-ionic detergent like Triton X-100. If the inhibition is significantly reduced, aggregation is likely the cause.[5] Dynamic Light Scattering (DLS) can also be used to detect aggregates.[5] 3. Redox Counter-Screen: Test for H2O2 production in the presence of your compound and a reducing agent (if used in your assay). The addition of catalase should abolish the inhibition if it's due to H2O2.[7] |
| Irreproducible or "noisy" inhibition data. | 1. Poor Solubility: The compound may be precipitating in the assay buffer.[9] 2. Compound Instability: The compound may be degrading over the course of the assay. | 1. Solubility Check: Visually inspect the assay plate for precipitates. Measure the compound's solubility in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low. 2. Stability Assessment: Pre-incubate the compound in the assay buffer for the duration of the assay and then analyze its integrity by HPLC or LC-MS. |
Issue 2: Signal Fluctuation in a Fluorescence-Based Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased fluorescence signal (False Negative). | Fluorescence Quenching: The azo moiety of the compound is quenching the signal of the fluorescent reporter. | 1. Quenching Control: Measure the fluorescence of your reporter in the presence and absence of the compound. 2. Use a Red-Shifted Fluorophore: Switch to a fluorophore with excitation and emission wavelengths further into the red spectrum, where interference is less common. |
| Increased fluorescence signal (False Positive). | Autofluorescence: The compound itself is fluorescent at the assay's wavelengths. | 1. Autofluorescence Control: Measure the fluorescence of the compound alone in the assay buffer. Subtract this background from your assay signal. 2. Pre-read Plate: Read the fluorescence of the plate after adding the compound but before adding the assay reagents to determine its contribution to the signal. |
| Non-linear or erratic dose-response curve. | Inner Filter Effect: At high concentrations, the compound absorbs the excitation or emission light, leading to a non-linear signal response. | 1. Dilution Series: Perform a wide dilution series of the compound to identify a concentration range where the inner filter effect is minimized. 2. Use a Different Assay Format: Consider an alternative assay technology that is less susceptible to optical interference, such as luminescence or label-free detection. |
Issue 3: Unexpected Results in a Luciferase Reporter Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased luminescence signal. | 1. Luciferase Inhibition: The compound is directly inhibiting the luciferase enzyme.[10] 2. Light Absorption: The color of the compound is absorbing the light produced by the luciferase reaction. | 1. Luciferase Counter-Screen: Perform an in vitro assay with purified luciferase enzyme to determine if the compound is a direct inhibitor.[10] 2. Absorbance Spectrum: Measure the absorbance spectrum of the compound to see if it overlaps with the emission spectrum of the luciferase. |
| Increased luminescence signal in cell-based assays. | Luciferase Stabilization: Some luciferase inhibitors can paradoxically increase the signal in cell-based assays by stabilizing the enzyme and protecting it from degradation, leading to its accumulation. | 1. Time-Course Experiment: Measure the luminescence signal at multiple time points. A gradual increase in signal over time in the presence of the compound may indicate stabilization. 2. Use a Different Reporter: If possible, switch to a different reporter system that is not based on luciferase. |
Quantitative Data Summary
| Interference Type | Assay Type | Typical IC50 / Effect Range | Key Considerations |
| Fluorescence Quenching | Fluorescence Intensity/Polarization | Varies widely, can be in the low µM range. | Highly dependent on the spectral overlap between the compound and the fluorophore. |
| Autofluorescence | Fluorescence-based assays | Can be significant at >10 µM. | More prominent with UV or blue-light excitation. |
| Luciferase Inhibition | Luciferase Reporter Assays | Potent inhibitors can have IC50 values in the nM to low µM range.[10][11] | A significant portion of compound libraries can show some level of luciferase inhibition.[10] |
| Redox Cycling | Assays with reducing agents (e.g., DTT) | Effect is dependent on compound and reducing agent concentration. | Can lead to H2O2 production in the µM range.[7] |
| Aggregation | Enzyme and protein-binding assays | Critical aggregation concentration can be in the low µM range. | Dependent on compound structure, concentration, and buffer conditions.[5] |
Experimental Protocols
Protocol 1: Autofluorescence and Colorimetric Interference Counter-Screen
Objective: To determine if this compound contributes to the signal in fluorescence or absorbance-based assays.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence and absorbance capabilities
-
Microplates (black for fluorescence, clear for absorbance)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the primary assay. Include a buffer-only control.
-
Dispense the dilutions into the appropriate microplate.
-
For Fluorescence: Read the plate at the excitation and emission wavelengths used in your primary assay.
-
For Absorbance: Read the plate at the wavelength used to measure the product in your primary assay.
-
Data Analysis: Subtract the reading of the buffer-only control from the readings of the compound-containing wells. A concentration-dependent increase in signal indicates interference.
Protocol 2: Aggregation-Based Interference Counter-Screen
Objective: To determine if the observed activity of this compound is due to non-specific inhibition by aggregation.[12]
Materials:
-
This compound
-
A well-characterized enzyme not expected to be a target (e.g., β-lactamase)
-
Enzyme substrate
-
Assay buffer
-
Triton X-100 (non-ionic detergent)
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of this compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.
-
Add the enzyme to all wells and incubate for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using the microplate reader.
-
Data Analysis: Calculate the IC50 of the compound in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC50 in the presence of the detergent suggests that the inhibition is aggregation-based.[12]
Protocol 3: Redox Cycling Counter-Screen (Phenol Red-HRP Assay)
Objective: To determine if this compound generates hydrogen peroxide (H2O2) in the presence of reducing agents.[7][8][13]
Materials:
-
This compound
-
Assay buffer containing a reducing agent (e.g., DTT), if applicable
-
Phenol (B47542) red solution
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H2O2) as a positive control
-
Catalase as a control for H2O2-mediated effects
-
Microplate reader (absorbance at ~610 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a buffer-only control and a positive control with a known concentration of H2O2.
-
To a separate set of wells with the highest concentration of the compound, add catalase.
-
Add the phenol red and HRP solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Read the absorbance at ~610 nm.
-
Data Analysis: An increase in absorbance in the presence of the compound indicates H2O2 production. This effect should be diminished in the wells containing catalase.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Assessment for the Challenge Acetamide,N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- - Canada.ca [canada.ca]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unexpected results in azo dye synthesis and how to fix them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results encountered during azo dye synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of Azo Dye
Q: My azo dye synthesis resulted in a very low yield or no product at all. What are the common causes and how can I fix this?
A: Low or no yield in azo dye synthesis is a frequent issue that can often be traced back to several critical factors in the two-stage reaction process: diazotization and azo coupling.[1][2]
Troubleshooting Steps:
-
Incomplete Diazotization: The initial conversion of the primary aromatic amine to a diazonium salt is crucial.[3][4]
-
Verify Reagent Stoichiometry: Ensure a 1:1 molar ratio of the aromatic amine to sodium nitrite (B80452) is used. A slight excess of the amine can sometimes be beneficial to ensure all the nitrite reacts.[5] Also, confirm that at least two equivalents of acid (e.g., HCl) are present to generate nitrous acid and maintain an acidic environment.
-
Check for Excess Nitrous Acid: After the addition of sodium nitrite, test the reaction mixture with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that the diazotization is complete.[6] If the test is negative, it suggests insufficient sodium nitrite or its decomposition.
-
Ensure Complete Dissolution: The aromatic amine must be completely dissolved in the acidic solution before adding sodium nitrite.[7] Gentle heating may be required for some amines before cooling the solution down for diazotization.[7]
-
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can easily decompose, especially at elevated temperatures.[5][8]
-
Strict Temperature Control: The diazotization reaction is exothermic. It is critical to maintain the temperature between 0-5°C throughout the addition of sodium nitrite and until the diazonium salt is used.[8][9] Use an ice-salt bath for efficient cooling.[6]
-
Immediate Use: The prepared diazonium salt solution should be used immediately for the coupling reaction.[5][6] Storing the solution, even at low temperatures, will lead to decomposition and reduced yield.[5]
-
-
Suboptimal pH for Azo Coupling: The pH of the coupling reaction is highly dependent on the nature of the coupling agent.[4]
-
Purity of Reagents: The purity of the starting materials, particularly the aromatic amine and the coupling component, is paramount. Impurities can lead to unwanted side reactions and the formation of byproducts, ultimately reducing the yield.[7]
Issue 2: Unexpected Color of the Final Product
Q: The color of my synthesized azo dye is different from what I expected. Why is this happening?
A: Variations in the color of the final azo dye product can be attributed to several factors, ranging from impurities to the pH of the final solution.[9]
Troubleshooting Steps:
-
Impurities and Side Products: The presence of colored impurities from side reactions is a common cause for off-colors.[5]
-
pH of the Final Solution: Many azo dyes act as pH indicators, and their color can change significantly with the pH of the solution they are in.[9][10]
-
Neutralization: Ensure the final product is isolated and stored at a neutral pH unless a specific salt form is desired.[9]
-
-
Oxidation: The aromatic amine starting material or the final azo dye product may have oxidized, leading to a color change.[5]
-
Use Fresh Reagents: Use freshly distilled or purified aromatic amines.
-
Inert Atmosphere: If the product is particularly sensitive to oxidation, consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
-
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same azo dye can exhibit different colors.[11] The conditions of recrystallization, such as the solvent and cooling rate, can influence the resulting crystal form.[11]
Issue 3: The Product is an Oil or Tarry Substance Instead of a Solid
Q: My reaction resulted in an oily or tarry product instead of a solid precipitate. What went wrong?
A: The formation of an oily or tarry product often indicates the presence of impurities or that the reaction has not gone to completion.
Troubleshooting Steps:
-
Presence of Impurities: Impurities can lower the melting point of the final product, causing it to appear as an oil.[5]
-
Purification: Attempt to purify the product. This may involve techniques like trituration (washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble) or column chromatography.[5]
-
-
Incomplete Reaction: The presence of unreacted starting materials can lead to the formation of a non-solid product.[5]
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient amount of time after the addition of all reagents to go to completion.[5]
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible.
-
-
Side Reactions: Unwanted side reactions can produce polymeric or tar-like byproducts. This is often exacerbated by poor temperature control or incorrect rates of reagent addition.[6][8]
Data Presentation
Table 1: Effect of pH on Azo Coupling Efficiency
| Coupling Agent | Optimal pH Range | Rationale |
| Phenols (e.g., 2-Naphthol) | 9 - 10 (Alkaline) | Deprotonation to the more reactive phenoxide ion.[5][8] |
| Aromatic Amines (e.g., Aniline) | 4 - 5 (Mildly Acidic) | Prevents reaction at the nitrogen atom of the amine and ensures the aromatic ring is sufficiently activated.[5] |
Table 2: Troubleshooting Summary for Low Yield
| Potential Cause | Key Parameter | Recommended Action |
| Incomplete Diazotization | Temperature, Stoichiometry | Maintain 0-5°C, use starch-iodide paper to check for excess nitrous acid.[6][9] |
| Diazonium Salt Decomposition | Temperature, Time | Use an ice-salt bath to keep temp < 5°C, use the diazonium salt immediately.[5][8] |
| Incorrect Coupling pH | pH | Adjust pH to the optimal range for the specific coupling agent (see Table 1).[5] |
| Impure Reagents | Reagent Purity | Use purified starting materials.[7] |
Experimental Protocols
1. General Protocol for Diazotization of a Primary Aromatic Amine
This protocol describes the general procedure for the formation of a diazonium salt.
-
Dissolution of Amine: Dissolve the primary aromatic amine (1.0 equivalent) in an aqueous solution of hydrochloric acid (approximately 2.5-3.0 equivalents).[6]
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath. Some of the amine salt may precipitate, which is acceptable.[9]
-
Preparation of Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.0-1.1 equivalents) in cold water.
-
Slow Addition: Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.[6][9]
-
Stirring: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5°C.[6]
-
Confirmation (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper. A blue color indicates the completion of the reaction.[6]
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the subsequent azo coupling reaction.[5]
2. General Protocol for Azo Coupling
This protocol outlines the general procedure for coupling the diazonium salt with a coupling agent.
-
Preparation of Coupling Agent Solution:
-
For Phenols: Dissolve the phenolic coupling component (1.0 equivalent) in an aqueous sodium hydroxide (B78521) solution (to achieve a pH of 9-10).[8]
-
For Aromatic Amines: Dissolve the aromatic amine coupling component (1.0 equivalent) in a suitable acidic buffer (to achieve a pH of 4-5).
-
-
Cooling: Cool the coupling agent solution to 0-5°C in an ice bath.[7]
-
Slow Addition: Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold coupling agent solution.[7][11] A brightly colored precipitate of the azo dye should form.[7]
-
Completion of Reaction: Continue to stir the mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.[7]
-
Isolation and Purification:
Mandatory Visualizations
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azo dye - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the Validation of N-[5-2-[Azo]phenyl]acetamide as a Novel pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound N-[5-2-[Azo]phenyl]acetamide as a potential pH indicator against established indicators such as Methyl Orange, Bromothymol Blue, and Phenolphthalein. Due to the limited available data on this compound, this document outlines a comprehensive validation protocol. The performance of the novel compound is presented as "to be determined," with detailed experimental procedures to facilitate its evaluation.
Introduction to this compound
The compound this compound is a potential new acid-base indicator. Its chemical structure, featuring an azo functional group (-N=N-) conjugated with aromatic rings and an acetamido group, suggests that it may exhibit pH-dependent chromophoric properties. Azo compounds are well-known for their vibrant colors, and the presence of acidic and basic functional groups can lead to color changes in response to varying pH levels.
Note on Chemical Structure: The provided name "this compound" is structurally ambiguous. For the purpose of this guide, we will proceed with a plausible, representative structure for a related azo-acetamide compound: N-(4-(phenylazo)phenyl)acetamide . This compound's synthesis is well-established and serves as a practical model for the validation process outlined below.
Proposed Synthesis of N-(4-(phenylazo)phenyl)acetamide
A plausible synthetic route for N-(4-(phenylazo)phenyl)acetamide involves a two-step process: the diazotization of aniline (B41778) followed by an azo coupling reaction with acetanilide.
Caption: Proposed two-step synthesis of N-(4-(phenylazo)phenyl)acetamide.
Comparative Analysis of pH Indicators
The performance of a new pH indicator must be evaluated against well-characterized, commonly used indicators. The following table summarizes the key properties of Methyl Orange, Bromothymol Blue, and Phenolphthalein, alongside the parameters to be determined for this compound.
| Feature | This compound | Methyl Orange | Bromothymol Blue | Phenolphthalein |
| pH Range | To be determined | 3.1 - 4.4[1][2][3][4][5] | 6.0 - 7.6[3][6][7][8][9] | 8.2 - 10.0[3] |
| Color in Acidic Medium | To be determined | Red[1][2] | Yellow[6][7][8] | Colorless[10][11][12] |
| Color in Basic Medium | To be determined | Yellow[1][2] | Blue[6][7][8] | Pink[10][11][13] |
| pKa | To be determined | 3.47[1][2] | 7.1[7][9] | ~9.5[13][14] |
| Advantages | To be determined | Clear color change for strong acid titrations.[15] | Useful for reactions near neutral pH.[15] | Sharp color change for weak acid-strong base titrations.[15] |
| Disadvantages | To be determined | Narrow pH range; less effective for weak acids.[4] | Color can be difficult to discern in colored solutions. | Not suitable for titrations of strong acids with strong bases. |
Experimental Protocols for Validation
The following protocols are designed to rigorously evaluate the performance of this compound as a pH indicator.
Determination of pH Range and Color Change
Objective: To visually determine the pH range over which the indicator changes color.
Materials:
-
This compound solution (e.g., 0.1% in ethanol)
-
A series of buffer solutions with pH values ranging from 1 to 14
-
Test tubes and a test tube rack
-
White background for color observation
Procedure:
-
Arrange a series of test tubes, each containing 5 mL of a buffer solution of a specific pH.
-
Add 2-3 drops of the this compound solution to each test tube.
-
Gently shake each test tube to ensure thorough mixing.
-
Observe and record the color of the solution in each test tube against a white background.
-
Identify the pH range where the color transition occurs. The acidic color is the color at the lowest pH before the transition, and the basic color is the color at the highest pH after the transition is complete.
Spectrophotometric Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of the indicator using UV-Vis spectrophotometry.
Materials:
-
This compound solution
-
Buffer solutions covering the predetermined pH range of color change
-
UV-Vis spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare a series of solutions containing a constant concentration of the indicator in buffer solutions of varying, precisely measured pH values across the transition range.
-
Calibrate the spectrophotometer.
-
Measure the absorbance spectrum of each solution over the visible range (e.g., 400-700 nm).
-
Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base).
-
Measure the absorbance of each solution at both λ_acid and λ_base.
-
The pKa can be determined using the Henderson-Hasselbalch equation and by plotting the appropriate absorbance ratios against pH. When the concentrations of the acidic and basic forms are equal, pH = pKa.[16]
Titration Performance Evaluation
Objective: To assess the indicator's effectiveness in determining the endpoint of acid-base titrations.
Materials:
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Standardized solutions of a weak acid (e.g., 0.1 M CH₃COOH) and a weak base (e.g., 0.1 M NH₄OH)
-
This compound indicator solution
-
Solutions of the comparative indicators (Methyl Orange, Bromothymol Blue, Phenolphthalein)
-
Burettes, pipettes, and flasks
-
pH meter for comparison
Procedure:
-
Perform four types of titrations:
-
Strong acid vs. Strong base
-
Weak acid vs. Strong base
-
Strong acid vs. Weak base
-
Weak acid vs. Weak base
-
-
For each titration, add a few drops of the this compound indicator to the analyte.
-
Titrate with the titrant until a sharp, permanent color change is observed. Record the volume of titrant added.
-
Repeat each titration using the standard indicators to compare the endpoint determination.
-
For validation, repeat the titrations while monitoring the pH with a pH meter to determine the equivalence point and compare it with the indicator's endpoint.
Experimental Workflow for Comparative Validation
The following diagram illustrates the workflow for the comprehensive validation and comparison of this compound.
Caption: Workflow for the validation of a novel pH indicator.
Conclusion
This guide provides a systematic framework for the validation of this compound as a novel pH indicator. By following the outlined experimental protocols, researchers can thoroughly characterize its properties, including its pH range, pKa, and performance in various titration scenarios. The comparative analysis against established indicators will provide a clear assessment of its potential utility in scientific research and drug development. The successful validation of this compound could offer a new, reliable tool for pH determination in various chemical and biological applications.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Methyl orange - Wikipedia [en.wikipedia.org]
- 3. 🧪 pH Range and Color Indicators: How Scientists Visualize Acidity and Alkalinity — King of the Curve [kingofthecurve.org]
- 4. gspchem.com [gspchem.com]
- 5. testbook.com [testbook.com]
- 6. Bromothymol blue - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. study.com [study.com]
- 9. SATHEE: Chemistry Bromothymol Blue [satheejee.iitk.ac.in]
- 10. Phenolphthalein - Molecule of the Month - March 2022 (HTML version) [chm.bris.ac.uk]
- 11. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 12. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
- 13. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Choosing the Right pH Indicator for Accurate Lab Results.pdf [slideshare.net]
- 16. odinity.com [odinity.com]
A Comparative Guide to HPLC-MS and qNMR for Purity Assessment of N-[5-(2-azophenyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For the novel azo compound N-[5-(2-azophenyl)phenyl]acetamide, robust analytical methodologies are required to ensure its quality and consistency. This guide provides a comprehensive comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction
N-[5-(2-azophenyl)phenyl]acetamide is an aromatic azo compound with potential applications in various fields of research. Its purity can be affected by residual starting materials, byproducts from the synthesis, and degradation products. This guide outlines detailed experimental protocols for a proposed HPLC-MS method and a comparative qNMR analysis, presenting quantitative data in a clear, tabular format for easy comparison.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and specific technique ideal for the separation, identification, and quantification of the target compound and its potential impurities. A reversed-phase HPLC method coupled with a mass spectrometer allows for the effective separation of compounds with varying polarities and provides mass information for structural confirmation.
Predicted Impurities
Based on a plausible synthesis route involving diazotization of aniline (B41778) and coupling with m-phenylenediamine (B132917) followed by acetylation, the following impurities are anticipated:
-
Starting Materials: Aniline, m-phenylenediamine, acetic anhydride.
-
Isomeric Byproducts: Positional isomers formed during the azo coupling reaction.
-
Over-acetylated Impurity: Di-acetylated product.
-
Hydrolysis Product: Compound where the acetamide (B32628) group is hydrolyzed back to an amine.
Experimental Protocol: HPLC-MS
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard with a known purity.[1]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-[5-(2-azophenyl)phenyl]acetamide sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | Standard quantitative ¹H experiment |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation) |
| Number of Scans | 16 |
| Solvent | DMSO-d₆ |
Performance Comparison
The following table summarizes the expected performance characteristics of the HPLC-MS and qNMR methods for the purity assessment of N-[5-(2-azophenyl)phenyl]acetamide.
| Parameter | HPLC-MS | qNMR |
| Specificity | High (separation and mass detection) | High (unique chemical shifts) |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
| Linearity (R²) | >0.99 | Not applicable (direct quantification) |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Throughput | High (automated) | Moderate |
| Reference Standard | Requires analyte-specific standards | Requires a certified internal standard |
Workflow Diagrams
Caption: HPLC-MS analysis workflow.
References
Performance comparison of N-[5-2-[Azo]phenyl]acetamide in different applications
An extensive review of scientific literature reveals a lack of specific data for a compound named "N-[5-2-[Azo]phenyl]acetamide." This suggests the compound may be novel, not widely studied, or referred to under a different name. Consequently, a direct performance comparison for this specific molecule is not feasible at this time.
However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative overview of the performance of structurally related azo-phenylacetamide compounds in two prominent application areas: colorimetric sensing and colon-specific drug delivery.
Performance of Azo Compounds as Colorimetric Sensors
Azo compounds are widely investigated as chromogenic probes for the detection of metal cations due to their straightforward synthesis and distinct color changes upon ion binding.[1][2][3][4] The interaction between the azo linkage and metal ions can cause a noticeable shift in the absorption band to the visible light region, enabling naked-eye detection.[2]
Comparative Performance of Azo-Based Sensors
The following table summarizes the performance of different azo dyes in the colorimetric detection of various metal ions.
| Compound/Sensor | Target Ion(s) | Solvent | Observed Color Change | Detection Method | Reference |
| Dabcyl (4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid) | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | Acetonitrile (B52724) | Light yellow to pink | UV-Vis Spectroscopy | [3] |
| Eugenol-Derived Azo Dyes | Cu²⁺, Pb²⁺ | Not Specified | Distinct color changes | UV-Vis Spectroscopy | [1][5] |
| Azo Dye from 1,4-diaminoanthracene-9,10-dione | Pb²⁺ | Ethanol | Not Specified | UV-Vis Spectroscopy, AAS | [4] |
| Various Azo Dyes | Fe³⁺, Co²⁺, Ni²⁺ | Semi-aqueous | Yellow to dark brown (Fe²⁺) | UV-Vis Spectroscopy, IR | [2] |
Experimental Protocol: Colorimetric Detection of Metal Ions
This protocol outlines a general procedure for evaluating the performance of an azo compound as a colorimetric sensor for metal cations.
Objective: To determine the selectivity and sensitivity of an azo dye for various metal ions using UV-Vis spectrophotometry.
Materials:
-
Azo dye stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or ethanol)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) (e.g., 10 mM in the same solvent)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preliminary Screening: a. To a cuvette containing the azo dye solution, add an excess of a specific metal ion solution. b. Observe any immediate color change by the naked eye. c. Record the UV-Vis absorption spectrum of the solution from approximately 300 to 700 nm. d. Repeat for a wide range of metal ions to assess selectivity.
-
Spectrophotometric Titration: a. For the metal ions that induced a significant spectral change, perform a titration. b. To a fixed concentration of the azo dye solution, add increasing concentrations of the target metal ion. c. Record the UV-Vis spectrum after each addition. d. Plot the change in absorbance at the maximum absorption wavelength (λmax) against the metal ion concentration to determine the binding stoichiometry and association constant.
Visualization of the Sensing Mechanism
Caption: General mechanism of an azo dye as a colorimetric sensor for metal ions.
Performance of Azo Compounds in Colon-Specific Drug Delivery
Azo compounds are valuable as carriers for colon-targeted drug delivery.[6][7] The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora, leading to the release of the conjugated drug specifically in the colon.[7] This approach is particularly beneficial for treating local conditions like inflammatory bowel disease or colonic cancer.[6]
Comparative Performance of Azo-Based Drug Carriers
While specific quantitative comparisons are sparse in the provided context, the performance of these systems is generally evaluated based on their stability in simulated gastric and intestinal fluids and their degradation in the presence of colonic enzymes.
| Carrier Type | Drug (Example) | Key Performance Metric | Advantage | Reference |
| Azo-containing Prodrugs | Various | Selective cleavage of the azo bond in the colon | Targeted release of the active drug | [8] |
| Azo-containing Hydrogels | Not Specified | Swelling and degradation profile | Controlled release based on enzymatic action | [6] |
| Azo-containing Polymers | Not Specified | Stability in upper GI tract, degradation in colon | Protection of the drug until it reaches the target site | [6] |
Experimental Protocol: In Vitro Drug Release Study
This protocol describes a general method to evaluate the colon-specific drug release from an azo-compound-based carrier.
Objective: To assess the release of a drug from an azo-containing formulation in simulated gastrointestinal fluids and in the presence of a colonic enzyme source.
Materials:
-
Azo-compound-based drug formulation (e.g., prodrug, hydrogel)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Rat cecal content (as a source of azoreductase) or a pure enzyme solution
-
Dialysis membrane
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Stability in SGF and SIF: a. Place a known amount of the drug formulation in a dialysis bag with SGF. b. Incubate at 37°C with gentle shaking. c. At predetermined time intervals, withdraw samples from the release medium and quantify the drug concentration. d. Repeat the experiment using SIF.
-
Release in Simulated Colonic Fluid: a. Prepare a simulated colonic fluid by suspending rat cecal content in a buffer (e.g., phosphate (B84403) buffer, pH 7.0) under anaerobic conditions. b. Place the drug formulation in a dialysis bag with the simulated colonic fluid. c. Incubate at 37°C under anaerobic conditions. d. Withdraw samples at regular intervals and measure the released drug concentration.
-
Data Analysis: a. Plot the cumulative percentage of drug release versus time for each condition. b. A significant increase in drug release in the simulated colonic fluid compared to SGF and SIF indicates successful colon-specific delivery.
Visualization of the Drug Delivery and Release Pathway
Caption: Pathway of an azo-compound-based drug carrier for colon-specific release.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. A new azo dye for colorimetric determination of lead( ii ) ions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02486B [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in Azo-Based Colorimetric Sensors
A guide for researchers, scientists, and drug development professionals on the selectivity of colorimetric sensors structurally related to N-[5-(2-azophenyl)phenyl]acetamide.
Performance Comparison of Azo-Based Sensors
The following tables summarize the cross-reactivity and selectivity of different azo-based sensors for various analytes, as reported in peer-reviewed studies. These sensors, while not identical to N-[5-(2-azophenyl)phenyl]acetamide, share the core azobenzene (B91143) chromophore, which is fundamental to their sensing mechanism.
Table 1: Selectivity of an Azobenzene-Based Chemosensor for Mercury(II) Ions
| Interfering Ion | Concentration | Observed Interference |
| Na⁺ | Several common alkali ions | Good selectivity for Hg²⁺ |
| K⁺ | Several common alkali ions | Good selectivity for Hg²⁺ |
| Ca²⁺ | Several common alkaline earth ions | Good selectivity for Hg²⁺ |
| Mg²⁺ | Several common alkaline earth ions | Good selectivity for Hg²⁺ |
| Various transition metal ions | Not specified | Good selectivity for Hg²⁺ |
Data summarized from a study on two highly selective colorimetric chemosensors for Hg²⁺ based on azobenzene.[1]
Table 2: Selectivity of an Azo Dye-Based Sensor for Various Metal Ions
| Target Analyte(s) | Interfering Ions Tested | Observations |
| Cu²⁺, Sn²⁺, Al³⁺ | Various other cations | The sensor exhibited distinct color changes and spectral shifts for the target ions, indicating selectivity.[2] |
This table is based on a study of a novel azo dye for the selective and sensitive detection of Cu(II), Sn(II), and Al(III) ions.[2]
Table 3: Cross-Reactivity of Azo Dye-Based Fluorescent Probes for Hydrazine (B178648)
| Interfering Species | Observation |
| Various anions and nucleophiles | The probes exhibited excellent chemoselectivity for hydrazine over other tested species.[3] |
This data is from a study on the development of azo-based turn-on chemical array systems for hydrazine detection.[3]
Experimental Protocols
The methodologies employed to assess the cross-reactivity of azo-based sensors typically involve spectrophotometric and spectroscopic techniques. Below are generalized experimental protocols based on the cited literature.
General Protocol for Colorimetric Cross-Reactivity Testing
-
Preparation of Sensor Solution: A stock solution of the azo-based sensor is prepared in a suitable solvent (e.g., ethanol, DMSO, or aqueous buffer). The concentration is optimized for UV-Vis absorbance measurements.
-
Preparation of Analyte and Interferent Solutions: Stock solutions of the target analyte and a range of potential interfering ions or molecules are prepared at known concentrations.
-
Selectivity Assay:
-
To a series of cuvettes, a fixed volume of the sensor solution is added.
-
To each cuvette, a specific concentration of a potential interfering species is added.
-
The absorption spectra of these solutions are recorded using a UV-Vis spectrophotometer.
-
A control experiment is performed by adding only the target analyte to the sensor solution.
-
The changes in the absorption spectra in the presence of interfering species are compared to the change observed with the target analyte. A significant change in the presence of an interfering species that mimics the response to the target analyte indicates cross-reactivity.
-
Protocol for "Naked-Eye" Detection and Dipstick Tests
For rapid screening, a "naked-eye" detection method is often employed.[1]
-
Solution-Based Assay: The sensor solution is treated with various interfering ions, and the resulting color change is visually compared to the color change induced by the target analyte.
-
Dipstick Test:
-
A solid support (e.g., filter paper) is impregnated with the sensor solution and dried.
-
The dipstick is then exposed to solutions of the target analyte and potential interferents.
-
The color change on the dipstick is observed and compared.
-
Signaling Pathway and Experimental Workflow
The signaling mechanism of many azo-based colorimetric sensors relies on the interaction of the analyte with the azo dye, leading to a change in its electronic properties and, consequently, a visible color change. This is often due to an intramolecular charge transfer (ICT) mechanism.[1]
Caption: Generalized signaling pathway for an azo-based colorimetric sensor.
The following diagram illustrates a typical experimental workflow for evaluating the cross-reactivity of these sensors.
References
A Comparative Guide to Evaluating the Photostability of N-[5-(2-azophenyl)phenyl]acetamide and Other Dyes
For Researchers, Scientists, and Drug Development Professionals
The stability of a dye upon exposure to light is a critical parameter, influencing its efficacy and safety in various applications, including pharmaceuticals and consumer products. Azo dyes, characterized by the (-N=N-) functional group, are a prominent class of synthetic colorants. Their photostability is influenced by their chemical structure and the surrounding environment. Factors such as substituent groups on the aromatic rings and the complexity of the molecule can significantly impact their resistance to photodegradation.[1]
Comparative Photostability Data
To provide a basis for comparison, the following table summarizes the photostability characteristics of selected anthraquinone (B42736) and pyrazolone (B3327878) dyes, as reported in scientific studies. These dyes are often recognized for their relatively high stability.
| Dye Class | Compound | Key Findings on Photostability |
| Anthraquinone | 1,4-dialkylamino-anthraquinone (Anthra-1) | Exhibited greater stability compared to 1,8-disubstituted anthraquinone derivatives. After 100 hours of irradiation, the color change (ΔE) was 7.7, indicating a slight alteration.[1] |
| 1,8-Dihydroxyanthraquinone | Demonstrated the best photostability and recovery characteristics among nine tested anthraquinone derivatives.[2][3] | |
| Amino-substituted anthraquinones | Found to be significantly more photostable than unsubstituted anthraquinone.[4] | |
| Pyrazolone (Azo) | Monoazo pyrazolone dye (Pyrazolone-1) | Showed high stability, with minimal decomposition after 100 hours of irradiation. The color change (ΔE) was only 2.0, a difference barely perceptible to the naked eye.[1] |
| Bisazo pyrazolone dye (Pyrazolone-2) | Less stable than its monoazo counterpart, with 16.3% of the dye decomposing after 100 hours of irradiation.[1] |
Experimental Protocols for Photostability Testing
A standardized approach is crucial for accurately determining and comparing the photostability of dyes. The following protocol is based on the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[5]
Sample Preparation
-
For N-[5-(2-azophenyl)phenyl]acetamide and comparator dyes:
-
Prepare solutions of known concentrations in a chemically inert and transparent solvent.
-
A portion of the sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control. This helps to distinguish between light-induced and thermally-induced changes.[6]
-
Light Source and Exposure Conditions
-
Light Source: A xenon arc lamp or a metal halide lamp is recommended to simulate the spectral distribution of sunlight. Alternatively, a combination of cool white fluorescent and near-ultraviolet lamps can be used.[6]
-
Exposure Levels: For confirmatory studies, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[5]
-
Temperature Control: Maintain a constant temperature to minimize the effect of heat on dye degradation.
Analytical Methods
-
Spectrophotometry: Measure the absorbance of the dye solutions at their maximum absorption wavelength (λmax) before and after light exposure. The change in absorbance is a direct measure of photodegradation.
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the parent dye from its degradation products, allowing for a more precise quantification of the remaining dye and the identification of photoproducts.
Data Analysis
-
Percentage of Degradation: Calculate the percentage of the dye that has degraded after exposure.
-
Quantum Yield: For a more in-depth analysis, the quantum yield of photodegradation can be determined, which represents the efficiency of a photon in causing a photochemical reaction.[4]
-
Kinetic Modeling: The degradation process can often be fitted to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the photostability testing process.
Caption: Workflow for Comparative Photostability Testing.
Generalized Photodegradation Pathway of Azo Dyes
The degradation of azo dyes is typically initiated by the absorption of light, leading to an excited state of the dye molecule. This can trigger photo-oxidative or photo-reductive processes that ultimately cleave the azo bond, resulting in a loss of color. The specific pathway and byproducts can vary depending on the dye's structure and the presence of other substances.
Caption: Generalized Pathway of Azo Dye Photodegradation.
By following these standardized protocols, researchers can generate reliable data to evaluate the photostability of N-[5-(2-azophenyl)phenyl]acetamide and make informed comparisons with other dyes, ensuring the selection of robust molecules for their specific applications.
References
- 1. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Tinctorial Strength of N-[5-2-[Azo]phenyl]acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the tinctorial strength of N-[5-2-[Azo]phenyl]acetamide against common alternative azo dyes. Due to the limited availability of direct quantitative data for this compound, this document focuses on providing detailed experimental protocols for determining tinctorial strength, alongside performance data for structurally similar and commercially significant azo dyes. This approach empowers researchers to conduct their own comparative studies and make informed decisions.
Comparative Analysis of Alternative Azo Dyes
| Dye Name | CAS Number | C.I. Name | Molecular Structure | Reported Tinctorial Strength/Performance Properties |
| This compound | 24112-48-9 | - | (Structure not readily available) | Data not available in public domain. |
| Disperse Orange 1 | 2581-69-3 | Disperse Orange 1 | C12H10N4O2 | Generally exhibits strong tinctorial strength.[1] |
| Disperse Red 1 | 2872-52-8 | Disperse Red 1 | C16H18N4O3 | Known for good color payoff and is often used as a benchmark.[2][3] |
| Solvent Yellow 14 | 842-07-9 | Solvent Yellow 14 | C16H12N2O | Described as having high tinctorial strength and good solubility in organic solvents.[4][5] |
Note: The tinctorial strength of a dye can be influenced by various factors, including the solvent system, the substrate being dyed, and the presence of other chemical agents.[3]
Experimental Protocols for Determining Tinctorial Strength
To facilitate direct comparison, two primary methods for quantifying tinctorial strength are detailed below. These protocols are based on established industry standards and scientific principles.
Method 1: Relative Color Strength of Dyes in Solution (Spectrophotometric Method)
This method, adapted from the AATCC Test Method 182-2021, determines the color strength of a dye in solution relative to a reference standard.[6][7]
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). By comparing the absorbance of a test dye solution to that of a reference dye solution at a known concentration, the relative color strength can be calculated.[6]
Apparatus:
-
Spectrophotometer (visible range)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solution: Accurately weigh a known amount of the reference dye and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Preparation of Test Solution: Accurately weigh a known amount of the test dye (e.g., this compound) and dissolve it in the same solvent to prepare a stock solution of the same concentration as the standard.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the standard dye solution using the spectrophotometer.
-
Measure the absorbance of both the standard and test solutions at the determined λmax.
-
-
Calculation of Relative Tinctorial Strength: The relative tinctorial strength (%) is calculated using the following formula:
Relative Tinctorial Strength (%) = (Absorbance of Test Dye / Absorbance of Standard Dye) x (Concentration of Standard Dye / Concentration of Test Dye) x 100
Method 2: Color Strength on a Substrate (Reflectance Method using Kubelka-Munk Theory)
This method assesses the color strength of a dye when applied to a substrate, such as textile fabric or a coating. It is based on the Kubelka-Munk theory, which relates the reflectance of a colored object to the absorption (K) and scattering (S) coefficients of the colorant.[8][9][10]
Principle: The Kubelka-Munk equation, K/S = (1-R)² / 2R, provides a value that is approximately linearly proportional to the concentration of the colorant on the substrate. By comparing the K/S values of a sample dyed with a test dye to a standard, the relative color strength can be determined.[9][10]
Apparatus:
-
Reflectance spectrophotometer
-
Dyeing apparatus (e.g., laboratory dyeing machine)
-
Substrate (e.g., polyester (B1180765) fabric)
-
Drying oven
Procedure:
-
Dyeing:
-
Prepare dyebaths containing known concentrations of the standard and test dyes.
-
Dye the substrate under identical, controlled conditions (temperature, time, liquor ratio).
-
-
Preparation of Samples:
-
Rinse and dry the dyed substrates thoroughly.
-
-
Reflectance Measurement:
-
Measure the reflectance (R) of the dyed substrates at the wavelength of minimum reflectance (which corresponds to maximum absorbance) using a reflectance spectrophotometer.
-
-
Calculation of K/S Value:
-
Calculate the K/S value for both the standard and test samples using the Kubelka-Munk equation.
-
-
Calculation of Relative Color Strength: The relative color strength (%) is calculated as:
Relative Color Strength (%) = (K/S of Test Sample / K/S of Standard Sample) x 100
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the tinctorial strength of a dye.
Caption: Workflow for determining tinctorial strength.
Conclusion
This guide provides the necessary framework for researchers and professionals to benchmark the tinctorial strength of this compound. While direct comparative data is currently limited, the provided experimental protocols for both in-solution and on-substrate measurements offer a robust methodology for generating this critical data. By comparing it against established alternatives like Disperse Orange 1, Disperse Red 1, and Solvent Yellow 14, a comprehensive performance profile can be established, aiding in the selection and application of this and other azo dyes in various research and development contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. US5593459A - Surfactant enhanced dyeing - Google Patents [patents.google.com]
- 4. Fat Orange R 01 - Sudarshan Chemical Industries Limited. [sudarshan.com]
- 5. High-Quality Solvent Soluble Dye Brilliant Shades & Excellent Properties at Attractive Prices [meghadyes.com]
- 6. AATCC - AATCC [members.aatcc.org]
- 7. aatcc.org [aatcc.org]
- 8. Kubelka–Munk theory - Wikipedia [en.wikipedia.org]
- 9. thermalscience.rs [thermalscience.rs]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for N-[5-2-[Azo]phenyl]acetamide in Cellular Hypoxia Detection
For Researchers, Scientists, and Drug Development Professionals
N-[5-2-[Azo]phenyl]acetamide belongs to a class of azo dyes increasingly utilized in biological research as "turn-on" fluorescent probes for the detection of cellular hypoxia. The core principle of their function lies in the reductive cleavage of the azo bond (—N=N—) by azoreductase enzymes, which are significantly upregulated in hypoxic environments. This cleavage event separates a quencher moiety from a fluorophore, resulting in a detectable fluorescent signal. This guide provides a comparative overview of several alternatives to this compound for the fluorescent detection of cellular hypoxia, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Performance of Hypoxia-Sensing Fluorescent Probes
The selection of a fluorescent probe for hypoxia detection is contingent on several key performance indicators, including the fluorescence enhancement upon activation, sensitivity to varying oxygen concentrations, and spectral properties. The following table summarizes the available quantitative data for N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (BDAP), a structural analog of the topic compound, and several notable alternatives. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Probe Name | Class | Excitation Max (nm) | Emission Max (nm) | Fold Fluorescence Enhancement | Oxygen Sensitivity | Cell Line(s) Tested |
| BDAP | Azo-based | Not specified | Not specified | Not specified | Not specified | Theoretical |
| HYPOX-3 [1][2] | Azo-based (NIR) | 670 | 704 | 6.6 | 0.1% and 1% O₂ | R28, ARPE-19 |
| T-azoJSiR640 [3][4][5][6] | Azo-based (NIR) | 570-630 | 650-700 | Not specified | ~1% O₂ or less | Not specified |
| Azo-BODIPY Dyes [7] | Azo-based | Varies | Varies | Not specified | Not specified | HeLa |
| NO₂-Rosol [8] | Nitroreductase-activated (NIR) | 550 | 680-900 | 8 | ~2.0% O₂ | GBM39 |
| Image-iT™ Green Hypoxia Reagent [9][10] | Not specified | 488 | 520 | Not specified | < 5% O₂ | A549, HeLa, U2OS |
| BioTracker 520 Green Hypoxia Dye [11] | Not specified | Not specified | 520 | Not specified | Not specified | A549 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are the experimental protocols for several of the discussed alternatives.
Protocol 1: Cellular Hypoxia Detection using HYPOX-3[1]
1. Cell Preparation:
-
Seed R28 or ARPE-19 cells in a 96-well black plate with a clear bottom at a density of 15,000-20,000 cells per well.
-
Culture the cells until they reach approximately 90% confluency.
2. Induction of Hypoxia:
-
For hypoxic conditions, place the cells in a hypoxia chamber and purge with a gas mixture of nitrogen and carbon dioxide for 5 minutes.
-
Incubate the cells under hypoxic conditions for 4 hours.
-
For normoxic controls, incubate a parallel plate under standard cell culture conditions (e.g., 21% O₂).
3. Probe Loading and Staining:
-
Prepare a working solution of HYPOX-3 in complete cell culture medium with 0.04% DMSO as a cosolvent to a final concentration of 10 µM.
-
Add the HYPOX-3 solution to both the hypoxic and normoxic cells.
-
Incubate for 4 hours under their respective conditions.
4. Washing:
-
After incubation, wash the cells 4 times with pre-warmed Hank's Buffered Salt Solution (HBSS).
-
Allow the cells to sit for 1 hour for washout, then wash an additional 4 times with HBSS.
5. Imaging and Analysis:
-
Image the cells using a fluorescence microscope or plate reader with excitation at 670 nm and emission at 704 nm.
-
Quantify the fluorescence intensity to determine the signal enhancement in hypoxic versus normoxic cells.
Protocol 2: Cellular Hypoxia Detection using BDAP (Theoretical Protocol)[12]
1. Preparation of BDAP Stock Solution:
-
Prepare a 10 mM stock solution of N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (BDAP) in cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
2. Cell Culture and Hypoxia Induction:
-
Culture cells of interest on a suitable imaging dish or plate.
-
Induce hypoxia by placing the cells in a hypoxic incubator (e.g., 1% O₂) for 12-24 hours. Alternatively, chemical hypoxia can be induced by treating cells with a hypoxia-mimicking agent like CoCl₂ (100-200 µM) for 12-24 hours.
3. Staining with BDAP:
-
Prepare a working solution of BDAP by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the BDAP working solution to the cells and incubate for 1-2 hours at 37°C, protected from light.
4. Imaging:
-
After incubation, wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Visualize the cells using a fluorescence microscope. The excitation and emission maxima of the cleaved, fluorescent product will need to be determined experimentally.
Protocol 3: Live-Cell Hypoxia Imaging using NO₂-Rosol[8]
1. Cell Seeding:
-
Plate GBM39 cells onto 35 mm, 4-chamber glass-bottom dishes at a density of 50,000 cells/well.
-
Allow the cells to adhere overnight at 37°C.
2. Hypoxia Induction:
-
Incubate the cells under mild hypoxic conditions (2.0% O₂) or normoxic conditions (20% O₂) for 24 hours prior to probe treatment.
3. Probe Staining:
-
Add NO₂-Rosol to the cells at a final concentration of 10 µM.
-
Incubate for 20 minutes at 37°C. No washing step is required.
4. Imaging:
-
Image the cells immediately using a confocal fluorescence microscope.
-
Use an excitation wavelength of 550 nm and collect emission between 680 to 900 nm.
Visualizations
To further elucidate the processes involved in hypoxia detection using these probes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Azo-Based Hypoxia Probes.
Caption: General Experimental Workflow.
Caption: Logical Flow of Hypoxia Detection.
References
- 1. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of azo-based probes for imaging retinal hypoxia. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Development of a near-infrared fluorescent probe for the selective detection of severe hypoxia - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a near-infrared fluorescent probe for the selective detection of severe hypoxia - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00243A [pubs.rsc.org]
- 7. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A NIR fluorescent smart probe for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Intracellular Detection of Low Oxygen Tension in Live Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Hypoxia Detection Assays [sigmaaldrich.com]
Inter-laboratory Validation of N-[5-2-[Azo]phenyl]acetamide-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of assay methodologies relevant to the use of N-[5-2-[Azo]phenyl]acetamide, a multifunctional azo dye with applications in biological research.[1][2][3] Due to a lack of specific inter-laboratory validation studies for assays based on this particular compound in publicly available literature, this document offers a comparative framework against well-established alternative assays. The experimental protocols and performance data presented for the alternative assays are based on published studies and manufacturer's technical information.
Executive Summary
This compound is a versatile dye with potential for use in various biological assays.[1][2][3] However, the absence of standardized and validated protocols necessitates a careful approach to its implementation in research and drug development. This guide presents a hypothetical protocol for a cell viability assay using an this compound-based colorimetric readout and compares its potential performance with widely used and validated methods such as MTT, MTS, and Resazurin (B115843) assays. Furthermore, a general framework for the inter-laboratory validation of any new assay is provided to guide researchers in establishing the robustness and reproducibility of their methods.
Comparison of Cell Viability Assays
Cell viability and cytotoxicity assays are crucial tools in drug discovery and toxicology. The choice of assay can significantly impact the quality and reliability of the data. Below is a comparison of a hypothetical this compound-based assay with standard, validated colorimetric and fluorometric assays.
Table 1: Comparison of Key Performance Characteristics of Cell Viability Assays
| Parameter | Hypothetical this compound Assay | MTT Assay | MTS Assay | Resazurin Assay |
| Principle | Enzymatic reduction of the azo dye by viable cells to a colored product. | Reduction of tetrazolium salt (MTT) to insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[4] | Reduction of tetrazolium salt (MTS) to a soluble formazan product by cellular dehydrogenases.[5][6] | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by viable cells.[7][8] |
| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric or Colorimetric |
| Sensitivity | Unknown | Can detect 200–1,000 cells per well.[1] | Generally more sensitive than MTT.[6] | High sensitivity, can detect as few as 80 cells.[9] |
| Dynamic Range | Unknown | Moderate | Wider than MTT. | Wide dynamic range.[7] |
| Toxicity | Unknown | Can be toxic to cells upon prolonged exposure.[1] | Less toxic than MTT. | Generally non-toxic and suitable for kinetic monitoring.[9] |
| Workflow | Likely a single-step addition of reagent. | Requires a solubilization step to dissolve formazan crystals.[5][8] | Single-step addition of reagent.[5] | Single-step addition of reagent.[9] |
| Advantages | Potentially simple and cost-effective. | Well-established with extensive literature.[4] | Simpler and faster workflow than MTT.[6] | Highly sensitive, non-toxic, and allows for multiplexing.[7] |
| Limitations | Lack of validation data, potential for compound interference. | Insoluble product requires an extra step, potential for toxicity.[1][8] | Reagent can be more expensive than MTT.[5] | Potential for interference from compounds that affect cellular redox state. |
Experimental Protocols
Detailed and validated protocols are fundamental for reproducible research. Below are the methodologies for the compared assays.
Hypothetical Protocol for an this compound-Based Cell Viability Assay
This protocol is a generalized procedure based on common colorimetric assays and would require optimization and validation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired exposure time.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in cell culture medium.
-
Reagent Addition: Add the this compound working solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the enzymatic conversion of the dye.
-
Measurement: Measure the absorbance at the optimal wavelength for the colored product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Established Protocol for the MTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the hypothetical protocol.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at 570 nm.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control.
Inter-laboratory Validation Workflow
To establish the robustness and reliability of a new assay, an inter-laboratory validation study is essential. The following diagram outlines a typical workflow for such a study.
Caption: Workflow for a typical inter-laboratory assay validation study.
References
- 1. Is Your MTT Assay the Right Choice? [promega.sg]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. biotium.com [biotium.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. iscaconsortium.org [iscaconsortium.org]
- 7. mdpi.com [mdpi.com]
- 8. What is the difference between MTT and resazurin? | AAT Bioquest [aatbio.com]
- 9. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-[5-(2-Azo)phenyl]acetamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-[5-(2-Azo)phenyl]acetamide, an azo compound, requires careful handling and specific disposal procedures due to its potential health and environmental hazards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Hazard Profile and Disposal Classification
All waste containing this compound, including pure substance, solutions, and contaminated materials, must be disposed of through a designated hazardous waste management program.[2][3] Direct disposal into drains or regular trash is strictly prohibited.[2]
Quantitative Data for Disposal
At present, there is no specific quantitative data, such as concentration limits for different disposal methods or specific incineration temperatures, available for N-[5-(2-Azo)phenyl]acetamide. The guiding principle is to treat all concentrations of this substance as hazardous waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous, Suspected Carcinogen | [1] |
| Aqueous Solutions | Must be collected as hazardous waste. Do not dispose down the drain. | [4][5] |
| Solid Waste | Collect in sealed, labeled, leak-proof containers. | [2][6] |
| Contaminated PPE | Dispose of as chemically contaminated waste. | [7] |
Experimental Protocols for Waste Handling
The following protocols outline the necessary steps for the safe handling and segregation of waste generated from experiments involving N-[5-(2-Azo)phenyl]acetamide.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves are recommended. Inspect gloves before use and use proper removal techniques.[1][8]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[3]
-
Lab Coat: A fully fastened lab coat should be worn to protect street clothing.[3]
Waste Segregation and Collection
Proper segregation of waste at the source is crucial for safe and compliant disposal.
1. Solid Waste:
- Place unused or expired N-[5-(2-Azo)phenyl]acetamide, along with any contaminated solids (e.g., filter paper, weighing paper), into a designated, sturdy, and leak-proof container.[2][6]
- This container should be clearly labeled as "Hazardous Waste" and include the chemical name: "N-[5-(2-Azo)phenyl]acetamide".[6][9]
- Keep the container sealed at all times, except when adding waste.[2]
2. Liquid Waste:
- Collect all aqueous and solvent solutions containing N-[5-(2-Azo)phenyl]acetamide in a separate, compatible, and shatter-proof container.
- Do not mix with other types of chemical waste unless explicitly permitted by your institution's hazardous waste guidelines.[7]
- Label the container clearly with "Hazardous Waste," the chemical name, and the approximate concentration.
3. Contaminated Sharps:
- Any sharps (e.g., needles, pipette tips, broken glass) contaminated with the compound must be placed in a labeled, puncture-proof sharps container.[6]
4. Contaminated Labware and PPE:
- Disposable items such as gloves and paper towels that are lightly contaminated should be placed in a designated, lined waste pail for incineration.[5]
- Heavily contaminated items should be treated as solid hazardous waste.
- Glassware should be decontaminated using an appropriate method or disposed of as hazardous waste.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of N-[5-(2-Azo)phenyl]acetamide.
Caption: Waste Segregation and Collection Workflow.
Caption: Step-by-Step Disposal Protocol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. jefferson.edu [jefferson.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. nswai.org [nswai.org]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. angenechemical.com [angenechemical.com]
- 9. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Essential Safety and Operational Guide for Handling N-[5-2-[Azo]phenyl]acetamide
This document provides critical safety and logistical information for the handling of N-[5-2-[Azo]phenyl]acetamide (CAS No. 24112-48-9), a multifunctional azo dye.[1][2] The following procedures are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not found; therefore, this guidance is based on the principles of chemical safety and data from structurally related compounds.
Hazard Summary
This compound is classified as a multifunctional dye.[1] While specific hazard data is limited, compounds with similar structures, such as other azo compounds and acetamide (B32628) derivatives, are known to cause skin and eye irritation.[3] Some related compounds are also suspected of causing cancer. Azo compounds can be sensitive to heat, shock, and light, and may pose an explosion hazard under certain conditions. Therefore, it is crucial to handle this compound with appropriate caution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| Protection Type | Specific PPE | Standard/Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | EN 374 | Prevents skin contact. Double-gloving provides additional protection.[4][5] |
| Eye and Face Protection | Safety goggles and a face shield | ANSI Z87.1, EN 166 | Protects against splashes, dust, and airborne particles.[3][4] |
| Body Protection | Disposable, low-permeability lab coat or gown | --- | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | 29 CFR 1910.134, EN 149 | Required when handling the powder outside of a ventilated enclosure to prevent inhalation.[3][5] |
| Foot Protection | Closed-toe shoes | --- | Protects feet from spills. |
Operational Plan: Handling and Experimental Work
Strict adherence to the following procedures is critical for the safe handling of this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by covering the surface with absorbent, disposable liners.
-
Weighing:
-
Use plastic or ceramic utensils to avoid potential reactions with metal spatulas.[7]
-
To minimize the generation of airborne dust, weigh the compound carefully.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If necessary, use a sonicator or vortex mixer within the fume hood to aid dissolution.
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and disposable liners, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[3]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and restrict access.
-
Wear the full complement of PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, taking care not to create dust, and place it in a sealed container for disposal.[3]
-
Clean the spill area with an appropriate decontaminating solution, and dispose of all cleanup materials as hazardous waste.
-
For large spills, contact your institution's environmental health and safety department immediately.
Fire Response:
-
Use a dry chemical, foam, water spray, or carbon dioxide extinguisher.[3]
-
In the event of a fire, wear a self-contained breathing apparatus.[4]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
